molecular formula C2HBrClF3<br>F3CCHBrCl<br>BrClHC2F3 B1672932 Halothane CAS No. 151-67-7

Halothane

Katalognummer: B1672932
CAS-Nummer: 151-67-7
Molekulargewicht: 197.38 g/mol
InChI-Schlüssel: BCQZXOMGPXTTIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Halothane is a clear colorless highly volatile liquid with a sweet chloroform-like odor. Density 1.875 g / cm3. Boiling point 122.4 °F (50.2 °C). Noncombustible.
This compound is a haloalkane comprising ethane having three flouro substituents at the 1-position as well as bromo- and chloro substituents at the 2-position. It has a role as an inhalation anaesthetic. It is a haloalkane, an organofluorine compound, an organochlorine compound and an organobromine compound.
A nonflammable, halogenated, hydrocarbon anesthetic that provides relatively rapid induction with little or no excitement. Analgesia may not be adequate. nitrous oxide is often given concomitantly. Because this compound may not produce sufficient muscle relaxation, supplemental neuromuscular blocking agents may be required. (From AMA Drug Evaluations Annual, 1994, p178)
This compound is a potent volatile halogenated anesthetic gas that has been linked to many cases of idiosyncratic acute liver injury that are frequently severe. The potential of this compound to cause hepatotoxicity and the greater safety of newer anesthetics has led to a decrease in its use, currently limited to special situations, particularly in children. Because this compound is relatively inexpensive it continues to be used in developing countries.
This compound is a nonflammable, halogenated, hydrocarbon and general inhalation anesthetic. Although the exact mechanism of action is unknown, this compound provides relatively rapid induction of anesthesia by depressing the central nervous system, thereby producing a reversible loss of consciousness and sensation. (NCI05)
This compound can cause developmental toxicity according to state or federal government labeling requirements.
A nonflammable, halogenated, hydrocarbon anesthetic that provides relatively rapid induction with little or no excitement. Analgesia may not be adequate. NITROUS OXIDE is often given concomitantly. Because this compound may not produce sufficient muscle relaxation, supplemental neuromuscular blocking agents may be required. (From AMA Drug Evaluations Annual, 1994, p178)

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-2-chloro-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrClF3/c3-1(4)2(5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQZXOMGPXTTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F3CCHBrCl, BrClHC2F3, C2HBrClF3
Record name HALOTHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20447
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HALOTHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4025371
Record name Halothane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Halothane is a clear colorless highly volatile liquid with a sweet chloroform-like odor. Density 1.875 g / cm3. Boiling point 122.4 °F (50.2 °C). Noncombustible., Clear, colorless liquid with a sweetish, pleasant odor; inhalation anesthetic; [NIOSH], Liquid, HIGHLY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a sweetish, pleasant odor., Clear, colorless liquid with a sweetish, pleasant odor. [inhalation anesthetic]
Record name HALOTHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20447
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Halothane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/205
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Halothane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HALOTHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HALOTHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/285
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Halothane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0310.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

122.4 °F at 760 mmHg (NTP, 1992), 50.2 °C, 50 °C, 122.4 °F, 122 °F
Record name HALOTHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20447
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Halothane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HALOTHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HALOTHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/285
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Halothane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0310.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.1 to 1.0 mg/mL at 64 °F (NTP, 1992), Miscible with petroleum ether, other fat solvents, In water, 4,070 mg/L at 25 °C, 3.81e+00 g/L, Solubility in water, g/100ml: 0.45, 0.3%
Record name HALOTHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20447
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Halothane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Halothane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HALOTHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Halothane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0310.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.871 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.871 at 20 °C/4 °C, Relative density (water = 1): 1.87, 1.87
Record name HALOTHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20447
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HALOTHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HALOTHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/285
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Halothane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0310.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

6.8 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.87, 6.8
Record name HALOTHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20447
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HALOTHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HALOTHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/285
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

243 mmHg at 68 °F (NTP, 1992), 302.0 [mmHg], Vapor pressure: 243 mm Hg @ 20 °C, 302 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 32.4, 243 mmHg
Record name HALOTHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20447
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Halothane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/205
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HALOTHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HALOTHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/285
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Halothane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0310.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless, volatile liquid

CAS No.

151-67-7
Record name HALOTHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20447
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (±)-Halothane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halothane [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halothane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name halothane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name halothane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Halothane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Halothane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOTHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQT9G45D1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Halothane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HALOTHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HALOTHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/285
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-180 °F (NIOSH, 2023), 50-50.5, -118 °C, -180 °F
Record name HALOTHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20447
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Halothane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Halothane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HALOTHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HALOTHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/285
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Halothane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0310.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Halothane's Mechanism of Action on GABAa Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The γ-aminobutyric acid type A (GABAa) receptor, a ligand-gated ion channel, is a primary target for many general anesthetics. Understanding the precise mechanism by which these agents modulate receptor function is crucial for developing safer and more effective anesthetic drugs. This technical guide provides a detailed examination of the mechanism of action of the volatile anesthetic halothane on GABAa receptors. Drawing from key experimental findings, this document outlines the kinetic changes, underlying molecular interactions, and the experimental protocols used to elucidate these effects. The central finding is that this compound's primary action is to slow the unbinding rate of GABA from the receptor, which potentiates inhibitory neurotransmission.

Core Mechanism: Allosteric Modulation of Receptor Kinetics

This compound is a positive allosteric modulator of the GABAa receptor. Unlike the agonist GABA, which binds to the orthosteric site, this compound is believed to bind to distinct, allosteric sites within the transmembrane domain of the receptor. This binding event does not introduce new kinetic states but rather alters the transition rates between existing states of the receptor.

The predominant mechanism for this compound's potentiation of GABAa receptor function is a reduction in the microscopic agonist unbinding rate (k_off). By slowing the dissociation of GABA from its binding site, this compound stabilizes the receptor in its open or agonist-bound closed states, leading to prolonged channel activation in response to a brief pulse of GABA. This action results in an increased sensitivity to GABA and a prolongation of the decay of inhibitory postsynaptic currents (IPSCs), a major factor in the production of anesthesia.

This mechanism contrasts with those proposed for other modulators like benzodiazepines, which are thought to increase the agonist binding rate, or barbiturates, which may alter transitions between agonist-bound closed states. This compound's effect is rapid and direct, occurring within milliseconds and not requiring intact intracellular signaling systems, which points to a direct action on the channel complex or the surrounding lipid membrane.

Quantitative Data on this compound's Effects

Electrophysiological studies on recombinant α1β2γ2s GABAa receptors have quantified the kinetic changes induced by this compound. These data provide a clear picture of the functional consequences of this compound modulation.

ParameterControlWith this compound (0.43 mM)Effect Description
GABA EC50 18.1 ± 5.2 µM7.9 ± 2.9 µMIncreased Agonist Sensitivity: this compound caused a significant leftward shift in the GABA concentration-response curve, more than halving the EC50.
Hill Coefficient (n) 2.232.34No Change in Cooperativity: The Hill coefficient was not significantly altered, suggesting this compound does not change the number of GABA binding sites (two) required for channel activation.
Weighted Decay Time Constant (τ_decay) 39.7 ± 6.2 ms97.8 ± 14.9 msProlonged Deactivation: The current deactivation after a brief GABA pulse was prolonged by approximately 2.5-fold.
Peak Current Amplitude 100%Reduced by 21.6 ± 3.2%Peak Current Reduction: At high GABA concentrations, this compound caused a modest reduction in the peak current, possibly due to a superimposed channel blocking action.
Total Charge Transfer 100%196 ± 13%Increased Total Inhibition: Despite the peak current reduction, the prolonged deactivation led to a near doubling of the total charge transfer (the integral of the current).
Macroscopic Desensitization 78.2 ± 4.4% of peak74.8 ± 4.8% of peakNo Change: this compound did not significantly alter the rate or extent of macroscopic desensitization during prolonged GABA application.
Recovery from Desensitization (τ) 35.6 ± 3.7 ms68.3 ± 5.7 msSlowed Recovery: The time constant for recovery from paired-pulse depression was significantly increased, consistent with slowed agonist unbinding.

Signaling and Logical Pathways

The mechanism by which this compound slows GABA unbinding leads to a cascade of functional changes that enhance neuronal inhibition.

Halothane_Signaling_Pathway This compound This compound GABAaR GABAa Receptor (Transmembrane Domain) This compound->GABAaR Binds to allosteric site Conformation Allosteric Conformational Change GABAaR->Conformation k_off Decreased GABA Unbinding Rate (k_off) Conformation->k_off Prolonged_Open Prolonged Channel Activation k_off->Prolonged_Open Cl_Influx Increased Total Cl- Influx Prolonged_Open->Cl_Influx Hyperpolarization Neuronal Hyperpolarization & Enhanced Inhibition Cl_Influx->Hyperpolarization

Caption: this compound's allosteric modulation pathway on the GABAa receptor.

The "slowed unbinding" hypothesis is supported by a specific pattern of experimental observations. A change in other kinetic parameters, such as channel opening (β) or closing (α) rates, would predict different outcomes, particularly regarding macroscopic desensitization.

Logical_Relationship Hypothesis This compound's Primary Action: Reduces Agonist Unbinding Rate (k_off) EC50 Increased GABA Sensitivity (Lower EC50) Hypothesis->EC50 Predicts Deactivation Slowed Current Deactivation (Prolonged IPSCs) Hypothesis->Deactivation Predicts Recovery Slowed Recovery from Paired-Pulse Depression Hypothesis->Recovery Predicts NoDesens No Change in Macroscopic Desensitization Hypothesis->NoDesens Correctly Predicts NoActivation No Change in Maximal Activation Rate Hypothesis->NoActivation Correctly Predicts

Caption: Logical model linking reduced k_off to experimental observations.

Putative Binding Sites

While the precise binding site for this compound has not been definitively identified through co-crystallography, evidence from mutagenesis and photolabeling studies with related volatile anesthetics points to cavities within the transmembrane domain (TMD) of the GABAa receptor.

  • Location: Anesthetic binding sites are generally located at subunit interfaces within the TMD, forming water-filled pockets.

  • Key Residues: Site-directed mutagenesis studies suggest that specific amino acids in the α subunit are crucial for defining an amphipathic cavity that can accommodate volatile anesthetics like this compound. These include residues in the M1, M2, and M3 transmembrane helices.

  • Subunit Interfaces: The interfaces between α and β subunits (α+/β− and β+/α−) are considered primary locations for the binding of various anesthetics and allosteric modulators.

Experimental Protocols

The quantitative data described above were primarily generated using whole-cell patch-clamp electrophysiology on a heterologous expression system.

Cell Culture and Receptor Expression
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their low endogenous channel expression and high transfection efficiency.

  • Culture Conditions: Cells are maintained in standard culture conditions (37°C, 5% CO2) in a medium such as Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum.

  • Transient Transfection: cDNAs for the desired GABAa receptor subunits (e.g., rat α1, β2, and γ2s) are subcloned into a mammalian expression vector. HEK 293 cells are then co-transfected with these plasmids, often including a marker like CD8 to identify successfully transfected cells for recording. Recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents across the entire cell membrane in response to agonist application.

  • Solutions:

    • Internal (Pipette) Solution (in mM): Typically contains CsCl (140), MgCl2 (2), EGTA (11), and HEPES (10), with pH adjusted to ~7.2. Cesium is used to block potassium channels.

    • External (Bath) Solution (in mM): Typically contains NaCl (145), KCl (2.5), CaCl2 (1), MgCl2 (1), HEPES (10), and Glucose (10), with pH adjusted to ~7.4.

  • Recording:

    • Transfected cells are identified and a glass micropipette with a resistance of 3-7 MΩ is used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 to -80 mV.

  • Drug Application:

    • A rapid solution exchange system is critical for studying fast channel kinetics. This allows for the application of GABA and this compound-containing solutions with millisecond precision.

    • This compound is delivered by bubbling a carrier gas through a vaporizer into the external solution to achieve the desired concentration.

  • Data Acquisition: Currents are recorded using an amplifier, filtered (e.g., at 1 kHz), and digitized (e.g., at 2 kHz) for computer analysis.

Experimental Workflow Diagram

Experimental_Workflow Culture 1. HEK 293 Cell Culture Transfect 2. Co-transfection with GABAaR α1, β2, γ2s cDNAs Culture->Transfect Identify 3. Identify Transfected Cells Transfect->Identify Patch 4. Achieve Whole-Cell Patch-Clamp Configuration Identify->Patch Protocols 5. Apply Experimental Protocols Patch->Protocols Control Control: Rapid application of GABA Protocols->Control Condition 1 This compound Experimental: Rapid application of GABA + this compound Protocols->this compound Condition 2 Record 6. Record Ionic Currents Control->Record This compound->Record Analyze 7. Data Analysis: Measure EC50, τ_decay, etc. Record->Analyze Model 8. Compare with Kinetic Model Predictions Analyze->Model

Synthesis of Halothane from Trichloroethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predominant industrial synthesis of Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) from trichloroethylene. The process is a two-step halogenation reaction sequence involving an initial hydrofluorination followed by a high-temperature bromination. This document details the experimental protocols, summarizes quantitative data, and provides visualizations of the chemical pathway and experimental workflow.

Core Synthesis Pathway

The commercial synthesis of this compound is a robust two-step process. The first step involves the hydrofluorination of trichloroethylene (TCE) to produce the intermediate, 2-chloro-1,1,1-trifluoroethane (sold commercially as HCFC-133a). The second step is the selective bromination of this intermediate to yield the final product, this compound.[1][2]

Step 1: Hydrofluorination of Trichloroethylene Trichloroethylene is reacted with hydrogen fluoride (HF) in the presence of a catalyst to substitute two chlorine atoms with fluorine atoms.

Reaction:Cl₂C=CHCl + 3HF → F₃C-CH₂Cl + 2HCl

Step 2: Bromination of 2-chloro-1,1,1-trifluoroethane The intermediate is then reacted with bromine at a high temperature, where a hydrogen atom is substituted by a bromine atom.

Reaction:F₃C-CH₂Cl + Br₂ → F₃C-CHBrCl + HBr

Visualization of Synthesis Pathway

The following diagram illustrates the two-step chemical conversion from trichloroethylene to this compound.

Halothane_Synthesis TCE Trichloroethylene (C₂HCl₃) Intermediate 2-chloro-1,1,1-trifluoroethane (C₂H₂ClF₃) TCE:e->Intermediate:w + 3HF HF Hydrogen Fluoride (HF) This compound This compound (C₂HBrClF₃) Intermediate:e->this compound:w + Br₂ Bromine Bromine (Br₂) Catalyst SbCl₃ Catalyst 130 °C Catalyst->Intermediate Heat High Temperature 450 °C Heat->this compound

Diagram 1: Chemical reaction pathway for this compound synthesis.

Experimental Protocols

Step 1: Synthesis of 2-chloro-1,1,1-trifluoroethane (HCFC-133a)

This step can be performed via liquid-phase or gas-phase hydrofluorination. The liquid-phase process is common in commercial production.

Methodology: Liquid-Phase Hydrofluorination [1][3]

  • Catalyst Activation: A pressure reactor (e.g., an autoclave) is charged with antimony(III) chloride (SbCl₃) as the catalyst. The catalyst is typically activated by treatment with anhydrous hydrogen fluoride to form antimony chlorofluorides, which are the active catalytic species.

  • Reagent Introduction: The reactor is heated to the reaction temperature (e.g., 130 °C).[1] Trichloroethylene and a molar excess of anhydrous hydrogen fluoride are continuously fed into the reactor.[4] The reaction pressure is maintained to keep the reactants in the liquid phase (e.g., 6.2 kg/cm ²).[4]

  • Reaction Execution: The reaction mixture is vigorously agitated to ensure efficient contact between the reactants and the catalyst. The reaction is exothermic, and cooling is required to maintain a constant temperature.

  • Product and Byproduct Separation: A gaseous stream containing the product (2-chloro-1,1,1-trifluoroethane), unreacted HF, and the byproduct hydrogen chloride (HCl) exits the reactor.

  • Purification: This stream is passed through a series of purification steps. Unreacted HF is often separated and recycled. HCl is removed, typically by scrubbing or distillation. The crude 2-chloro-1,1,1-trifluoroethane is then purified by distillation to remove any remaining impurities.

Step 2: Synthesis of this compound

This step is a gas-phase, free-radical substitution reaction.

Methodology: Gas-Phase Bromination [5]

  • Reactor Setup: A high-temperature tubular reactor, often made of silica or a nickel alloy to withstand the corrosive conditions, is used. The reactor is heated to the required temperature range (425-475 °C).

  • Reagent Vaporization: Liquid 2-chloro-1,1,1-trifluoroethane and bromine are vaporized separately.

  • Reagent Introduction: The gaseous streams of 2-chloro-1,1,1-trifluoroethane and bromine are mixed and introduced into the heated reactor. A molar excess of the trifluoro-chloroethane is typically used to minimize over-bromination.[5]

  • Reaction Execution: The gas mixture passes through the hot zone of the reactor, where bromination occurs. The residence time in the reactor is controlled to maximize the yield of the desired monosubstituted product.

  • Product Quenching and Separation: The exiting gas stream, containing this compound, unreacted starting materials, and the byproduct hydrogen bromide (HBr), is rapidly cooled (quenched).

  • Purification: The cooled mixture is washed, often with an aqueous solution, to remove HBr and unreacted bromine. The organic layer is then separated, dried, and purified by fractional distillation to isolate pure this compound (B.P. 50.2 °C).[5]

Experimental Workflow Visualization

The diagram below outlines the general workflow for the industrial production of this compound.

Halothane_Workflow cluster_step1 Step 1: Hydrofluorination cluster_step2 Step 2: Bromination TCE & HF Feed TCE & HF Feed Liquid-Phase Reactor Liquid-Phase Reactor TCE & HF Feed->Liquid-Phase Reactor SbCl₃ Cat. Gas Separation Gas Separation Liquid-Phase Reactor->Gas Separation Crude Product, HCl, HF Purification (Distillation) Purification (Distillation) Gas Separation->Purification (Distillation) Crude C₂H₂ClF₃ HF Recycle HF Recycle Gas Separation->HF Recycle Intermediate Storage Intermediate Storage Purification (Distillation)->Intermediate Storage Vaporizer A Vaporizer A Intermediate Storage->Vaporizer A Intermediate Storage->Vaporizer A HF Recycle->Liquid-Phase Reactor Gas-Phase Reactor Gas-Phase Reactor Vaporizer A->Gas-Phase Reactor 450 °C Bromine Feed Bromine Feed Vaporizer B Vaporizer B Bromine Feed->Vaporizer B Vaporizer B->Gas-Phase Reactor Quench & Wash Quench & Wash Gas-Phase Reactor->Quench & Wash Crude this compound, HBr, Br₂ Final Distillation Final Distillation Quench & Wash->Final Distillation Pure this compound Pure this compound Final Distillation->Pure this compound

Diagram 2: General experimental workflow for this compound production.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for each step of the synthesis, compiled from patent literature and technical descriptions.

Table 1: Reaction Parameters for Step 1 (Hydrofluorination)

ParameterValueReference
Reactants Trichloroethylene, Hydrogen Fluoride[1]
Catalyst Antimony(III) chloride (SbCl₃)[1][2]
Phase Liquid or Gas[4][6]
Temperature (Liquid) 130 °C[1]
Temperature (Gas) 280 - 300 °C[6]
Pressure (Liquid) 6.2 kg/cm ² (approx. 6 atm)[4]
Molar Ratio (HF:TCE) > 3:1 (typically 4:1 to 8:1)[4][6]

Table 2: Reaction Parameters for Step 2 (Bromination)

ParameterValueReference
Reactants 2-chloro-1,1,1-trifluoroethane, Bromine[5]
Catalyst None (Thermal Reaction)[5]
Phase Gas[5]
Temperature 425 - 475 °C (optimum range)[5]
Molar Ratio (C₂H₂ClF₃:Br₂) 1.5:1 to 2:1[5]
Yield (based on consumed C₂H₂ClF₃) 73.2%[5]
Product Boiling Point 50.2 °C[5]

Disclaimer: The synthesis of this compound involves hazardous materials, including anhydrous hydrogen fluoride and bromine, and requires specialized equipment to handle high pressures and temperatures. The protocols described are for informational purposes only and should only be attempted by trained professionals in a suitable laboratory or industrial setting.

References

Metabolic Pathways of Halothane in the Liver: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) is a volatile anesthetic that, despite its declining clinical use in many parts of the world, remains a crucial subject of study due to its association with idiosyncratic liver injury.[1] The hepatotoxicity of this compound is intrinsically linked to its biotransformation in the liver, which proceeds via two main pathways: an oxidative pathway under normal oxygen conditions and a reductive pathway that becomes more prominent under hypoxic conditions.[2][3] Understanding these metabolic pathways is critical for elucidating the mechanisms of this compound-induced liver damage and for the broader study of drug-induced liver injury. This guide provides a comprehensive overview of this compound metabolism in the liver, detailing the enzymatic processes, the metabolites formed, and the experimental methodologies used to investigate these pathways.

Core Metabolic Pathways

Approximately 20-50% of an administered dose of this compound is metabolized in the liver, with the remainder being eliminated unchanged through the lungs.[4] The metabolic fate of this compound is primarily determined by the oxygen tension within the hepatocyte, which dictates the balance between oxidative and reductive biotransformation.

Oxidative Metabolism

Under normoxic conditions, the majority of this compound metabolism occurs via the oxidative pathway, which is primarily catalyzed by Cytochrome P450 2E1 (CYP2E1).[4][5] Cytochrome P450 2A6 (CYP2A6) also contributes to this pathway, particularly at higher, saturating concentrations of this compound.[6]

The initial step in this pathway is the oxidation of this compound to a reactive intermediate, trifluoroacetyl chloride.[7][8] This intermediate is highly reactive and can covalently bind to liver proteins, forming trifluoroacetylated (TFA) protein adducts.[7] These neoantigens are believed to trigger an immune response, leading to the severe, and often fatal, immune-mediated liver necrosis known as "this compound hepatitis".[1][5][9] Trifluoroacetyl chloride that does not react with proteins is rapidly hydrolyzed to trifluoroacetic acid (TFA), a stable metabolite that is excreted in the urine along with bromide ions.[3][10][11]

Reductive Metabolism

Under hypoxic conditions, the metabolism of this compound can shift towards a reductive pathway.[3] This pathway is catalyzed by Cytochrome P450 2A6 (CYP2A6) and Cytochrome P450 3A4 (CYP3A4).[4][12] The reductive pathway is initiated by the anaerobic dehalogenation of this compound, leading to the formation of reactive radical intermediates.[13] These intermediates can then be further metabolized to form two main volatile metabolites: 2-chloro-1,1,1-trifluoroethane (CTE) and 2-chloro-1,1-difluoroethylene (CDE).[3][12] This pathway also results in the release of inorganic fluoride ions.[3] The reactive intermediates of the reductive pathway are thought to contribute to direct hepatocellular injury through mechanisms such as lipid peroxidation.[14]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the metabolism of this compound.

ParameterValueReference(s)
Overall Metabolism
Percentage of this compound Metabolized20-50%[4]
Oxidative Pathway>99% (under normal conditions)[4]
Reductive Pathway<1% (under normal conditions)[4]
Enzyme Kinetics (Oxidative Pathway)
CYP2E1 (High affinity/Low capacity)K_m = 0.030-0.053 vol%[6]
CYP2A6 (Low affinity/High capacity)K_m = 0.77-1.2 vol%[6]
Metabolite Excretion
This compound recovered as urinary metabolites10-25%[10]
Half-time for Trifluoroacetic Acid (TFA) excretion2-3 days[10]

Table 1: Quantitative aspects of this compound metabolism.

MetabolitePathwayKey Enzyme(s)Clinical SignificanceReference(s)
Trifluoroacetic Acid (TFA) OxidativeCYP2E1, CYP2A6Major urinary metabolite; marker of oxidative metabolism.[6][10]
Bromide Ion (Br⁻) BothCYP2E1, CYP2A6, CYP3A4Excreted in urine.[3]
Chloride Ion (Cl⁻) OxidativeCYP2E1, CYP2A6Excreted in urine.[10]
2-chloro-1,1,1-trifluoroethane (CTE) ReductiveCYP2A6, CYP3A4Volatile metabolite exhaled in breath.[3][12]
2-chloro-1,1-difluoroethylene (CDE) ReductiveCYP2A6, CYP3A4Volatile metabolite exhaled in breath.[3][12]
Fluoride Ion (F⁻) ReductiveCYP2A6, CYP3A4Released during reductive metabolism.[3]
Trifluoroacetylated (TFA) Protein Adducts OxidativeCYP2E1Neoantigens that can trigger an immune response (this compound hepatitis).[7][8]

Table 2: Major metabolites of this compound and their significance.

Mandatory Visualizations

Halothane_Metabolism cluster_oxidative Oxidative Pathway (Normoxia) cluster_reductive Reductive Pathway (Hypoxia) Halothane_ox This compound TFA_Cl Trifluoroacetyl Chloride Halothane_ox->TFA_Cl CYP2E1, CYP2A6 Br_Cl Bromide & Chloride Ions Halothane_ox->Br_Cl CYP2E1, CYP2A6 TFA_Proteins TFA-Protein Adducts TFA_Cl->TFA_Proteins Covalent Binding TFA Trifluoroacetic Acid (TFA) TFA_Cl->TFA Hydrolysis Immune_Response Immune Response TFA_Proteins->Immune_Response Immune-mediated Hepatotoxicity Halothane_red This compound Radical Reactive Radicals Halothane_red->Radical CYP2A6, CYP3A4 CTE 2-chloro-1,1,1- trifluoroethane (CTE) Radical->CTE CDE 2-chloro-1,1- difluoroethylene (CDE) Radical->CDE Fluoride Fluoride Ion Radical->Fluoride Lipid_Peroxidation Lipid Peroxidation Radical->Lipid_Peroxidation Direct Hepatotoxicity This compound This compound This compound->Halothane_ox This compound->Halothane_red

Caption: Metabolic pathways of this compound in the liver.

Experimental_Workflow cluster_invitro In Vitro Metabolism Study cluster_analysis Metabolite Analysis cluster_invivo In Vivo Hepatotoxicity Model cluster_binding Covalent Binding Assay Microsomes Isolate Liver Microsomes Incubation Incubate Microsomes with this compound and NADPH Microsomes->Incubation Analysis Analyze Metabolites Incubation->Analysis GCMS GC-MS for Volatile Metabolites (CTE, CDE) Analysis->GCMS IC Ion Chromatography for Non-volatile Metabolites (TFA, Br⁻) Analysis->IC Animal_Model Animal Model (e.g., Rat) Induction Induce CYP Enzymes (e.g., Phenobarbital) Animal_Model->Induction Exposure Expose to this compound under Hypoxic Conditions Induction->Exposure Assessment Assess Liver Injury (Histology, Serum Enzymes) Exposure->Assessment Radiolabeling Use Radiolabeled this compound (e.g., ¹⁴C-Halothane) Protein_Isolation Isolate Liver Proteins Radiolabeling->Protein_Isolation Quantification Quantify Radioactivity in Protein Fraction Protein_Isolation->Quantification

Caption: Experimental workflows for studying this compound metabolism.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols cited in the study of this compound metabolism.

In Vitro Metabolism Studies Using Liver Microsomes
  • Objective: To study the formation of this compound metabolites by liver enzymes in a controlled environment.

  • Methodology:

    • Microsome Preparation: Liver microsomes are isolated from animal or human liver tissue by differential centrifugation.[12]

    • Incubation: Microsomes are incubated with this compound in a reaction mixture containing a NADPH-generating system at 37°C.[15] For studying the reductive pathway, incubations are performed under anaerobic conditions.[15]

    • Reaction Termination: The reaction is stopped by the addition of an organic solvent or by rapid freezing.

    • Metabolite Analysis: The reaction mixture is then analyzed for the presence of this compound metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile metabolites and Ion Chromatography for non-volatile metabolites.[1][15][16]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis
  • Objective: To identify and quantify volatile metabolites of this compound, such as CTE and CDE, in biological samples (e.g., exhaled air, in vitro reaction mixtures).[16]

  • Methodology:

    • Sample Collection: For in vivo studies, exhaled breath is collected in appropriate sample bags. For in vitro studies, the headspace of the reaction vial is sampled.

    • Sample Introduction: A sample of the gas is injected into the gas chromatograph.

    • Separation: The volatile compounds are separated based on their boiling points and interaction with the GC column.

    • Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.[10]

Ion Chromatography for Trifluoroacetic Acid (TFA) and Bromide Analysis
  • Objective: To quantify the major non-volatile metabolites of the oxidative pathway, TFA and bromide, in urine and plasma.[1]

  • Methodology:

    • Sample Preparation: Urine or plasma samples are typically deproteinized and filtered before analysis.

    • Chromatographic Separation: The sample is injected into an ion chromatograph equipped with an anion-exchange column. The anions (TFA and bromide) are separated based on their affinity for the stationary phase.

    • Detection: The separated anions are detected using a conductivity detector. Quantification is achieved by comparing the peak areas to those of known standards.[1]

Animal Models of this compound-Induced Liver Injury
  • Objective: To study the mechanisms of this compound hepatotoxicity in a living organism.

  • Methodology:

    • Animal Selection: Rats are commonly used as an animal model.[2]

    • Enzyme Induction: To enhance metabolism and the severity of liver injury, animals are often pre-treated with a cytochrome P450 inducer, such as phenobarbital.[2]

    • This compound Exposure: The animals are then exposed to this compound, typically via inhalation, under hypoxic conditions (e.g., 14% oxygen) to promote the reductive metabolic pathway.[2]

    • Assessment of Liver Injury: Liver damage is assessed by measuring serum levels of liver enzymes (e.g., ALT, AST) and by histopathological examination of liver tissue.[2]

Detection of Covalent Binding of this compound Metabolites to Proteins
  • Objective: To demonstrate the formation of TFA-protein adducts, a key event in immune-mediated this compound hepatitis.

  • Methodology:

    • Radiolabeling: This method often involves the use of radiolabeled this compound (e.g., ¹⁴C-halothane).[17]

    • In Vivo or In Vitro Exposure: Animals or liver microsomes are exposed to the radiolabeled this compound.

    • Protein Isolation: Liver proteins are isolated from the tissue or microsomal preparation.

    • Quantification of Covalent Binding: The amount of radioactivity associated with the protein fraction is measured, providing a quantitative measure of covalent binding.[17] Non-radiometric techniques have also been developed.[6]

Conclusion

The metabolism of this compound in the liver is a complex process involving both oxidative and reductive pathways, each with distinct enzymatic catalysts and metabolic products. The formation of reactive intermediates, particularly trifluoroacetyl chloride in the oxidative pathway, is a critical initiating event in the pathogenesis of this compound-induced immune-mediated liver injury. The experimental protocols outlined in this guide provide the foundation for ongoing research aimed at further elucidating the mechanisms of this compound hepatotoxicity and developing strategies to mitigate drug-induced liver injury. A thorough understanding of these metabolic pathways and the methodologies used to study them is essential for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and anesthetic safety.

References

Halothane's Effects on the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multifaceted effects of the volatile anesthetic halothane on the central nervous system (CNS). This compound, a halogenated hydrocarbon, induces a state of general anesthesia primarily by modulating synaptic transmission and neuronal excitability. Its principal mechanisms of action involve the potentiation of inhibitory neurotransmission, particularly through gamma-aminobutyric acid type A (GABAA) receptors, and the suppression of excitatory neurotransmission mediated by glutamate receptors.[1][2][3] Concurrently, this compound exerts significant dose-dependent effects on cerebral hemodynamics and metabolism, characterized by cerebral vasodilation and a reduction in the cerebral metabolic rate for oxygen (CMRO₂).[4][5] This guide synthesizes key quantitative data, details relevant experimental methodologies, and visually represents the underlying signaling pathways and experimental workflows to offer a thorough resource for researchers in neuroscience and drug development.

Molecular Mechanisms of Action

This compound's anesthetic properties arise from its interactions with a variety of molecular targets within the CNS, leading to a net depression of neuronal activity. The primary mechanism involves the enhancement of inhibitory neurotransmission and the attenuation of excitatory signaling.

Potentiation of Inhibitory Neurotransmission

The principal inhibitory neurotransmitter in the brain is GABA, which exerts its effects through the ionotropic GABAA receptor. This compound potentiates GABAA receptor function, leading to an increased influx of chloride ions and subsequent hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.[1][2][6]

Specifically, this compound has been shown to:

  • Increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) , suggesting a presynaptic action that enhances GABA release.[2]

  • Prolong the decay time of evoked IPSCs , indicating a postsynaptic effect that extends the duration of the inhibitory signal.[2]

  • Slow the agonist unbinding rate (koff) from the GABAA receptor , which increases the sensitivity to GABA and prolongs current deactivation.[7][8]

These actions collectively enhance synaptic inhibition and contribute significantly to the anesthetic state.[2] The suppression of nocifensive movements during this compound anesthesia is thought to be partly due to the enhancement of GABAA receptor-mediated transmission within the spinal cord.[9]

Inhibition of Excitatory Neurotransmission

This compound also depresses excitatory synaptic transmission, primarily by affecting glutamate receptors, the main mediators of fast excitatory signaling in the CNS.

  • N-methyl-D-aspartate (NMDA) Receptors: this compound acts as an antagonist at NMDA receptors.[3][10] Studies have shown that NMDA receptors are more sensitive to the effects of this compound than non-NMDA receptors.[10][11] this compound preferentially decreases the frequency of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[11]

  • Non-NMDA Receptors (AMPA and Kainate): While also affected, these receptors are less sensitive to this compound than NMDA receptors.[3][10] this compound depresses excitatory postsynaptic potentials (EPSPs) mediated by these receptors.[2][12]

The depression of glutamate-mediated synaptic responses involves both presynaptic and postsynaptic sites of action.[2]

Effects on Other Ion Channels and Receptors

This compound's actions are not limited to GABA and glutamate receptors. It also modulates the function of various other ion channels and receptors, contributing to its overall anesthetic effect:

  • Glycine Receptors: this compound activates glycine receptors, another class of inhibitory ligand-gated ion channels.[3]

  • Nicotinic Acetylcholine (nACh) Receptors: this compound inhibits nACh receptors.[3]

  • Voltage-gated Sodium Channels: this compound inhibits voltage-gated sodium channels, which can depress action potential conduction.[3][13]

  • Potassium Channels: this compound activates certain types of potassium channels, leading to neuronal hyperpolarization.[6][14]

  • Calcium Channels: this compound inhibits neuronal L-type calcium channels, which can reduce neurotransmitter release.[14][15]

Quantitative Data on this compound's CNS Effects

The following tables summarize key quantitative data regarding the effects of this compound on the central nervous system.

Table 1: Potency and Physicochemical Properties

ParameterValueReference(s)
Minimum Alveolar Concentration (MAC) in 100% O₂0.74%[1]
MAC with 70% Nitrous Oxide0.29%[1]
Blood/Gas Partition Coefficient2.3 - 2.4[1][3]

**Table 2: Effects on Cerebral Blood Flow (CBF) and Cerebral Metabolic Rate for Oxygen (CMRO₂) **

This compound ConcentrationChange in CBFChange in CMRO₂Species/ConditionReference(s)
Anesthetic ConcentrationsIncreasedDecreasedGeneral[4]
0.125 - 0.375 vol%DecreasedDecreasedBaboons[4]
> 0.375 vol%IncreasedDecreasedBaboons[4]
0.6%-Reduced by 20-30%Rats[5]
2%-Reduced by ~50%Rats[5]
0.65 MACIncreased by 36%Increased by 20%Humans[16]
1.0 MACIncreased to 123% of control-Cats[17]
1.05%-Higher than isofluraneRats[18]
0.5% in 50% N₂O33.8 ± 4.8 ml/100g/min1.45 ± 0.24 ml/100g/minHumans[19]

Table 3: Effects on Synaptic Transmission

ParameterThis compound ConcentrationEffectPreparationReference(s)
mIPSC Frequency0.35 mM (~1.2 vol%)Increased 2- to 3-foldRat Hippocampal Slices[2]
Evoked IPSC Decay Time1.2 vol%Prolonged ~2.5-foldRat Hippocampal Slices[2]
EPSP Amplitude0.35 mM (~1.2 vol%)DepressedRat Hippocampal Slices[2]
Schaffer-collateral Axon Fiber Volley Amplitude1.2 vol% (1 rat MAC)Depressed by 18 ± 2.3%Rat Hippocampal Slices[13]
Population Spike Amplitude105 ± 4.9 µg/mL (0.53 mM)Decreased by 50%Rat Hippocampal Slices[10]
NMDA EPSC Net Charge0.6 mMDepressed to 56 ± 6% of controlCultured Rat Cortical Neurons[11]
NMDA EPSC Net Charge1.2 mMDepressed to 11 ± 9% of controlCultured Rat Cortical Neurons[11]
non-NMDA EPSC Net Charge0.6 mMDepressed to 71 ± 7% of controlCultured Rat Cortical Neurons[11]
non-NMDA EPSC Net Charge1.2 mMDepressed to 59 ± 11% of controlCultured Rat Cortical Neurons[11]

Table 4: Effects on Intracranial Pressure (ICP)

ConditionEffect on ICPReference(s)
Normocapnic dogsIncreased[20]
Patients with head injuryConsiderable rise
Hypocapnic patients with intracranial disordersMean increase of 7.6 mm Hg
Patients with cerebral tumorsIncreased
Neurosurgical patientsMarked increase

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This technique is used to measure synaptic currents and potentials from individual neurons.

  • Slice Preparation:

    • Anesthetize and decapitate a rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Cut transverse hippocampal slices (e.g., 300-400 µm thick) using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording:

    • Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

    • Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution (composition depends on the experiment, e.g., CsCl-based for IPSCs).

    • Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

    • Record synaptic currents (in voltage-clamp mode) or potentials (in current-clamp mode) using a patch-clamp amplifier and data acquisition software.

    • Apply this compound at desired concentrations via the perfusion system.

Kety-Schmidt Method for Cerebral Blood Flow (CBF) Measurement

This method is a classic technique for quantifying global CBF.

  • Principle: Based on the Fick principle, which states that the rate of change of a tracer's concentration in an organ is equal to the rate of arterial delivery minus the rate of venous removal.

  • Procedure:

    • Place catheters in a systemic artery (e.g., femoral artery) and the jugular venous bulb to sample arterial and cerebral venous blood, respectively.[1]

    • Administer an inert, freely diffusible tracer, traditionally nitrous oxide (N₂O), by inhalation until the brain tissue is saturated.[1][14]

    • During the washout phase (after discontinuing N₂O), collect simultaneous arterial and venous blood samples at timed intervals.[1][14]

    • Measure the concentration of the tracer in the blood samples.

    • Plot the arterial and venous tracer concentrations over time. The area between the two curves is used to calculate CBF according to the Kety-Schmidt equation.[1]

Determination of Minimum Alveolar Concentration (MAC)

MAC is the standard measure of anesthetic potency.

  • Procedure (in rats):

    • Anesthetize the animal with the volatile anesthetic to be tested (e.g., this compound).

    • Maintain a stable end-tidal anesthetic concentration for an equilibration period (e.g., 15-30 minutes).[2]

    • Apply a noxious stimulus, such as a tail clamp.[2]

    • Observe for a purposeful motor response.

    • If the animal moves, increase the anesthetic concentration. If there is no movement, decrease the concentration.

    • Repeat this process, bracketing the concentration at which 50% of the animals do not respond to the stimulus. The MAC is the mean of the lowest concentration that prevents movement and the highest concentration that permits it.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

Halothane_Mechanism_of_Action This compound This compound GABAaR GABAa Receptor This compound->GABAaR Potentiates NMDAR NMDA Receptor This compound->NMDAR Inhibits OtherChannels Other Ion Channels (Na+, K+, Ca2+) This compound->OtherChannels Modulates IncreasedInhibition Increased Inhibitory Neurotransmission GABAaR->IncreasedInhibition Leads to DecreasedExcitation Decreased Excitatory Neurotransmission NMDAR->DecreasedExcitation Leads to DecreasedExcitability Decreased Neuronal Excitability OtherChannels->DecreasedExcitability Contributes to NeuronalMembrane Neuronal Membrane IncreasedInhibition->DecreasedExcitability Anesthesia Anesthesia DecreasedExcitability->Anesthesia Results in DecreasedExcitation->DecreasedExcitability

Caption: Molecular targets of this compound leading to anesthesia.

Cerebral_Effects_of_this compound This compound This compound Administration CerebralVasodilation Cerebral Vasodilation This compound->CerebralVasodilation Causes DecreaseCMRO2 Decreased CMRO₂ This compound->DecreaseCMRO2 Causes ImpairedAutoregulation Impaired Autoregulation (at higher doses) This compound->ImpairedAutoregulation Causes IncreaseCBF Increased Cerebral Blood Flow (CBF) CerebralVasodilation->IncreaseCBF Leads to IncreaseICP Increased Intracranial Pressure (ICP) IncreaseCBF->IncreaseICP Contributes to

Caption: this compound's effects on cerebral hemodynamics.

Kety_Schmidt_Workflow Start Start Catheter Place Arterial and Jugular Venous Catheters Start->Catheter Inhale Inhale Inert Tracer (e.g., N₂O) to Saturation Catheter->Inhale Washout Begin Washout Phase (Discontinue Tracer) Inhale->Washout Sample Collect Simultaneous Arterial and Venous Blood Samples Washout->Sample Measure Measure Tracer Concentration in Samples Sample->Measure Plot Plot Arterial and Venous Concentration vs. Time Measure->Plot Calculate Calculate CBF from Area Between Curves Plot->Calculate End End Calculate->End

Caption: Workflow for the Kety-Schmidt method.

Conclusion

This compound exerts profound and complex effects on the central nervous system, culminating in a state of general anesthesia. Its primary mechanism of action involves a dual modulation of synaptic transmission: potentiating GABAA receptor-mediated inhibition and suppressing glutamate receptor-mediated excitation. These molecular actions are complemented by significant effects on cerebral blood flow, metabolism, and intracranial pressure, which are critical considerations in clinical practice and neuroscientific research. A thorough understanding of these multifaceted effects, supported by quantitative data and detailed experimental methodologies, is essential for the continued development of safer and more effective anesthetic agents and for advancing our fundamental knowledge of consciousness and neuronal function.

References

The Dawn of a New Era in Anesthesia: A Technical Guide to the Discovery and History of Halothane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), a landmark volatile anesthetic. It details the initial synthesis and development by Charles W. Suckling at Imperial Chemical Industries (ICI) in 1951 and its pioneering clinical introduction by Michael Johnstone in Manchester in 1956. This document elucidates the key pharmacological properties, mechanism of action, and the critical issue of hepatotoxicity that ultimately led to its decline in widespread use. Detailed experimental protocols for determining its core anesthetic properties are provided, alongside a quantitative summary of its physicochemical and pharmacokinetic parameters. Furthermore, this guide visualizes the key molecular pathways and historical development through structured diagrams, offering a deep technical resource for researchers in anesthesiology and drug development.

Introduction: The Pre-Halothane Anesthetic Landscape

Prior to the mid-20th century, the landscape of general anesthesia was dominated by highly flammable and explosive agents such as diethyl ether and cyclopropane.[1][2] While effective, their use posed significant risks in the operating room, necessitating a search for safer, non-flammable alternatives. Chloroform, though non-flammable, was associated with significant cardiac and hepatic toxicity. The quest for an ideal anesthetic—one that was potent, non-flammable, and possessed a favorable safety profile—was a paramount challenge in medical science.

The Genesis of this compound: A Breakthrough in Anesthetic Chemistry

Synthesis and Discovery

In 1951, chemist Charles W. Suckling of Imperial Chemical Industries (ICI) in Widnes, England, synthesized the novel fluorinated hydrocarbon, 2-bromo-2-chloro-1,1,1-trifluoroethane, which would come to be known as this compound.[3][4] This achievement was the culmination of a strategic research program at ICI aimed at developing non-flammable, potent anesthetic agents. The synthesis of this compound marked a pivotal moment in anesthetic drug development, introducing a compound with unique and desirable properties.

Early Preclinical and Clinical Investigations

Following its synthesis, this compound underwent rigorous preclinical evaluation. These early studies revealed its high potency, non-flammability, and relatively rapid induction of and recovery from anesthesia.[5] The landmark moment in its history arrived in 1956, when Dr. Michael Johnstone, a consultant anesthetist at the Manchester Royal Infirmary, conducted the first clinical trial of this compound.[3][4] The initial findings were promising, highlighting its smooth induction, lack of airway irritation, and profound muscle relaxation. Johnstone's pioneering work, including a publication in the British Journal of Anaesthesia on its cardiovascular effects in 500 patients, paved the way for its widespread clinical adoption.[3][4]

Physicochemical and Pharmacokinetic Properties

This compound's clinical utility was underpinned by its distinct physicochemical properties, which dictated its pharmacokinetic behavior. A summary of these key quantitative parameters is presented in Table 1.

PropertyValueSignificance
Molecular Formula C₂HBrClF₃A halogenated alkane, distinct from the ether structure of many other anesthetics.
Molar Mass 197.38 g/mol Influences its vapor pressure and density.
Boiling Point 50.2 °CAllows for vaporization at room temperature for administration via inhalation.
Minimum Alveolar Concentration (MAC) 0.75% in O₂A measure of its high potency as an anesthetic agent.
Blood/Gas Partition Coefficient 2.4Indicates moderate solubility in blood, leading to a relatively rapid onset and offset of action.
Oil/Gas Partition Coefficient 224High lipid solubility, contributing to its potency and distribution into fatty tissues.

Experimental Protocols

The characterization of this compound's anesthetic profile relied on specific and reproducible experimental methodologies.

Determination of Minimum Alveolar Concentration (MAC)

The MAC of an inhaled anesthetic is the alveolar concentration at which 50% of subjects do not move in response to a noxious stimulus.

Protocol for MAC Determination in a Canine Model:

  • Animal Preparation: Anesthetize a healthy adult dog with this compound and intubate the trachea. Maintain anesthesia with a calibrated vaporizer.

  • Physiological Monitoring: Continuously monitor end-tidal this compound concentration, arterial blood pressure, heart rate, and body temperature.

  • Equilibration: Maintain a constant end-tidal this compound concentration for at least 15 minutes to ensure equilibrium between the alveoli and the brain.

  • Noxious Stimulus: Apply a standardized noxious stimulus, such as a tail clamp or a subcutaneous electrical current, for a defined duration.

  • Response Assessment: Observe for purposeful movement of the head or limbs.

  • Bracketing Method: If a positive response (movement) is observed, increase the end-tidal this compound concentration by a predetermined factor (e.g., 10-20%). If no response is observed, decrease the concentration by the same factor.

  • MAC Calculation: The MAC is calculated as the mean of the lowest concentration that prevents movement and the highest concentration that permits movement.[6][7]

Measurement of Blood/Gas Partition Coefficient

The blood/gas partition coefficient reflects the solubility of an anesthetic in the blood and is a key determinant of the speed of induction and recovery.

Protocol for Blood/Gas Partition Coefficient Measurement using Gas Chromatography:

  • Sample Preparation: Obtain a venous blood sample from a subject.

  • Equilibration: Place a known volume of the blood sample in a sealed vial containing a known concentration of this compound vapor in the headspace.

  • Incubation: Incubate the vial in a water bath at a constant temperature (typically 37°C) and agitate until equilibrium is reached between the gas and blood phases.

  • Headspace Analysis: Analyze a sample of the headspace gas using a gas chromatograph equipped with a flame ionization detector to determine the final concentration of this compound.

  • Calculation: The blood/gas partition coefficient is calculated as the ratio of the this compound concentration in the blood to the this compound concentration in the gas phase at equilibrium.[8][9]

Mechanism of Anesthetic Action

The precise mechanism by which volatile anesthetics induce a state of general anesthesia is complex and not fully elucidated. However, research has identified several key molecular targets for this compound.

Modulation of Ligand-Gated Ion Channels

This compound is known to potentiate the function of inhibitory neurotransmitter receptors and inhibit the function of excitatory receptors.

  • GABA-A Receptors: this compound enhances the function of γ-aminobutyric acid type A (GABA-A) receptors, the major inhibitory neurotransmitter receptors in the central nervous system. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent neuronal inhibition.

  • Glycine Receptors: Similar to its effects on GABA-A receptors, this compound also potentiates the activity of glycine receptors, another important class of inhibitory ligand-gated ion channels, particularly in the spinal cord.[10][11]

  • Nicotinic Acetylcholine Receptors (nAChRs): this compound inhibits the function of excitatory nAChRs.

  • NMDA Receptors: this compound also has inhibitory effects on N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory synaptic transmission.

Effects on Voltage-Gated Ion Channels

This compound has been shown to modulate the activity of various voltage-gated ion channels, including certain types of potassium channels, which can contribute to its anesthetic effects by altering neuronal excitability.[12][13]

Halothane_Mechanism_of_Action cluster_inhibitory Inhibitory Neurotransmission cluster_excitatory Excitatory Neurotransmission cluster_ion_channels Voltage-Gated Ion Channels This compound This compound GABA_A GABA-A Receptors This compound->GABA_A Potentiates Glycine Glycine Receptors This compound->Glycine Potentiates nAChR Nicotinic Acetylcholine Receptors This compound->nAChR Inhibits NMDA NMDA Receptors This compound->NMDA Inhibits K_Channels Potassium Channels This compound->K_Channels Modulates Neuronal_Inhibition Neuronal Inhibition (Anesthesia) GABA_A->Neuronal_Inhibition Glycine->Neuronal_Inhibition nAChR->Neuronal_Inhibition Reduced Excitation NMDA->Neuronal_Inhibition Reduced Excitation K_Channels->Neuronal_Inhibition Altered Excitability

Figure 1: Simplified signaling pathway of this compound's anesthetic action.

Metabolism and Hepatotoxicity: The Achilles' Heel of this compound

The most significant factor contributing to the decline in this compound's use was the rare but severe risk of hepatotoxicity, often referred to as "this compound hepatitis."[4]

Metabolic Pathways

Approximately 20% of administered this compound is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. Two main pathways are involved:

  • Oxidative Pathway: Under normoxic conditions, this compound is primarily metabolized by CYP2E1 to trifluoroacetic acid (TFA), which can form adducts with liver proteins.[14][15]

  • Reductive Pathway: Under hypoxic conditions, this compound can undergo reductive metabolism by CYP2A6 and CYP3A4, leading to the formation of reactive intermediates.[16][17]

Mechanism of Hepatotoxicity

The prevailing hypothesis for this compound-induced hepatotoxicity involves an immune-mediated mechanism. The trifluoroacetylated protein adducts formed during oxidative metabolism can act as neoantigens, triggering an immune response in susceptible individuals upon re-exposure to this compound. This can lead to massive hepatic necrosis and liver failure. The reductive pathway is also thought to contribute to direct cellular damage.

Halothane_Hepatotoxicity_Pathway cluster_metabolism Hepatic Metabolism This compound This compound CYP2E1 CYP2E1 (Oxidative) This compound->CYP2E1 CYP2A6_3A4 CYP2A6/3A4 (Reductive) (Hypoxia) This compound->CYP2A6_3A4 TFA Trifluoroacetic Acid (TFA) CYP2E1->TFA Reactive_Intermediates Reactive Intermediates CYP2A6_3A4->Reactive_Intermediates Protein_Adducts Trifluoroacetylated Protein Adducts (Neoantigens) TFA->Protein_Adducts Hepatotoxicity Hepatotoxicity (Hepatic Necrosis) Reactive_Intermediates->Hepatotoxicity Direct Cellular Damage Immune_Response Immune-Mediated Response Protein_Adducts->Immune_Response Immune_Response->Hepatotoxicity

Figure 2: Metabolic pathway of this compound leading to hepatotoxicity.

The Decline of this compound and its Legacy

Despite its revolutionary impact on anesthesia, the concerns over hepatotoxicity, coupled with the development of newer volatile anesthetics with more favorable safety profiles (e.g., isoflurane, sevoflurane, desflurane), led to a gradual decline in the use of this compound in developed countries from the 1980s onwards. However, due to its low cost, it remained in use in some parts of the world for a longer period.

The story of this compound is a testament to the ongoing evolution of anesthetic drugs. Its discovery was a landmark achievement that ushered in an era of safer, non-flammable anesthesia. The subsequent investigation into its adverse effects, particularly hepatotoxicity, significantly advanced the understanding of drug metabolism and immune-mediated drug reactions, influencing the development and safety evaluation of all subsequent anesthetic agents.

Halothane_Historical_Workflow Pre_this compound Pre-Halothane Era (Flammable Anesthetics) Synthesis 1951: Synthesis of this compound (Charles Suckling, ICI) Pre_this compound->Synthesis Need for safer agents Clinical_Trial 1956: First Clinical Trial (Michael Johnstone, Manchester) Synthesis->Clinical_Trial Widespread_Use Late 1950s - 1970s: Widespread Clinical Use Clinical_Trial->Widespread_Use Hepatotoxicity_Reports 1960s: Reports of Hepatotoxicity Emerge Widespread_Use->Hepatotoxicity_Reports Decline 1980s Onwards: Decline in Use (Newer, Safer Agents Developed) Hepatotoxicity_Reports->Decline Legacy Legacy: Paved the way for modern anesthetics and advanced understanding of drug-induced liver injury Decline->Legacy

Figure 3: Historical workflow of this compound in anesthesia.

Conclusion

This compound holds a significant place in the history of medicine. It was a transformative agent that addressed the critical need for a potent, non-flammable anesthetic. The journey of this compound, from its synthesis to its widespread use and eventual decline, provides invaluable lessons for drug discovery and development. The rigorous scientific investigation into its properties, mechanism of action, and adverse effects has laid a crucial foundation for the safer and more effective anesthetic practices of today. This technical guide serves as a detailed resource for understanding the pivotal role of this compound in the evolution of modern anesthesia.

References

The Pharmacokinetics of Halothane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic principles of halothane, a potent volatile anesthetic. The following sections detail its absorption, distribution, metabolism, and elimination, with a focus on quantitative data and the experimental methodologies used to derive them.

Introduction

This compound (2-bromo-2-chloro-1,1,1-trifluoroethane) is a halogenated hydrocarbon that was widely used for general anesthesia.[1] Its clinical utility is defined by its pharmacokinetic properties, which govern the speed of induction and emergence from anesthesia. Understanding these properties is crucial for its safe and effective use and serves as a foundational model for the study of other volatile anesthetics.

Physicochemical Properties and Potency

The pharmacokinetic behavior of this compound is intrinsically linked to its physical and chemical characteristics. These properties influence its solubility in various body tissues and its potency as an anesthetic agent.

PropertyValueReference
Molecular Weight 197.4 Da[1]
Boiling Point 50.2 °C[1]
Vapor Pressure at 20°C 244 mmHg[1]
Blood/Gas Partition Coefficient 2.3 - 2.4[1]
Oil/Gas Partition Coefficient 224[1]
Minimum Alveolar Concentration (MAC) in adults 0.75%[1]

Absorption: The Path from Lungs to Blood

The primary route of this compound administration is through inhalation, with absorption occurring in the alveoli of the lungs. The rate and extent of absorption are governed by several key factors:

  • Alveolar to Venous Partial Pressure Gradient: The driving force for uptake is the difference in the partial pressure of this compound between the alveoli and the venous blood returning to the lungs.

  • Alveolar Ventilation: Increased ventilation delivers more anesthetic to the alveoli, increasing the alveolar partial pressure and thus the rate of uptake.

  • Cardiac Output: A higher cardiac output means that blood flows through the pulmonary capillaries more quickly, removing the anesthetic from the lungs at a faster rate. This can initially slow the rise in arterial partial pressure.

  • Blood/Gas Partition Coefficient: This ratio indicates the solubility of this compound in the blood. A higher coefficient means more anesthetic must dissolve in the blood to raise its partial pressure, leading to a slower induction of anesthesia.[2]

Halothane_Absorption cluster_Lungs Lungs cluster_Blood Bloodstream cluster_Tissues Tissues Inspired Air Inspired Air Alveoli Alveoli Inspired Air->Alveoli Ventilation Pulmonary Capillaries Pulmonary Capillaries Alveoli->Pulmonary Capillaries Diffusion (Partial Pressure Gradient) Arterial Blood Arterial Blood Pulmonary Capillaries->Arterial Blood Cardiac Output Brain Brain Arterial Blood->Brain Other Tissues Other Tissues Arterial Blood->Other Tissues

Figure 1: this compound Absorption Pathway

Distribution: From the Bloodstream to Target Tissues

Once in the arterial blood, this compound is distributed throughout the body. The rate of delivery to specific tissues is primarily determined by the tissue's blood flow. Tissues can be broadly categorized into three groups based on their perfusion:

  • Vessel-Rich Group (VRG): Includes the brain, heart, kidneys, and liver. These organs receive a high proportion of the cardiac output and therefore experience a rapid increase in this compound partial pressure.

  • Muscle Group: Has intermediate perfusion.

  • Fat Group: Poorly perfused but has a high capacity to store lipid-soluble agents like this compound.

The distribution is also influenced by tissue/blood partition coefficients, which describe the relative solubility of this compound in different tissues compared to blood.

TissueTissue/Blood Partition Coefficient
Brain 1.9
Heart 1.9
Liver 2.1
Kidney 1.2
Muscle 3.5
Fat 60.0

Elimination: Reversing the Pathway

Elimination of this compound is largely the reverse of absorption, with the majority being exhaled unchanged from the lungs. The rate of elimination is influenced by the same factors that govern uptake: alveolar ventilation, cardiac output, and the blood/gas partition coefficient. A smaller, but significant, portion of this compound is eliminated through biotransformation in the liver.

Halothane_Elimination cluster_Tissues Tissues cluster_Blood Bloodstream cluster_Lungs Lungs cluster_Liver Metabolism Brain Brain Venous Blood Venous Blood Brain->Venous Blood Other Tissues Other Tissues Other Tissues->Venous Blood Pulmonary Capillaries Pulmonary Capillaries Venous Blood->Pulmonary Capillaries Cardiac Output Liver Liver Venous Blood->Liver Alveoli Alveoli Pulmonary Capillaries->Alveoli Diffusion Expired Air Expired Air Alveoli->Expired Air Ventilation Metabolites Metabolites Liver->Metabolites

Figure 2: this compound Elimination Pathways

Metabolism: Biotransformation in the Liver

Approximately 20-50% of the absorbed this compound undergoes metabolism, primarily in the liver.[3] This biotransformation occurs via two main pathways:

  • Oxidative Pathway: This is the major metabolic route under normal oxygen conditions and is catalyzed predominantly by Cytochrome P450 2E1 (CYP2E1).[3] This pathway leads to the formation of trifluoroacetic acid (TFA), bromide ions, and chloride ions, which are then excreted in the urine.

  • Reductive Pathway: Under hypoxic conditions, a smaller fraction of this compound is metabolized via a reductive pathway, catalyzed by CYP2A6 and CYP3A4.[3] This pathway can lead to the formation of reactive intermediates that have been implicated in this compound-induced hepatotoxicity.

Halothane_Metabolism cluster_Oxidative Oxidative Pathway (Normoxia) cluster_Reductive Reductive Pathway (Hypoxia) This compound This compound CYP2E1 CYP2E1 This compound->CYP2E1 Major Pathway CYP2A6_CYP3A4 CYP2A6, CYP3A4 This compound->CYP2A6_CYP3A4 Minor Pathway Trifluoroacetyl Chloride Trifluoroacetyl Chloride CYP2E1->Trifluoroacetyl Chloride Trifluoroacetic Acid (TFA) Trifluoroacetic Acid (TFA) Trifluoroacetyl Chloride->Trifluoroacetic Acid (TFA) Bromide Ions Bromide Ions Trifluoroacetyl Chloride->Bromide Ions Chloride Ions Chloride Ions Trifluoroacetyl Chloride->Chloride Ions Reactive Metabolites Reactive Metabolites CYP2A6_CYP3A4->Reactive Metabolites Hepatotoxicity Hepatotoxicity Reactive Metabolites->Hepatotoxicity

Figure 3: this compound Biotransformation Pathways

Experimental Protocols

Determination of Blood/Gas Partition Coefficient

Objective: To quantify the solubility of this compound in blood.

Methodology:

  • Blood Sampling: Venous blood samples are drawn from subjects.[4]

  • Tonometer Equilibration: A known volume of blood is placed in a tonometer, a device that allows for the equilibration of a liquid with a gas phase. A gas mixture with a known concentration of this compound is introduced into the tonometer.[4][5] The tonometer is then agitated in a water bath at a constant temperature (typically 37°C) until equilibrium is reached between the gas and blood phases.[5][6]

  • Headspace Gas Chromatography (GC): A sample of the gas phase (headspace) from the tonometer is injected into a gas chromatograph.[4][5] The concentration of this compound in the gas phase is measured. A sample of the blood is also analyzed to determine the concentration of this compound within it.

  • Calculation: The blood/gas partition coefficient is calculated as the ratio of the concentration of this compound in the blood to the concentration in the gas phase at equilibrium.[2]

BloodGas_Protocol Blood Sample Blood Sample Tonometer Tonometer Blood Sample->Tonometer Equilibration (37°C) Equilibration (37°C) Tonometer->Equilibration (37°C) Known this compound Gas Concentration Known this compound Gas Concentration Known this compound Gas Concentration->Tonometer Headspace GC Analysis Headspace GC Analysis Equilibration (37°C)->Headspace GC Analysis Blood GC Analysis Blood GC Analysis Equilibration (37°C)->Blood GC Analysis Calculate Ratio Calculate Ratio Headspace GC Analysis->Calculate Ratio Blood GC Analysis->Calculate Ratio

Figure 4: Blood/Gas Partition Coefficient Determination Workflow
Determination of Tissue/Blood Partition Coefficient

Objective: To determine the relative solubility of this compound in various tissues compared to blood.

Methodology:

  • Tissue Sampling: Tissue samples (e.g., brain, liver, fat) are obtained, often from animal models or post-mortem human subjects.

  • Vial Equilibration: A small, weighed amount of tissue is placed in a sealed vial. A known concentration of this compound gas is introduced into the vial. The vial is then incubated at 37°C until the partial pressure of this compound equilibrates between the tissue and the gas phase.

  • Gas Chromatography (GC) Analysis: The concentration of this compound in the gas phase of the vial is measured using GC. The amount of this compound taken up by the tissue can be calculated by the difference from the initial amount introduced.

  • Calculation: The tissue/gas partition coefficient is first calculated. The tissue/blood partition coefficient is then determined by dividing the tissue/gas partition coefficient by the previously determined blood/gas partition coefficient.[7]

In Vivo Metabolism Studies in Animal Models

Objective: To investigate the biotransformation of this compound and identify its metabolites in a living organism.

Methodology:

  • Animal Model: Rats are a commonly used animal model for studying this compound metabolism.[8]

  • Anesthesia Administration: The animals are placed in an inhalation chamber and exposed to a controlled concentration of this compound for a specified duration.[8]

  • Sample Collection: At various time points during and after anesthesia, biological samples such as blood, urine, and exhaled air are collected.[9]

  • Metabolite Analysis: The collected samples are analyzed for the presence and concentration of this compound and its metabolites (e.g., trifluoroacetic acid, bromide ions). Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this analysis.[9][10] The samples may require preparation steps such as extraction or derivatization to make the metabolites suitable for GC-MS analysis.[10][11]

Conclusion

The pharmacokinetics of this compound are well-characterized and provide a fundamental framework for understanding the behavior of volatile anesthetics. Its absorption and elimination are primarily driven by physiological factors and its solubility in blood and tissues. A significant portion of this compound is metabolized in the liver via oxidative and reductive pathways, the latter being associated with potential hepatotoxicity. The experimental protocols outlined in this guide represent the standard methodologies for quantifying the key pharmacokinetic parameters of inhalational anesthetics, providing essential data for both clinical practice and the development of new anesthetic agents.

References

Molecular Targets of Halothane in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Halothane, a halogenated hydrocarbon, has been a cornerstone of general anesthesia for decades. Despite its widespread use, the precise molecular mechanisms underpinning its anesthetic effects—hypnosis, amnesia, and immobility—are multifaceted and involve a range of targets within the central nervous system (CNS). This technical guide provides an in-depth examination of the primary molecular targets of this compound in the brain. We consolidate quantitative pharmacological data, present detailed experimental protocols for studying these interactions, and illustrate the key signaling pathways and experimental workflows using precise molecular diagrams. The evidence strongly indicates that this compound's primary mechanism of action involves the potentiation of inhibitory neurotransmission via GABA-A and glycine receptors, and the suppression of excitatory neurotransmission through the inhibition of glutamate receptors and voltage-gated ion channels.

Introduction

The state of general anesthesia is achieved by modulating neuronal activity at multiple levels. Volatile anesthetics like this compound are known to interact with a variety of ligand-gated and voltage-gated ion channels, which are critical for synaptic transmission and neuronal excitability. The "Meyer-Overton" rule, which correlates anesthetic potency with lipid solubility, initially suggested a nonspecific mechanism of action within the lipid bilayer. However, a growing body of evidence now points to direct, specific interactions between anesthetic molecules and hydrophobic pockets within membrane proteins.[1] this compound is no exception, exhibiting stereoselective actions on certain receptors and affecting various channels at clinically relevant concentrations.[2] This guide will dissect these interactions on a target-by-target basis.

Primary Molecular Targets

This compound's effects are broadly categorized into the enhancement of inhibitory signaling and the depression of excitatory signaling.

Potentiation of Inhibitory Neurotransmission

The enhancement of inhibitory ion channels, leading to neuronal hyperpolarization and reduced excitability, is a principal mechanism of this compound-induced anesthesia.

GABA-A receptors are the most prominent inhibitory receptors in the brain and are considered a major target for many general anesthetics. These receptors are pentameric ligand-gated ion channels that conduct chloride ions (Cl⁻). This compound potentiates the action of GABA, increasing the duration of Cl⁻ channel opening.[3] This is not achieved by increasing the channel opening rate, but rather by slowing the dissociation of GABA from the receptor, thereby prolonging inhibitory postsynaptic currents (IPSCs).[4][5] Evidence suggests a common binding cavity for this compound and other volatile anesthetics within the transmembrane domain of GABA-A receptor subunits.

GABA_A_Pathway GABA_R GABA-A Receptor α β γ α β Chloride (Cl⁻) Channel Cl_ion Cl⁻ GABA_R:p->Cl_ion Increased Influx GABA GABA GABA->GABA_R:c1 Binds This compound This compound This compound->GABA_R:c2 Allosteric Modulation Hyperpolarization Hyperpolarization (Reduced Excitability) Cl_ion->Hyperpolarization Leads to

Primarily located in the spinal cord and brainstem, glycine receptors are also inhibitory ligand-gated chloride channels. This compound potentiates glycine-activated currents.[6][7] Studies have shown that this compound (at 1 mM) more than doubles the open probability of glycine-activated channels without altering their conductance.[8] This enhancement of glycine receptor function contributes significantly to the immobilizing effects of this compound in response to noxious stimuli.[6]

Depression of Excitatory Neurotransmission

This compound reduces neuronal excitability by inhibiting the function of key excitatory receptors and ion channels, acting at both presynaptic and postsynaptic sites.

Glutamate is the principal excitatory neurotransmitter in the CNS. This compound inhibits excitatory postsynaptic currents (EPSCs) mediated by both NMDA (N-methyl-D-aspartate) and non-NMDA (AMPA/kainate) receptors.[9] Evidence suggests that NMDA receptors are particularly sensitive to this compound's inhibitory effects.[10] This inhibition appears to occur through a dual mechanism: a presynaptic reduction in glutamate release and a direct postsynaptic blockade of the receptors.

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials. This compound inhibits these channels, particularly at presynaptic nerve terminals.[11] This action reduces the influx of Na⁺, which in turn decreases depolarization-evoked glutamate release, thus dampening overall excitatory synaptic transmission.[11] This presynaptic effect is a key contributor to this compound's anesthetic properties.

  • Potassium (K⁺) Channels: this compound activates certain types of potassium channels, such as twin-pore K⁺ channels. This leads to an efflux of K⁺, hyperpolarizing the neuron and decreasing its excitability.[4]

  • Nicotinic Acetylcholine (nACh) Receptors: this compound inhibits excitatory nACh receptors.[4]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on this compound's effects on its primary molecular targets. Concentrations are clinically relevant, as the Minimum Alveolar Concentration (MAC) for this compound in humans is approximately 0.75%, which corresponds to an aqueous concentration of ~0.3 mM.

Table 1: this compound Effects on Inhibitory Receptors

Target Species/Preparation Effect Potency (EC₅₀ / Kᵢ) Reference
GABA-A Receptor Recombinant (α₁β₂γ₂s) Potentiation (shift in GABA EC₅₀) Shifts EC₅₀ to 0.40 of control [4]
Mouse Brain Microvesicles Enhancement of GABA-gated Cl⁻ flux 336 ± 64 µM [12]
Mouse Brain Membranes Enhancement of [³H]muscimol binding 0.91-1.45% atm [2]

| Glycine Receptor | Rat Central Neurons | Increased channel open probability | >100% increase at 1 mM this compound |[8] |

Table 2: this compound Effects on Excitatory Receptors and Ion Channels

Target Species/Preparation Effect Potency (IC₅₀) Reference
NMDA Receptor Mouse Hippocampal Slices Inhibition of EPSCs 0.57 mM [9]
non-NMDA Receptor Mouse Hippocampal Slices Inhibition of EPSCs 0.66 mM [9]
VGSC (Na⁺ Influx) Rat Brain Synaptosomes Inhibition 1.1 mM [11]
VGSC (Binding) Rat Brain Synaptosomes Inhibition of [³H]BTX-B binding 0.53 mM [11]
VGSC (Current) Skeletal Muscle (with PKC) Inhibition 0.55 mM [13]

| Glutamate Release | Rat Brain Synaptosomes | Inhibition | 0.67 mM |[11] |

VGSC: Voltage-Gated Sodium Channel

Key Experimental Protocols

The characterization of this compound's molecular targets relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key assays.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure ion currents through channels in a single neuron, providing direct evidence of anesthetic effects on receptor or channel function.

Objective: To measure the effect of this compound on spontaneous inhibitory or excitatory postsynaptic currents (mIPSCs or mEPSCs) in cultured cortical neurons.

Methodology:

  • Cell Preparation: Primary cortical neurons are harvested from embryonic rats and cultured on poly-lysine-coated glass coverslips for 10-14 days.

  • Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 2 CaCl₂, 1.3 MgCl₂, 1 NaH₂PO₄, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Pipette Solution: For mIPSC recording, the patch pipette (3-5 MΩ resistance) is filled with a solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, and 0.3 GTP-Na₃, pH adjusted to 7.3 with CsOH.

  • Recording: A high-resistance gigaseal (>1 GΩ) is formed between the pipette tip and the neuron membrane. The membrane is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at -70 mV.

  • Drug Application: After a stable baseline recording is established, this compound, vaporized and diluted to the desired concentration in the aCSF, is perfused into the chamber. Spontaneous currents are recorded before, during, and after this compound application.

  • Data Analysis: The frequency, amplitude, and decay kinetics of postsynaptic currents are analyzed using specialized software to determine the effects of this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis N_Culture Neuron Culture (10-14 days) Approach Approach Neuron with Pipette N_Culture->Approach Sol_Prep Prepare aCSF & Internal Solution Sol_Prep->Approach Pipette_Pull Pull & Fire-Polish Glass Pipette Pipette_Pull->Approach Seal Form Gigaseal (>1 GΩ) Approach->Seal Rupture Rupture Membrane (Whole-Cell Mode) Seal->Rupture Record_Base Record Baseline Currents Rupture->Record_Base Apply_Halo Apply this compound via Perfusion Record_Base->Apply_Halo Record_Wash Washout & Record Recovery Apply_Halo->Record_Wash Analyze Analyze Current (Amplitude, Freq, Kinetics) Record_Wash->Analyze

Neurochemical: Synaptosome Neurotransmitter Release Assay

This assay provides a functional measure of presynaptic activity by quantifying neurotransmitter release from isolated nerve terminals (synaptosomes).

Objective: To measure the effect of this compound on depolarization-evoked glutamate release from rat cortical synaptosomes.

Methodology:

  • Synaptosome Preparation: Cerebral cortices from adult rats are homogenized in ice-cold 0.32 M sucrose buffer. The homogenate is centrifuged at low speed (1,000 x g) to remove nuclei and debris. The supernatant is then centrifuged at high speed (15,000 x g) to pellet the crude synaptosome fraction (P2). The P2 pellet is resuspended and washed.[1][11]

  • Assay: Aliquots of the synaptosome suspension are incubated in a physiological buffer at 37°C.

  • Depolarization: Release is initiated by adding a depolarizing agent, such as veratridine (which opens Na⁺ channels) or a high concentration of KCl.

  • This compound Treatment: Synaptosomes are pre-incubated with various concentrations of this compound before depolarization.

  • Quantification of Glutamate: The assay is stopped by rapid filtration or centrifugation. The amount of glutamate released into the supernatant is measured using enzyme-coupled spectrofluorometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The amount of glutamate released in the presence of this compound is compared to the control (no this compound) to determine the inhibitory concentration (e.g., IC₅₀).[11]

Biochemical: Radioligand Binding Assay

This method is used to study the direct interaction of drugs with receptors by measuring the displacement of a radioactive ligand.

Objective: To determine if this compound modulates the binding of a ligand (e.g., [³H]muscimol) to the GABA-A receptor.

Methodology:

  • Membrane Preparation: Rat brains are homogenized in a sucrose buffer and subjected to multiple centrifugation and washing steps to isolate a purified membrane fraction rich in GABA-A receptors.[14][15]

  • Incubation: Brain membranes are incubated in a buffer solution at 4°C with a fixed concentration of the radioligand (e.g., [³H]muscimol) and varying concentrations of this compound.

  • Defining Non-specific Binding: A parallel set of tubes is prepared containing a high concentration of a non-radioactive competing ligand (e.g., unlabeled GABA) to determine the amount of non-specific binding.

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed to determine this compound's effect on the radioligand's affinity (K𝘥) or binding capacity (Bₘₐₓ).

Conclusion

The anesthetic state induced by this compound is not the result of a single molecular interaction but rather a symphony of effects across multiple, distinct targets in the brain. The accumulated evidence conclusively demonstrates that this compound's primary mode of action is the concurrent potentiation of inhibitory GABAergic and glycinergic neurotransmission and the suppression of excitatory glutamatergic pathways. The inhibition of presynaptic voltage-gated sodium channels, leading to a reduction in neurotransmitter release, is a particularly crucial component of its excitatory depression. Understanding these specific molecular interactions is vital for the rational design of future anesthetic agents with improved efficacy and safety profiles. This guide provides the foundational data and methodologies to support further research in this critical area of neuroscience and pharmacology.

References

A Technical Guide to Halothane's Depressive Effects on Nerve Conduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of halothane in depressing nerve conduction. By examining its interactions with key molecular targets, this document provides a comprehensive overview of the mechanisms underlying its anesthetic properties. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, a volatile halogenated hydrocarbon, has historically been a widely used general anesthetic.[1][2] Its clinical efficacy stems from its ability to reversibly depress the central nervous system (CNS), leading to a state of unconsciousness, amnesia, and immobility.[3] This depression of neuronal activity is not the result of a single mechanism but rather a complex interplay of effects on various components of nerve conduction, from axonal action potential propagation to synaptic transmission.[4][5] This guide will dissect these mechanisms, providing a granular view of this compound's impact on ion channels and neurotransmitter systems.

Molecular Mechanisms of Action: A Multi-Target Approach

This compound's anesthetic effects are not attributed to a single receptor but rather to its modest potentiation of inhibitory signaling and depression of excitatory signaling throughout the nervous system.[6] It interacts with a variety of molecular targets, including ligand-gated ion channels, voltage-gated ion channels, and neurotransmitter release machinery.

This compound's influence on various ion channels is a cornerstone of its depressive effect on nerve conduction. It modulates the activity of channels responsible for maintaining resting membrane potential, generating action potentials, and regulating neurotransmitter release.

  • Potassium (K+) Channels: this compound enhances the activity of certain potassium channels, which contributes to neuronal hyperpolarization, making it more difficult for neurons to fire action potentials.[1][2] Specifically, it activates twin-pore K+ channels.[7]

  • Calcium (Ca2+) Channels: this compound has been shown to inhibit L-type calcium channels in human neuronal cells.[8] This reduction in calcium influx can significantly impact neurotransmitter release, as calcium is a critical signaling molecule in this process.[8] The concentration of this compound producing a 50% reduction (IC50) of the peak Ba2+ current (a surrogate for Ca2+) was found to be 0.80 mM.[8]

  • Sodium (Na+) Channels: The anesthetic inhibits voltage-gated sodium channels, which are essential for the propagation of action potentials along the axon.[7][9] This action is consistent with the observation that this compound can depress axonal conduction at clinically relevant concentrations.[5]

This compound exerts significant control over both inhibitory and excitatory neurotransmitter systems. This dual action is central to its ability to induce a state of general anesthesia.

  • Inhibitory Neurotransmission: this compound enhances the function of inhibitory GABA-A and glycine receptors.[6][7] By potentiating the effect of the primary inhibitory neurotransmitter GABA, this compound increases chloride influx, leading to hyperpolarization of the postsynaptic neuron and a reduction in its excitability.[10] It has been observed to prolong the decay phase of spontaneous miniature inhibitory postsynaptic currents (mIPSCs).[11]

  • Excitatory Neurotransmission: Conversely, this compound depresses excitatory neurotransmission. It acts as an antagonist at NMDA receptors and inhibits nicotinic acetylcholine (nACh) receptors.[7] This reduces the excitatory impact of glutamate and acetylcholine, further contributing to the overall depression of neuronal activity. This compound has been shown to decrease the frequency of spontaneous miniature non-NMDA excitatory postsynaptic currents (mEPSCs).[11]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on different aspects of nerve conduction.

Parameter MeasuredThis compound ConcentrationObserved EffectReference
Acetylcholine Release (Threshold Stimulation)0.28 mM (1%) and 0.59 mM (2%)Dose-dependent decrease[4]
L-type Ca2+ Channel Current (Peak)0.80 mM50% reduction (IC50)[8]
L-type Ca2+ Channel Current (Persistent)0.69 mM50% reduction (IC50)[8]
[3H]Serotonin Release0.006 - 0.072 mMConcentration-dependent increase[12]
[3H]Dopamine Release0.012 - 0.096 mMConcentration-dependent increase (EC50 = 0.025 mM)[13]
Axonal Fiber Volley Amplitude1.2 vol% (1 rat MAC)18 ± 2.3% depression[5]
Neuronal Excitation in Dorsal Horn0.21 mM50% inhibition (IC50)[9]
Neuronal Excitation in Dorsal Horn (Ca2+-free)0.46 mM50% inhibition (IC50)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols used in key studies investigating this compound's effects.

  • Preparation: The stellate ganglion of a cat was studied in vitro.[4]

  • Stimulation: The preganglionic nerves were electrically stimulated to evoke threshold and suprathreshold potentials in the postganglionic nerves.[4]

  • This compound Application: this compound was added to the superfusate at concentrations of 0.28 mM and 0.59 mM.[4]

  • Measurement: The amount of released acetylcholine in the superfusate was determined using a radioenzymatic method with 32P-ATP after a 5-minute preganglionic stimulation period.[4]

  • Cell Line: Human neuronal cell line SH-SY5Y was used.[8]

  • Technique: The cell-attached patch voltage-clamp configuration was employed to record the activity of single L-type Ca2+ channels.[8]

  • Charge Carrier: Barium (Ba2+) was used as the charge carrier in place of Ca2+.[8]

  • This compound Application: this compound was applied at concentrations ranging from 0.14 to 1.26 mM.[8]

  • Data Analysis: Single-channel analysis was performed to determine the effects of this compound on various channel gating parameters, including latency to first opening, lifetime of nonconducting and open events, and the proportion of traces without channel activity.[8]

  • Preparation: Cortical slices from rat brains were used.[12][14]

  • Labeling: The slices were labeled with either [3H]serotonin or [3H]dopamine.[12][14]

  • This compound Application: this compound was added to the incubation medium at various concentrations (e.g., 0.006 - 0.072 mM for serotonin, 0.012 - 0.096 mM for dopamine).[12][13]

  • Measurement: The release of the radiolabeled neurotransmitter into the medium was measured over time.[12][13]

  • Pharmacological Tools: Various pharmacological agents were used to investigate the mechanisms of release, including tetrodotoxin (to block voltage-dependent Na+ channels), reserpine (to block vesicular monoamine transporter), and inhibitors of neurotransmitter uptake.[12][14]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.

Halothane_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Halothane_pre This compound Na_channel Voltage-gated Na+ Channel Halothane_pre->Na_channel Inhibits Ca_channel Voltage-gated Ca2+ Channel Halothane_pre->Ca_channel Inhibits Action_Potential Action Potential Propagation Na_channel->Action_Potential Vesicle_Fusion Vesicular Fusion Ca_channel->Vesicle_Fusion Triggers Action_Potential->Ca_channel Opens Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release GABA_A_Receptor GABA-A Receptor Neurotransmitter_Release->GABA_A_Receptor Glycine_Receptor Glycine Receptor Neurotransmitter_Release->Glycine_Receptor NMDA_Receptor NMDA Receptor Neurotransmitter_Release->NMDA_Receptor nACh_Receptor nACh Receptor Neurotransmitter_Release->nACh_Receptor Halothane_post This compound Halothane_post->GABA_A_Receptor Potentiates Halothane_post->Glycine_Receptor Potentiates Halothane_post->NMDA_Receptor Inhibits Halothane_post->nACh_Receptor Inhibits Postsynaptic_Potential Postsynaptic Potential GABA_A_Receptor->Postsynaptic_Potential Inhibitory Glycine_Receptor->Postsynaptic_Potential Inhibitory NMDA_Receptor->Postsynaptic_Potential Excitatory nACh_Receptor->Postsynaptic_Potential Excitatory

Caption: this compound's dual action on presynaptic and postsynaptic mechanisms.

Experimental_Workflow_Patch_Clamp start Start: Prepare Neuronal Cell Culture patch_pipette Fabricate and fill patch pipette start->patch_pipette cell_attached Establish cell-attached configuration patch_pipette->cell_attached record_baseline Record baseline channel activity cell_attached->record_baseline apply_this compound Apply this compound at desired concentration record_baseline->apply_this compound record_treatment Record channel activity during this compound exposure apply_this compound->record_treatment washout Washout this compound record_treatment->washout record_washout Record channel activity after washout washout->record_washout analyze Analyze data: open/closed times, latency, etc. record_washout->analyze end End: Determine this compound's effect on ion channel analyze->end

Caption: Workflow for studying ion channel effects of this compound via patch-clamp.

Conclusion

This compound's role in depressing nerve conduction is a result of its widespread and varied interactions with the molecular machinery of the nervous system. By enhancing inhibitory pathways through GABA-A and glycine receptors, and simultaneously dampening excitatory pathways by inhibiting NMDA, nACh, and voltage-gated sodium and calcium channels, this compound effectively reduces neuronal excitability and communication.[7] The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the precise mechanisms of anesthetic action and the development of new, more targeted anesthetic agents. The multifaceted nature of this compound's effects underscores the complexity of general anesthesia and highlights the need for continued investigation in this field.

References

Methodological & Application

Application Notes and Protocols for Halothane Administration in Rodent Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the safe and effective administration of halothane for anesthesia in rodent surgical procedures. Adherence to these guidelines is crucial for ensuring animal welfare and obtaining reliable, reproducible experimental data.

Overview and Key Considerations

This compound is a potent inhalational anesthetic that has been historically used for rodent surgery. While newer anesthetics are now more common, understanding the principles of this compound administration remains relevant in certain research contexts. It provides rapid induction and recovery but also carries risks, including cardiovascular and respiratory depression, and requires careful monitoring.[1][2]

Key Properties of this compound:

  • Potency: High, with a Minimum Alveolar Concentration (MAC) of approximately 1.02% in rats.[3]

  • Induction and Recovery: Relatively rapid.[2]

  • Analgesia: Poor analgesic properties; concurrent use of analgesics is essential for painful procedures.

  • Metabolism: Approximately 20% is metabolized by the liver, which can be a consideration for studies involving hepatic function.[4]

  • Side Effects: Dose-dependent hypotension, respiratory depression, and cardiac sensitization to catecholamines.[1][4]

Experimental Protocols

Pre-Anesthetic Preparation
  • Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 48-72 hours before any procedures to minimize stress.[5][6]

  • Health Assessment: Conduct a pre-anesthetic health check, observing the animal's general appearance, activity, and respiration.

  • Fasting: Fasting is generally not required for rodents due to their high metabolic rate. If necessary for the specific procedure, it should be limited to a maximum of 2-3 hours for food, with unrestricted access to water.[5][6]

  • Equipment Preparation:

    • Ensure the precision vaporizer is calibrated specifically for this compound.

    • Check the anesthesia machine for leaks.

    • Prepare an induction chamber and a nose cone appropriate for the size of the rodent.

    • Have a source of supplemental heat (e.g., circulating warm water blanket) ready to prevent hypothermia.[7]

    • Prepare all necessary surgical instruments and monitoring equipment.

Anesthetic Induction
  • Place the rodent in the induction chamber.

  • Set the oxygen flow rate to 0.8-1.5 L/min.[8]

  • Adjust the this compound vaporizer to a concentration of up to 5% for induction.[9]

  • Continuously observe the animal until it loses its righting reflex. Induction is typically achieved within 2-5 minutes.

  • Once induced, reduce the this compound concentration to 0% and flush the chamber with oxygen before opening.

Anesthetic Maintenance
  • Promptly transfer the animal from the induction chamber to a surgical table equipped with a nose cone.

  • Secure the nose cone over the animal's snout, ensuring a snug fit without obstructing breathing.

  • Set the oxygen flow rate for maintenance to 0.4-0.8 L/min.[8]

  • Adjust the this compound vaporizer to a maintenance concentration of 1-3%.[9] The precise concentration should be titrated based on the animal's physiological responses and the depth of anesthesia.

  • Apply a sterile ophthalmic lubricant to the eyes to prevent corneal drying.[5][6]

  • Confirm the depth of anesthesia by checking for a lack of response to a toe pinch before making the first incision. The pedal withdrawal reflex should be absent.

Physiological Monitoring

Continuous monitoring of the anesthetized animal is critical to ensure its well-being and the success of the surgical procedure.[2][10][11]

ParameterNormal Range (Anesthetized Rat)Normal Range (Anesthetized Mouse)Monitoring Frequency
Respiratory Rate 35 - 55 breaths/min (a 50% drop from the normal undisturbed rate of 70-110 is acceptable)[6]27 - 50 breaths/min (a 50% drop from the normal undisturbed rate of 55-100 is acceptable)[5]Continuously (visual)
Heart Rate 260 - 500 beats/min[6]300 - 500 beats/min[5]Every 5-10 minutes
Body Temperature 35.9°C - 37.5°C (96.6°F - 99.5°F)[6]36.0°C - 38.0°C (96.8°F - 100.4°F)[5]Every 10-15 minutes
Mucous Membrane Color Pink[6]Pink[5]Every 5-10 minutes
Capillary Refill Time < 2 seconds[5]< 2 seconds[5]Periodically
Reflexes (Toe Pinch) AbsentAbsentBefore incision and periodically
Post-Operative Care and Recovery
  • Discontinue the this compound administration but continue to provide oxygen for a few minutes to aid in the elimination of the anesthetic gas.

  • Administer post-operative analgesics as described in the approved animal care and use protocol.

  • Transfer the animal to a clean, warm recovery cage. Place the cage partially on a heating pad to allow the animal to move away from the heat source if needed.[7]

  • Monitor the animal continuously until it is fully ambulatory.[11] This includes observing for signs of pain, distress, or any surgical complications.

  • Provide easy access to food and water. Moist chow or gel packs can be placed on the cage floor to encourage eating and hydration.[5]

  • Continue to monitor the animal daily for at least 72 hours post-surgery, assessing the surgical site, behavior, and general well-being.[11]

Visualizations

Halothane_Administration_Workflow cluster_pre_op Pre-Operative Phase cluster_anesthesia Anesthesia Phase cluster_surgery Surgical Phase cluster_post_op Post-Operative Phase Animal Acclimation Animal Acclimation Health Assessment Health Assessment Animal Acclimation->Health Assessment Equipment Preparation Equipment Preparation Health Assessment->Equipment Preparation Induction (5% this compound, 0.8-1.5 L/min O2) Induction (5% this compound, 0.8-1.5 L/min O2) Equipment Preparation->Induction (5% this compound, 0.8-1.5 L/min O2) Maintenance (1-3% this compound, 0.4-0.8 L/min O2) Maintenance (1-3% this compound, 0.4-0.8 L/min O2) Induction (5% this compound, 0.8-1.5 L/min O2)->Maintenance (1-3% this compound, 0.4-0.8 L/min O2) Transfer to Nose Cone Surgical Procedure Surgical Procedure Maintenance (1-3% this compound, 0.4-0.8 L/min O2)->Surgical Procedure Continuous Monitoring Continuous Monitoring Surgical Procedure->Continuous Monitoring Discontinue this compound Discontinue this compound Surgical Procedure->Discontinue this compound Continuous Monitoring->Maintenance (1-3% this compound, 0.4-0.8 L/min O2) Adjust Anesthetic Depth Recovery Recovery Discontinue this compound->Recovery Daily Monitoring Daily Monitoring Recovery->Daily Monitoring

Caption: Experimental workflow for this compound administration in rodent surgery.

Halothane_Signaling_Pathway cluster_this compound This compound cluster_receptors Receptor Targets cluster_effect Cellular Effect cluster_outcome Physiological Outcome This compound This compound GABA_A GABAA Receptor This compound->GABA_A Activates Glycine Glycine Receptor This compound->Glycine Activates NMDA NMDA Receptor This compound->NMDA Antagonizes nACh nACh Receptor This compound->nACh Inhibits Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Inhibits HT3 5-HT3 Receptor This compound->HT3 Activates K_Channel Twin-pore K+ Channel This compound->K_Channel Activates Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Glycine->Neuronal_Inhibition NMDA->Neuronal_Inhibition nACh->Neuronal_Inhibition Na_Channel->Neuronal_Inhibition HT3->Neuronal_Inhibition K_Channel->Neuronal_Inhibition Anesthesia General Anesthesia Neuronal_Inhibition->Anesthesia

Caption: Simplified signaling pathway of this compound's anesthetic effect.

References

Application Notes and Protocols for Using Halothane in In-Vitro Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halothane, a volatile general anesthetic, has been a valuable tool in neuroscience and pharmacology research for decades. Its well-characterized effects on neuronal excitability and synaptic transmission make it a useful compound for investigating the fundamental mechanisms of anesthesia and for studying the function of various ion channels and receptors. These application notes provide a comprehensive overview of the use of this compound in in-vitro electrophysiology, including its mechanisms of action, effects on key molecular targets, and detailed protocols for experimental application.

Mechanisms of Action

This compound exerts its effects by modulating the function of a wide range of ion channels and ligand-gated receptors in the central and peripheral nervous systems. Its primary actions include the potentiation of inhibitory neurotransmission and the suppression of excitatory neurotransmission.

Key Molecular Targets:

  • GABA-A Receptors: this compound enhances the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain.[1][2][3][4][5] It increases both the amplitude and frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) and prolongs the decay of GABA-A receptor-mediated currents.[1][3] This potentiation of GABAergic inhibition contributes significantly to the sedative and anesthetic effects of this compound.

  • NMDA and non-NMDA Receptors: this compound inhibits the function of excitatory glutamate receptors, including both N-methyl-D-aspartate (NMDA) and non-NMDA receptors.[6][7][8][9][10] This leads to a reduction in excitatory postsynaptic currents (EPSCs) and a decrease in overall neuronal excitability.[7][11] Studies have shown that NMDA receptor-mediated EPSCs are more sensitive to this compound than non-NMDA EPSCs.[7]

  • Voltage-Gated Sodium Channels: this compound inhibits presynaptic voltage-gated sodium channels, which can reduce neurotransmitter release.[12][13] This effect is concentration-dependent and contributes to the suppression of synaptic transmission.[12][13][14][15]

  • Voltage-Gated Potassium Channels: this compound modulates various types of potassium channels.[2][9][16][17][18][19] It has been shown to inhibit transient outward potassium currents in cardiac myocytes and can also affect other potassium channels, contributing to changes in neuronal and cardiac action potentials.[16][20]

  • Voltage-Gated Calcium Channels: this compound inhibits L-type voltage-gated calcium channels in both neuronal and cardiac cells.[16][21][22][23] This reduction in calcium influx can affect neurotransmitter release and muscle contractility.[21][22]

Data Presentation

The following tables summarize the quantitative effects of this compound on various molecular targets as reported in the literature.

Table 1: Effects of this compound on Voltage-Gated Ion Channels

Ion Channel TypePreparationThis compound ConcentrationEffectReference
Presynaptic Sodium ChannelsRat brain synaptosomesIC50 = 1.1 mMInhibition of veratridine-evoked 22Na+ influx[12]
Presynaptic Sodium ChannelsRat brain synaptosomesIC50 = 0.97 mMInhibition of changes in intrasynaptosomal [Na+][12]
Human Cardiac Sodium Channels (hH1a)HEK293 cells0.47 and 1.1 mMSuppression of sodium current[13]
Skeletal Muscle Sodium ChannelsXenopus oocytes (with PKC co-expression)IC50 = 0.55 mMSuppression of Na+ current[14][15]
L-type Calcium ChannelsHuman atrial cardiomyocytes1 MAC31.9% depression of L-type calcium currents[16]
L-type Calcium ChannelsHuman neuronal cell line (SH-SY5Y)IC50 = 0.80 mMReduction of peak Ba2+ current[22]
Transient Outward Potassium ChannelsHuman atrial cardiomyocytes1 MAC19.4% inhibition[16]
Sustained Outward Potassium ChannelsHuman atrial cardiomyocytes1 MAC8.6% inhibition[16]

Table 2: Effects of this compound on Ligand-Gated Ion Channels and Synaptic Transmission

Receptor/SynapsePreparationThis compound ConcentrationEffectReference
GABA-A ReceptorRat hippocampal CA3 neuronsClinically relevant concentrationsIncreased amplitude and frequency of sIPSCs[1]
GABA-A ReceptorRecombinant (α1β2γ2s) in HEK 293 cellsClinically relevant concentrationsSlowed agonist unbinding, increasing agonist sensitivity[3][4]
NMDA Receptor-mediated EPSCsRat cortical neurons0.6 mMDepressed to 56% of control[7]
NMDA Receptor-mediated EPSCsRat cortical neurons1.2 mMDepressed to 11% of control[7]
non-NMDA Receptor-mediated EPSCsRat cortical neurons0.6 mMDepressed to 71% of control[7]
non-NMDA Receptor-mediated EPSCsRat cortical neurons1.2 mMDepressed to 59% of control[7]
Synaptic TransmissionLymnaea stagnalis neurons (in vitro)2%Complete abolishment of synaptic transmission[24]
Glutamate ReleaseRat brain synaptosomesIC50 = 0.67 mMInhibition of veratridine-evoked glutamate release[12]
Acetylcholine ReleaseCat stellate ganglion (in vitro)0.28 and 0.59 mMDose-dependent decrease during threshold stimulation[25]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for In-Vitro Experiments

Materials:

  • This compound (liquid)

  • Artificial cerebrospinal fluid (aCSF) or other appropriate extracellular recording solution

  • Gas-tight syringes

  • Sealed vials

  • Vortex mixer

Procedure:

  • Calculate the desired final concentration of this compound. Note that this compound is volatile and has a specific density (approximately 1.87 g/mL).

  • Prepare a saturated stock solution. In a sealed vial, add a known volume of aCSF. Carefully add a small amount of liquid this compound to the aCSF. The this compound will form a separate layer at the bottom.

  • Equilibrate the stock solution. Vigorously vortex the vial for several minutes to facilitate the dissolution of this compound into the aqueous phase. Allow the solution to sit at room temperature for at least 1 hour to ensure saturation. A saturated aqueous solution of this compound at room temperature is approximately 17-20 mM.

  • Prepare the working solution. Using a gas-tight syringe, carefully withdraw the desired volume of the aqueous (top) layer of the saturated this compound stock solution. Avoid drawing up any of the undissolved liquid this compound.

  • Dilute the stock solution. Add the withdrawn stock solution to a known volume of fresh aCSF to achieve the final desired concentration. Mix gently but thoroughly.

  • Maintain the solution. Keep the this compound-containing solutions in sealed containers to minimize evaporation. Prepare fresh solutions daily.

Protocol 2: Whole-Cell Patch-Clamp Recording of this compound's Effects on Synaptic Currents

Materials:

  • Brain slice preparation or cultured neurons

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution (e.g., potassium gluconate-based for voltage-clamp of EPSCs, or a high chloride solution for IPSCs)

  • Extracellular solution (aCSF)

  • Perfusion system

  • This compound solution (prepared as in Protocol 1)

  • Pharmacological agents to isolate specific currents (e.g., picrotoxin to block GABA-A receptors, CNQX/APV to block AMPA/NMDA receptors)

Procedure:

  • Prepare the biological sample. Prepare acute brain slices or cultured neurons according to standard laboratory protocols.

  • Establish a whole-cell recording. Obtain a gigaseal and establish a whole-cell patch-clamp configuration on a neuron of interest.

  • Record baseline synaptic activity. In voltage-clamp mode, record spontaneous or evoked synaptic currents (EPSCs or IPSCs) in the absence of this compound. To isolate specific currents, add appropriate antagonists to the perfusion solution.

  • Apply this compound. Switch the perfusion to an aCSF solution containing the desired concentration of this compound.

  • Record during this compound application. Continuously record synaptic currents during the application of this compound. Allow sufficient time for the drug to equilibrate in the recording chamber (typically 5-10 minutes).

  • Washout. Switch the perfusion back to the control aCSF to wash out the this compound and record the recovery of synaptic activity.

  • Data Analysis. Analyze the recorded currents for changes in amplitude, frequency, and kinetics (rise time, decay time constant) before, during, and after this compound application.

Visualizations

Halothane_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound Na_channel Voltage-gated Na+ Channel This compound->Na_channel Inhibits Ca_channel_pre Voltage-gated Ca2+ Channel This compound->Ca_channel_pre Inhibits GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potentiates NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Inhibits AMPA_Receptor AMPA Receptor This compound->AMPA_Receptor Inhibits Vesicle Synaptic Vesicle (Glutamate) Na_channel->Vesicle Depolarization leads to Ca2+ influx & release Ca_channel_pre->Vesicle Vesicle->NMDA_Receptor Glutamate Vesicle->AMPA_Receptor Glutamate Neuron_Hyperpolarization Hyperpolarization (Inhibition) GABA_A_Receptor->Neuron_Hyperpolarization Cl- influx Neuron_Depolarization Depolarization (Excitation) NMDA_Receptor->Neuron_Depolarization Ca2+/Na+ influx AMPA_Receptor->Neuron_Depolarization Na+ influx

Caption: Signaling pathways affected by this compound.

Electrophysiology_Workflow cluster_experiment Experimental Steps A Prepare Brain Slice or Cultured Neurons B Establish Whole-Cell Patch-Clamp Recording A->B C Record Baseline Synaptic Activity B->C E Perfuse with This compound Solution C->E D Prepare this compound Solution D->E F Record During This compound Application E->F G Washout with Control Solution F->G H Record Recovery G->H I Data Analysis (Amplitude, Frequency, Kinetics) H->I

Caption: Experimental workflow for in-vitro electrophysiology.

Safety Precautions

This compound is a potent anesthetic and requires careful handling in a laboratory setting.[26][27]

  • Ventilation: Always work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[28]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.[29]

  • Storage: Store this compound in a cool, dry, and dark place in a tightly sealed, light-resistant container.[30] this compound is sensitive to light and can decompose.[30]

  • Waste Disposal: Dispose of this compound waste according to institutional and local regulations for hazardous chemical waste.

  • Health Hazards: this compound can cause liver and kidney damage with repeated exposure.[26][29] It may also cause cardiac arrhythmias.[5][19] Avoid direct contact with skin and eyes.[29]

Conclusion

This compound remains a valuable pharmacological tool for in-vitro electrophysiological investigations into the mechanisms of anesthesia and the function of various ion channels and receptors. By carefully following the outlined protocols and safety precautions, researchers can effectively utilize this compound to advance our understanding of neuronal and cardiac physiology.

References

Application Notes and Protocols for Halothane Anesthesia in Small Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) is a potent, non-flammable inhalant anesthetic agent.[1] Historically, it has been used for the induction and maintenance of general anesthesia in a variety of animal species in a research setting. While it has been largely superseded in many applications by newer agents with more favorable safety profiles, such as isoflurane and sevoflurane, a thorough understanding of its properties and the correct vaporizer settings remains crucial for specific experimental contexts and for researchers in regions where it may still be in use.[1]

These application notes provide detailed protocols and vaporizer settings for the proper use of this compound in small laboratory animals. Particular attention is given to species-specific considerations, physiological monitoring, and safety protocols to ensure animal welfare and the integrity of experimental data.

Anesthetic Properties and Mechanism of Action

This compound is a potent anesthetic with a Minimum Alveolar Concentration (MAC) that varies by species.[1] It provides a smooth and rapid induction of anesthesia.[2] However, it is a significant cardiovascular and respiratory depressant and a poor analgesic.[1]

The precise mechanism of action for general anesthetics is not fully elucidated, but this compound is known to exert its effects through multiple targets in the central nervous system. It potentiates the activity of inhibitory neurotransmitter receptors, primarily GABA-A and glycine receptors.[1][3] By binding to these receptors, this compound enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Additionally, this compound acts as an antagonist at excitatory NMDA receptors and inhibits nicotinic acetylcholine (nACh) and voltage-gated sodium channels.[1]

Vaporizer Settings and Physiological Data

A precision vaporizer calibrated specifically for this compound is essential for the safe and effective delivery of this anesthetic. The following tables summarize recommended vaporizer settings and expected physiological parameters for various small animal species. Note: These values are starting points and should be adjusted based on the animal's physiological response and depth of anesthesia.

This compound Vaporizer Settings for Small Animals
SpeciesInduction Vaporizer Setting (%)Maintenance Vaporizer Setting (%)Carrier Gas (Oxygen) Flow Rate
Mouse (Mus musculus)2.0 - 4.00.5 - 1.5Induction: 0.8 - 1.5 L/minMaintenance: 0.4 - 0.8 L/min
Rat (Rattus norvegicus)2.0 - 4.01.0 - 2.0Induction: 1.0 - 2.0 L/minMaintenance: 0.5 - 1.0 L/min
Hamster (Mesocricetus auratus)3.0 - 5.0[4]2.0[4]Induction: 0.5 - 1.0 L/minMaintenance: 0.2 - 0.5 L/min
Guinea Pig (Cavia porcellus)2.0 - 4.01.0 - 2.0Induction: 1.0 - 1.5 L/minMaintenance: 0.5 - 1.0 L/min
Rabbit (Oryctolagus cuniculus)3.0 - 5.01.0 - 2.5Induction: 1.0 - 3.0 L/minMaintenance: 0.5 - 1.5 L/min
Minimum Alveolar Concentration (MAC) and Physiological Parameters

The MAC is the concentration of an anesthetic in the alveoli of the lungs that is needed to prevent movement in 50% of subjects in response to a painful stimulus. It is a key measure of anesthetic potency.

SpeciesMAC (%)Anesthetized Heart Rate (bpm)Anesthetized Respiratory Rate (breaths/min)Normal Body Temperature (°C)
Mouse ~1.1350 - 450[5]55 - 100[6]37.0 - 38.0
Rat 1.02 ± 0.02[7]250 - 40060 - 9037.5 - 38.5
Hamster 1.15[2][8]250 - 40040 - 12037.0 - 38.0
Guinea Pig 1.01 ± 0.03[9]230 - 38050 - 10037.2 - 39.5
Rabbit ~1.0130 - 32530 - 6038.5 - 40.0

Experimental Protocols

The following are generalized protocols for this compound anesthesia. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Pre-Anesthetic Preparation
  • Animal Acclimation: Ensure animals are properly acclimated to the facility to minimize stress.

  • Health Assessment: Perform a brief health assessment to ensure the animal is fit for anesthesia.

  • Fasting: Pre-anesthetic fasting is generally not required for small rodents and rabbits as they do not vomit.[10] A short fast of 1-2 hours may be beneficial for rabbits to ensure the oral cavity is clear.[10]

  • Equipment Check:

    • Ensure the this compound vaporizer is filled and functioning correctly.

    • Check the oxygen supply and flowmeter.

    • Inspect the induction chamber, nose cone, and scavenging system for leaks.

    • Prepare and turn on a heating pad to maintain the animal's body temperature.

Anesthetic Induction (Chamber Method)
  • Place the animal in an appropriately sized induction chamber.

  • Set the oxygen flow rate according to the table in section 3.1.

  • Set the this compound vaporizer to the induction concentration (e.g., 2-4% for a rat).

  • Observe the animal closely until it loses its righting reflex and respiration becomes slow and regular. This typically takes 2-5 minutes.

  • Once induced, turn off the vaporizer and flush the chamber with oxygen for 30-60 seconds before opening.

Anesthetic Maintenance
  • Promptly move the animal from the induction chamber to a surgical table or stereotaxic frame equipped with a nose cone.

  • Secure the nose cone over the animal's muzzle, ensuring a snug fit to prevent gas leakage.

  • Set the oxygen flow rate and this compound vaporizer to the maintenance settings (e.g., 1.0-2.0% for a rat).

  • Apply a sterile ophthalmic lubricant to the animal's eyes to prevent corneal drying.

  • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

Physiological Monitoring

Continuous monitoring of the anesthetized animal is critical.

  • Respiratory Rate and Pattern: Observe chest movements. A significant decrease in rate or a gasping pattern indicates the anesthetic plane is too deep.

  • Heart Rate: Use a pulse oximeter or stethoscope to monitor heart rate. Bradycardia can be a sign of excessive anesthetic depth.

  • Body Temperature: Use a rectal probe to monitor core body temperature and maintain it within the normal range using a heating pad.

  • Mucous Membrane Color: Check the color of the paws or gums. A pink color indicates adequate oxygenation, while a blue or pale color suggests hypoxia or poor perfusion.

  • Reflexes: Periodically check the pedal withdrawal reflex to ensure an adequate surgical plane of anesthesia is maintained.

Recovery
  • Once the procedure is complete, turn off the this compound vaporizer but continue to supply 100% oxygen for 5-10 minutes to facilitate the elimination of the anesthetic.

  • Transfer the animal to a clean, warm recovery cage. Do not place the animal on bedding until it is fully ambulatory to prevent aspiration.

  • Continue to monitor the animal until it has regained its righting reflex and is moving around the cage.

  • Provide post-operative analgesia as required by the experimental protocol and IACUC guidelines.

Visualizations

Experimental Workflow for this compound Anesthesia

AnesthesiaWorkflow cluster_pre Pre-Anesthesia cluster_induction Induction cluster_maintenance Maintenance cluster_recovery Recovery pre_health Health Assessment pre_fast Fasting (if required) pre_health->pre_fast pre_equip Equipment Check pre_fast->pre_equip ind_chamber Place in Chamber pre_equip->ind_chamber ind_gas Set O2 Flow & this compound % ind_chamber->ind_gas ind_observe Observe Loss of Righting Reflex ind_gas->ind_observe maint_transfer Transfer to Nose Cone ind_observe->maint_transfer maint_gas Set Maintenance Flow & % maint_transfer->maint_gas maint_monitor Continuous Monitoring (HR, RR, Temp) maint_gas->maint_monitor maint_procedure Surgical/Experimental Procedure maint_monitor->maint_procedure rec_off Turn off Vaporizer (O2 only) maint_procedure->rec_off rec_cage Transfer to Warm Recovery Cage rec_off->rec_cage rec_observe Monitor until Ambulatory rec_cage->rec_observe

Anesthesia Workflow Diagram
Signaling Pathway of this compound's Anesthetic Action

HalothaneMechanism cluster_inhibitory Inhibitory Neurotransmission cluster_excitatory Excitatory Neurotransmission This compound This compound gaba GABA-A Receptor This compound->gaba Potentiates glycine Glycine Receptor This compound->glycine Potentiates nmda NMDA Receptor This compound->nmda Antagonizes nach Nicotinic ACh Receptor This compound->nach Inhibits na_channel Voltage-gated Na+ Channel This compound->na_channel Inhibits cl_influx ↑ Chloride (Cl-) Influx gaba->cl_influx glycine->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_depression CNS Depression (Anesthesia) hyperpolarization->cns_depression inhibition ↓ Cation Influx (Na+, Ca2+) nmda->inhibition nach->inhibition na_channel->inhibition reduced_depolarization Reduced Depolarization inhibition->reduced_depolarization reduced_depolarization->cns_depression

This compound's Mechanism of Action

Safety Precautions

Personnel Safety

This compound is a waste anesthetic gas (WAG) and poses potential health risks to personnel with chronic exposure.

  • Ventilation: Always use this compound in a well-ventilated area. A certified chemical fume hood, a ducted biosafety cabinet, or a dedicated scavenging system is required to minimize exposure.[9][11]

  • Scavenging: Use an active or passive scavenging system to capture waste gas from the anesthesia circuit and induction chamber.

  • Filling Vaporizers: Fill vaporizers in a well-ventilated area, preferably within a fume hood, to avoid inhaling concentrated vapors.

  • Spills: Clean up any spills immediately while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Animal Safety
  • Hepatotoxicity: this compound can cause liver damage, particularly with repeated exposures.[1] Its use should be carefully considered in animals with pre-existing liver conditions.

  • Cardiovascular Effects: this compound sensitizes the myocardium to catecholamines, which can lead to arrhythmias.[2] Avoid stressing the animals before and during anesthesia.

  • Malignant Hyperthermia: Although rare in rodents, this compound is a known trigger for malignant hyperthermia, a life-threatening condition.[2] Be aware of the signs, which include a rapid rise in body temperature, muscle rigidity, and tachycardia.

  • Respiratory Depression: this compound is a potent respiratory depressant.[2] Careful monitoring of the respiratory rate and depth is essential to prevent apnea.

By adhering to these detailed protocols and safety guidelines, researchers can safely and effectively utilize this compound for anesthesia in small laboratory animals, ensuring both the well-being of the animals and the reliability of their experimental results.

References

Application Notes and Protocols for Halothane Delivery in a Closed-Circuit System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the delivery of Halothane using a closed-circuit anesthesia system. This technique offers advantages in terms of economy, reduced atmospheric pollution, and the ability to monitor oxygen consumption.[1]

Principles of Closed-Circuit this compound Anesthesia

A closed-circuit anesthesia system is a rebreathing system where the patient's exhaled gases are recycled after the removal of carbon dioxide (CO₂).[2][3] Fresh gas flow (FGF) is supplied to the circuit only to replace the amount of oxygen and anesthetic agent taken up by the patient.[2][4] This is in contrast to semi-closed or open systems where a portion or all of the exhaled gases are vented.

The primary components of a closed-circuit system include:

  • A CO₂ absorber canister: Contains a chemical absorbent (e.g., soda lime) to remove exhaled CO₂.[3][5]

  • Unidirectional valves: Ensure the one-way flow of gas through the circuit.[2][3][5]

  • Breathing tubes (inspiratory and expiratory limbs): Conduct gases to and from the patient.[2][5]

  • A reservoir bag (or bellows ventilator): Accommodates the tidal volume and allows for manual or mechanical ventilation.[5][6]

  • A fresh gas inlet: Delivers oxygen and anesthetic vapor to the circuit.[3][5]

  • An adjustable pressure-limiting (APL) valve: Allows for the release of excess gas, although in a truly closed circuit, this is ideally kept closed once equilibrium is reached.[5]

  • A vaporizer: To introduce the volatile anesthetic, such as this compound, into the circuit. This can be placed outside the breathing circuit (VOC) or inside the circle (VIC).[7][8]

Quantitative Data on this compound Delivery

The following table summarizes quantitative data from a study utilizing an in-circle Goldman vaporizer for this compound delivery in adult patients during spontaneous respiration.[7] It is important to note that vaporizer output can be influenced by factors such as fresh gas flow rates, ventilation mode (spontaneous vs. controlled), and the specific design of the vaporizer.[9]

Vaporizer SettingInspired this compound Concentration (%)End-Tidal this compound Concentration (%)
10.5 - 0.9Not specified
1.51.4 - 2.4Not specified
23.3 - 4.5Not specified

Data adapted from a study using a closed-circle absorber system with an in-circle Goldman vaporizer in adult patients.[7]

In a study on this compound sensitivity in pigs, a closed system was used to deliver 5% this compound at a fresh gas flow of 2 L/min.[10]

Experimental Protocols

Protocol 1: General Setup and Operation of a Closed-Circuit System for this compound Delivery

This protocol provides a general guideline for the setup and operation of a closed-circuit anesthesia system for the delivery of this compound.

Materials:

  • Closed-circuit anesthesia machine

  • This compound vaporizer (e.g., temperature-compensated)[11]

  • Source of 100% oxygen

  • CO₂ absorbent (e.g., soda lime), freshly packed

  • Breathing circuit with appropriate-sized tubing, Y-piece, and reservoir bag

  • Gas monitoring system capable of measuring inspired and expired O₂, CO₂, and this compound concentrations[1][12]

  • Endotracheal tubes or appropriate face masks

  • Syringes and needles for induction agents

  • Physiological monitoring equipment (e.g., ECG, pulse oximeter, blood pressure monitor)

Procedure:

  • System Preparation and Leak Test:

    • Ensure the CO₂ absorbent is fresh and the canister is tightly sealed.

    • Assemble the breathing circuit, ensuring all connections are secure.

    • Perform a leak test of the low-pressure system, including the vaporizer, to prevent the delivery of a hypoxic mixture.[13] A common method is to pressurize the circuit to 30-40 cm H₂O with the APL valve closed and observe for a pressure drop.

    • Calibrate the oxygen and anesthetic agent analyzers according to the manufacturer's instructions.

  • Induction of Anesthesia:

    • Pre-oxygenate the animal with 100% oxygen using a high fresh gas flow to denitrogenate the lungs and the circuit.

    • Induce anesthesia using an appropriate intravenous agent (e.g., thiopental) until the eyelash reflex is absent.[12]

    • Intubate the trachea with a cuffed endotracheal tube and secure it. Inflate the cuff to create a seal.

  • Initiation of Closed-Circuit this compound Anesthesia:

    • Connect the endotracheal tube to the breathing circuit.

    • Initially, use a higher fresh gas flow (e.g., 1-2 L/min) of oxygen and a clinically appropriate vaporizer setting for this compound to achieve the desired anesthetic depth.

    • Continuously monitor the inspired and end-tidal concentrations of this compound, oxygen, and carbon dioxide.

  • Transition to and Maintenance with Closed-Circuit Flow:

    • Once the desired end-tidal this compound concentration is reached and stable, gradually reduce the fresh gas flow of oxygen to match the animal's metabolic oxygen consumption (typically 5-10 mL/kg/min).

    • Adjust the this compound vaporizer setting as needed to maintain the desired end-tidal concentration. In a closed circuit, small adjustments to the vaporizer can lead to significant changes in the inspired concentration.

    • Close the APL valve. The reservoir bag should remain appropriately filled. If the bag volume decreases, it indicates that the fresh gas flow is too low. If it overfills, the flow is too high.

    • Continuously monitor the animal's vital signs and anesthetic depth throughout the procedure.

  • Recovery:

    • At the end of the procedure, turn off the this compound vaporizer.

    • Increase the fresh gas flow of 100% oxygen to flush the this compound from the circuit and the animal's lungs.

    • Continue to ventilate with 100% oxygen until the animal begins to show signs of recovery.

    • Extubate the animal once the swallowing reflex has returned.

    • Monitor the animal closely during the recovery period.

Protocol 2: this compound Delivery with an In-Circle Vaporizer (for research applications)

This protocol describes the use of a vaporizer placed within the breathing circuit. This method can be used in smaller animal research settings.

Materials:

  • As listed in Protocol 1, with the inclusion of an in-circle vaporizer (e.g., Goldman vaporizer).[7]

Procedure:

  • System Setup:

    • Integrate the in-circle vaporizer into the inspiratory or expiratory limb of the breathing circuit.

    • Perform a leak test of the entire system.

  • Induction and Maintenance:

    • Induce anesthesia as described in Protocol 1.

    • Begin with a low vaporizer setting and gradually increase it to achieve the desired anesthetic depth. The output of an in-circle vaporizer is highly dependent on the patient's minute ventilation.

    • During spontaneous respiration, the vaporizer output will be lower than during controlled ventilation.[7]

    • Monitor inspired and end-tidal this compound concentrations closely.

  • Recovery:

    • Follow the recovery steps outlined in Protocol 1.

Visualizations

Experimental Workflow for Closed-Circuit this compound Delivery

experimental_workflow cluster_prep System Preparation cluster_induction Anesthesia Induction cluster_maintenance Closed-Circuit Maintenance cluster_recovery Recovery prep1 Assemble Circuit prep2 Perform Leak Test prep1->prep2 prep3 Calibrate Monitors prep2->prep3 ind1 Pre-oxygenate prep3->ind1 ind2 Administer IV Agent ind1->ind2 ind3 Intubate ind2->ind3 maint1 Set Initial High FGF & this compound ind3->maint1 maint2 Monitor Et-Halothane maint1->maint2 maint3 Reduce FGF to Metabolic Rate maint2->maint3 maint4 Adjust Vaporizer maint3->maint4 maint5 Continuous Monitoring maint4->maint5 rec1 Turn Off Vaporizer maint5->rec1 rec2 Increase O2 Flow rec1->rec2 rec3 Extubate rec2->rec3

Caption: Workflow for closed-circuit this compound anesthesia.

Logical Diagram of a Closed-Circuit Anesthesia System

closed_circuit_system patient Patient y_piece patient->y_piece insp_valve Inspiratory Valve y_piece->insp_valve co2_absorber CO2 Absorber insp_valve->co2_absorber exp_valve Expiratory Valve exp_valve->y_piece fgf Fresh Gas Flow (O2 + this compound) co2_absorber->fgf reservoir_bag Reservoir Bag reservoir_bag->exp_valve fgf->reservoir_bag vaporizer Vaporizer (Out of Circuit) vaporizer->fgf This compound Vapor

Caption: Components of a closed-circuit anesthesia system.

References

Application Notes and Protocols for Halothane Anesthesia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halothane is a volatile inhalant anesthetic that has been widely used in veterinary and research settings for decades. While newer agents have been developed, this compound remains a valuable tool for inducing and maintaining general anesthesia in various animal models. Its continued use can be attributed to its effectiveness, rapid onset and recovery, and the extensive body of research documenting its effects. However, its use requires a thorough understanding of its pharmacological properties and potential side effects to ensure animal welfare and the integrity of research data.

These application notes provide detailed protocols and dosage calculations for the use of this compound in common laboratory animal models. The information is intended to serve as a guide for researchers to develop safe and effective anesthetic regimens tailored to their specific experimental needs.

Principles of this compound Anesthesia

This compound is a potent general anesthetic with a Minimum Alveolar Concentration (MAC) that varies across species. MAC is the concentration of an inhaled anesthetic in the alveoli at which 50% of subjects do not move in response to a noxious stimulus. It is a standard measure of anesthetic potency. The blood/gas partition coefficient of this compound is relatively high (2.4), which translates to a moderate induction and recovery time.[1]

Understanding the factors that can influence the required dosage of this compound is critical for safe and effective anesthesia. These factors include:

  • Species: Different species have varying sensitivities to this compound, as reflected in their MAC values.

  • Age: Young and old animals may require different dosages than adults.

  • Health Status: Animals with underlying health conditions, particularly hepatic or cardiac disease, may require dose adjustments.

  • Body Temperature: Hypothermia can decrease the MAC of this compound.[2]

  • Concurrent Medications: The use of other drugs, such as opioids or sedatives, can reduce the required concentration of this compound.

This compound Dosage and Administration

The administration of this compound requires a precision vaporizer to accurately control the concentration delivered to the animal.[3][4] The vaporizer should be calibrated regularly to ensure accurate delivery.[5] Anesthesia can be induced in an induction chamber and maintained via a nose cone or endotracheal tube.

Dosage Tables

The following tables summarize recommended this compound concentrations for induction and maintenance in various animal models. It is crucial to monitor the animal's anesthetic depth continuously and adjust the vaporizer setting as needed.

Table 1: this compound Dosages for Rodent Models

Animal ModelInduction Concentration (%)Maintenance Concentration (%)Minimum Alveolar Concentration (MAC) (%)
Mouse 1.0 - 3.0[3][4]1.0 - 2.0~1.13
Rat 1.0 - 4.0[6]1.0 - 2.0[6]1.02 ± 0.02[7]
Guinea Pig 3.0 - 4.0[8]1.0 - 2.0[8]~1.04

Table 2: this compound Dosages for Other Animal Models

Animal ModelInduction Concentration (%)Maintenance Concentration (%)Minimum Alveolar Concentration (MAC) (%)
Rabbit 3.0 - 4.0[9]1.0 - 2.0[9]~1.0
Cat 2.0 - 4.01.0 - 2.01.14
Dog 2.0 - 4.00.5 - 1.50.87
Swine 2.0 - 4.01.0 - 2.01.25 ± 0.04
Ferret 2.0 - 4.01.0 - 2.01.01 ± 0.10
Rock Dove Not specifiedNot specified1.62 ± 0.29[2]

Experimental Protocols

General Anesthesia Protocol for Rodents (Mouse/Rat)

Materials:

  • This compound, USP

  • Precision vaporizer

  • Induction chamber

  • Nose cone or endotracheal tube setup

  • Oxygen source

  • Scavenging system for waste anesthetic gas

  • Heating pad to maintain body temperature

  • Monitoring equipment (e.g., pulse oximeter, rectal thermometer)

  • Ophthalmic ointment

Procedure:

  • Pre-anesthetic Preparation:

    • Weigh the animal to ensure accurate drug calculations if any pre-medications are used.

    • Ensure the animal has had access to water up to the time of anesthesia. Fasting is not typically required for rodents as they do not vomit.[8]

    • Prepare the anesthetic machine, ensuring the vaporizer is filled with this compound and the system is leak-checked.

  • Induction:

    • Place the animal in the induction chamber.

    • Set the oxygen flow rate to 1-2 L/min.

    • Set the this compound vaporizer to the appropriate induction concentration (see Table 1).

    • Monitor the animal closely until it loses its righting reflex. This typically occurs within 2-5 minutes.

  • Maintenance:

    • Once induced, quickly move the animal from the chamber to a nose cone or intubate if necessary.

    • Reduce the this compound concentration to the maintenance level (see Table 1).

    • Adjust the vaporizer setting as needed based on the animal's response to surgical stimulation and vital signs.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Place the animal on a heating pad to maintain body temperature between 36-38°C.

  • Monitoring:

    • Continuously monitor the depth of anesthesia by assessing reflexes (e.g., pedal withdrawal reflex).

    • Monitor vital signs, including respiratory rate, heart rate, and mucous membrane color.

    • For longer procedures, monitoring of blood pressure and oxygen saturation is recommended.

  • Recovery:

    • Once the procedure is complete, turn off the vaporizer but continue to supply oxygen for a few minutes.

    • Move the animal to a clean, warm recovery cage.

    • Monitor the animal until it is fully ambulatory.

Anesthesia Protocol for Rabbits

Materials:

  • Same as for rodents, with the addition of appropriate-sized endotracheal tubes and laryngoscope.

Procedure:

  • Pre-anesthetic Preparation:

    • Rabbits do not vomit, so fasting is not necessary.[8]

    • Consider premedication with a sedative or analgesic to reduce stress and the required dose of this compound.

  • Induction:

    • Induction can be performed in a chamber or via a face mask.

    • Set the oxygen flow rate and this compound concentration as indicated in Table 2.

  • Maintenance:

    • Endotracheal intubation is recommended for procedures longer than 15-20 minutes to ensure a patent airway.

    • Maintain anesthesia with the appropriate concentration of this compound (see Table 2).

    • Provide supportive care as described for rodents (ophthalmic ointment, thermal support).

  • Monitoring and Recovery:

    • Monitor anesthetic depth and vital signs closely. Rabbits can be prone to respiratory depression under anesthesia.

    • Recovery should be in a quiet, warm environment.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of general anesthetics is not fully understood, but it is known that this compound affects multiple targets in the central nervous system.[1][10] Its primary effects are mediated through the enhancement of inhibitory neurotransmission and the reduction of excitatory neurotransmission.

This compound potentiates the function of inhibitory GABA-A and glycine receptors.[1][11][12][13][14] It increases the sensitivity of these receptors to their respective neurotransmitters (GABA and glycine), leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This makes it more difficult for neurons to fire, resulting in the anesthetic state. This compound has been shown to slow the unbinding of GABA from the GABA-A receptor, thereby prolonging the inhibitory postsynaptic current.[15][11]

In addition to its effects on inhibitory receptors, this compound also inhibits the function of several excitatory ion channels. It acts as an antagonist at NMDA receptors and inhibits voltage-gated sodium channels and L-type calcium channels.[1][16][17] By blocking these channels, this compound reduces neuronal excitability and synaptic transmission.

The following diagram illustrates the primary signaling pathways affected by this compound.

Halothane_Mechanism cluster_inhibitory Inhibitory Neurotransmission cluster_excitatory Excitatory Neurotransmission This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Potentiates Glycine_R Glycine Receptor This compound->Glycine_R Potentiates NMDA_R NMDA Receptor This compound->NMDA_R Inhibits Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Inhibits Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Inhibits Cl_Influx ↑ Chloride Influx GABA_A->Cl_Influx Glycine_R->Cl_Influx Hyperpolarization_Inhibitory Neuronal Hyperpolarization Cl_Influx->Hyperpolarization_Inhibitory CNS_Depression_Inhibitory CNS Depression Hyperpolarization_Inhibitory->CNS_Depression_Inhibitory Reduced_Excitability ↓ Neuronal Excitability NMDA_R->Reduced_Excitability Na_Channel->Reduced_Excitability Ca_Channel->Reduced_Excitability CNS_Depression_Excitatory CNS Depression Reduced_Excitability->CNS_Depression_Excitatory

Caption: Signaling pathways affected by this compound.

Logical Workflow for Anesthesia Protocol

The following diagram outlines the logical workflow for implementing a safe and effective this compound anesthesia protocol in a research setting.

Anesthesia_Workflow Start Start: Anesthesia Required Protocol_Review Review IACUC Protocol & Animal Health Record Start->Protocol_Review Dosage_Calc Calculate this compound Dosage (Induction & Maintenance) Protocol_Review->Dosage_Calc Machine_Prep Prepare Anesthesia Machine & Monitoring Equipment Dosage_Calc->Machine_Prep Induction Induce Anesthesia (Chamber or Mask) Machine_Prep->Induction Maintenance Maintain Anesthesia (Nose Cone or ET Tube) Induction->Maintenance Monitoring Continuous Monitoring (Vitals & Reflexes) Maintenance->Monitoring Adjust_Anesthesia Adjust Vaporizer Setting Monitoring->Adjust_Anesthesia Anesthesia too deep/light Procedure_Complete Is Procedure Complete? Monitoring->Procedure_Complete Stable Adjust_Anesthesia->Maintenance Procedure_Complete->Maintenance No Recovery Recovery Phase (Oxygen, Warmth, Monitoring) Procedure_Complete->Recovery Yes End End: Animal Fully Recovered Recovery->End

Caption: Workflow for this compound Anesthesia Protocol.

Important Considerations and Adverse Effects

  • Cardiovascular Depression: this compound can cause dose-dependent hypotension and bradycardia.

  • Respiratory Depression: this compound depresses respiration, and animals should be monitored for changes in respiratory rate and depth.

  • Hepatotoxicity: this compound has been associated with a rare but severe form of hepatotoxicity, particularly with repeated exposures. This is a significant consideration, and the use of alternative anesthetics may be warranted in studies involving liver function.

  • Malignant Hyperthermia: this compound is a known trigger for malignant hyperthermia, a rare but life-threatening condition, particularly in susceptible species like swine.

  • Waste Gas Scavenging: Proper scavenging of waste anesthetic gases is essential to minimize occupational exposure for research personnel.

Conclusion

This compound remains a viable anesthetic agent for a variety of animal models in research. By understanding its properties, adhering to appropriate dosage guidelines, and implementing thorough monitoring, researchers can safely and effectively utilize this compound to achieve their experimental objectives while ensuring the well-being of their animal subjects. It is imperative that all procedures involving anesthesia are approved by the Institutional Animal Care and Use Committee (IACUC) and are performed by trained personnel.

References

Application Notes and Protocols: Combining Halothane with Nitrous Oxide for Surgical Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of halothane and nitrous oxide has been a cornerstone of surgical anesthesia for many years. This combination offers a synergistic effect, allowing for a reduction in the required concentration of the more potent and potentially toxic this compound, while leveraging the analgesic properties of nitrous oxide. These application notes provide a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways involved in the co-administration of these two anesthetic agents. While this compound is less commonly used in modern practice due to the availability of newer agents with more favorable side-effect profiles, understanding its interactions remains crucial for research and development in the field of anesthesiology.[1][2]

Data Presentation

The primary quantitative measure of an inhalational anesthetic's potency is the Minimum Alveolar Concentration (MAC), defined as the concentration at which 50% of patients do not move in response to a surgical incision.[3] The addition of nitrous oxide significantly reduces the MAC of this compound, demonstrating an additive or synergistic effect.[2][4]

Anesthetic Agent(s)SubjectMAC (%)Notes
This compound in O2Infants and Children (mean age 14.7 months)0.94 ± 0.08End-tidal concentrations measured.[4]
This compound with 25% N2OInfants and Children (mean age 14.7 months)0.78 ± 0.12Significant reduction in this compound MAC.[4]
This compound with 50% N2OInfants and Children (mean age 14.7 months)0.44 ± 0.10Dose-dependent reduction in this compound MAC.[4]
This compound with 75% N2OInfants and Children (mean age 14.7 months)0.29 ± 0.06Demonstrates a linear relationship in MAC reduction.[4]
This compoundSwine1.25 ± 0.04MAC values can vary significantly between species.[5]
Nitrous OxideSwine277 ± 18High MAC value indicates low potency as a sole anesthetic agent.[5]

Table 1: Minimum Alveolar Concentration (MAC) of this compound with and without Nitrous Oxide.

ParameterThis compound AloneThis compound with Nitrous OxideEffects and Considerations
Induction Dose (Adult) 2-4% in oxygen0.5% this compound, with a gradual increase, in a mixture of nitrous oxide and oxygen.[6]Nitrous oxide facilitates a smoother and potentially faster induction.
Maintenance Dose (Adult) 0.5-2%0.5-2% this compound with nitrous oxide.[6]The concentration of this compound can be reduced when combined with nitrous oxide.
Induction Dose (Child) 1.5-2%1.5-2% this compound with nitrous oxide.[6]Similar principle of MAC reduction applies.
Maintenance Dose (Child) 0.5-1.5%0.5-1.5% this compound with nitrous oxide.[6]Careful titration is essential in the pediatric population.

Table 2: Recommended Dosage Guidelines for Surgical Anesthesia.

Experimental Protocols

Protocol 1: Determination of Minimum Alveolar Concentration (MAC)

This protocol outlines the "up-and-down" method for determining the MAC of this compound in the presence of a fixed concentration of nitrous oxide in an animal model.

Materials:

  • Animal model (e.g., Sprague-Dawley rats, swine)

  • Anesthesia machine with calibrated vaporizers for this compound and a flowmeter for nitrous oxide

  • Endotracheal tubes and ventilator

  • Gas analyzer for measuring end-tidal concentrations of this compound, nitrous oxide, oxygen, and carbon dioxide

  • Noxious stimulus device (e.g., tail clamp, electrical stimulator)

  • Physiological monitoring equipment (ECG, blood pressure, pulse oximeter, temperature probe)

Procedure:

  • Animal Preparation: Induce anesthesia with this compound in oxygen. Intubate the animal and maintain anesthesia with a predetermined concentration of this compound.

  • Equilibration: Set the desired concentration of nitrous oxide (e.g., 50%) and adjust the oxygen concentration accordingly. Allow for an equilibration period of at least 15-20 minutes to ensure a steady state of end-tidal anesthetic concentrations.

  • Initial this compound Concentration: Start with an initial end-tidal this compound concentration estimated to be near the expected MAC value based on literature.

  • Application of Noxious Stimulus: Apply a standardized, supramaximal noxious stimulus for a fixed duration (e.g., 60 seconds).

  • Observation of Response: Observe the animal for purposeful movement in response to the stimulus. Movement is defined as a gross, non-reflexive movement of the head or limbs.

  • Adjustment of this compound Concentration:

    • If the animal moves , increase the end-tidal this compound concentration by a predetermined factor (e.g., 10-20%) for the next animal or trial.

    • If the animal does not move , decrease the end-tidal this compound concentration by the same factor for the next animal or trial.

  • Iterative Process: Repeat steps 3-6 for a series of animals or trials, bracketing the concentration at which movement does and does not occur.

  • MAC Calculation: The MAC is calculated as the mean of the crossover midpoints (the average of the last concentration that resulted in no movement and the first concentration that resulted in movement).

Protocol 2: Monitoring of Physiological Parameters

Continuous monitoring of physiological parameters is critical to ensure patient safety and anesthetic efficacy.

Parameters to Monitor:

  • Cardiovascular:

    • Electrocardiogram (ECG): Continuously monitor for arrhythmias, as this compound can sensitize the myocardium to catecholamines.[7][8]

    • Blood Pressure: Monitor arterial blood pressure (invasive or non-invasive) every 3-5 minutes. Both this compound and nitrous oxide can cause myocardial depression and hypotension.[6][9]

    • Heart Rate: Continuously monitor heart rate. Bradycardia can occur with this compound administration.[6]

  • Respiratory:

    • End-Tidal CO2 (Capnography): Continuously monitor to ensure adequate ventilation and detect potential airway issues.

    • Oxygen Saturation (Pulse Oximetry): Continuously monitor to ensure adequate oxygenation.

    • Respiratory Rate: Monitor the respiratory rate, as both agents can cause respiratory depression.[6]

  • Temperature: Continuously monitor core body temperature, as this compound can trigger malignant hyperthermia in susceptible individuals.[6][7]

  • Anesthetic Gas Concentrations: Continuously monitor inspired and expired concentrations of this compound, nitrous oxide, and oxygen to ensure accurate delivery and uptake.

Signaling Pathways and Molecular Mechanisms

The anesthetic effects of this compound and nitrous oxide are mediated through their interactions with various ion channels and neurotransmitter receptors in the central nervous system. While their exact mechanisms are not fully elucidated, key targets have been identified.[5][10]

This compound primarily enhances the function of inhibitory γ-aminobutyric acid type A (GABAa) receptors, increasing the influx of chloride ions and causing hyperpolarization of neurons.[3] It is also thought to have effects on NMDA receptors and potassium channels.[2] Nitrous oxide, on the other hand, is a potent inhibitor of N-methyl-D-aspartate (NMDA) receptors, which are excitatory glutamate receptors.[4][6][11] The combination of these actions—enhancing inhibition and reducing excitation—leads to the profound anesthetic state required for surgery.

Signaling_Pathways cluster_this compound This compound cluster_N2O Nitrous Oxide This compound This compound GABAa GABAa Receptor This compound->GABAa Potentiates Cl_Influx ↑ Chloride Influx GABAa->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Anesthesia Surgical Anesthesia Hyperpolarization->Anesthesia N2O Nitrous Oxide NMDA NMDA Receptor N2O->NMDA Inhibits Glutamate_Binding ↓ Glutamate Binding NMDA->Glutamate_Binding Reduced_Excitation Reduced Neuronal Excitation Glutamate_Binding->Reduced_Excitation Reduced_Excitation->Anesthesia

Combined mechanism of action.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the combined effects of this compound and nitrous oxide.

Experimental_Workflow cluster_Prep Preparation cluster_Anesthesia Anesthesia Protocol cluster_Monitoring Monitoring & Data Collection cluster_Analysis Data Analysis Animal_Prep Animal Preparation (Instrumentation) Baseline Baseline Physiological Recording Animal_Prep->Baseline Induction Anesthesia Induction (this compound + O2) Baseline->Induction Equilibration Introduction of N2O & Equilibration Induction->Equilibration MAC_Determination MAC Determination (Up-and-Down Method) Equilibration->MAC_Determination Physio_Monitoring Continuous Physiological Monitoring Equilibration->Physio_Monitoring Gas_Analysis End-Tidal Gas Analysis Equilibration->Gas_Analysis Data_Analysis Statistical Analysis of MAC & Physiological Data MAC_Determination->Data_Analysis Physio_Monitoring->Data_Analysis Gas_Analysis->Data_Analysis

Workflow for combined anesthesia study.

Conclusion

The combination of this compound and nitrous oxide provides effective surgical anesthesia through a synergistic mechanism that enhances inhibitory neurotransmission and suppresses excitatory pathways. The protocols and data presented here offer a framework for researchers and drug development professionals to investigate the nuanced interactions of these and other anesthetic agents. Careful adherence to experimental protocols and continuous physiological monitoring are paramount to ensure subject safety and the acquisition of reliable, reproducible data. While newer agents have largely replaced this compound in clinical practice, the principles governing its combination with nitrous oxide remain fundamental to the field of anesthesiology.

References

Application Notes and Protocols for Monitoring Depth of Anesthesia with Halothane in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halothane, a halogenated hydrocarbon, has historically been a widely used inhalational general anesthetic.[1] While newer agents have largely replaced it in clinical practice, its utility in animal research, particularly in rodents, persists due to its cost-effectiveness and established efficacy. Accurate monitoring of the depth of anesthesia is critical to ensure animal welfare, prevent intraoperative awareness, and obtain reliable and reproducible experimental data. These application notes provide detailed protocols for monitoring the depth of this compound anesthesia in rats using physiological parameters, reflex assessments, and electroencephalography (EEG).

Data Presentation

The following tables summarize the dose-dependent effects of this compound on key physiological parameters in Sprague-Dawley rats. The data is presented as mean ± SEM. Minimum Alveolar Concentration (MAC) is a standardized measure of anesthetic potency, with the mean MAC for this compound in rats reported as 1.02 ± 0.02%.[2]

Table 1: Physiological Response to Increasing this compound Concentration

MAC MultipleAnesthetic Concentration (%)Mean Arterial Pressure (mm Hg)Respiratory Rate (breaths/min)PaCO2 (mm Hg)
0.8~0.8299 ± 6.288.5 ± 4.559.1 ± 2.1
1.0~1.02---
1.25~1.28---
1.5~1.5369.8 ± 4.558.5 ± 2.775.9 ± 5.2

Data compiled from studies on spontaneously breathing Sprague-Dawley rats.[2][3]

Table 2: Ocular Signs at Different Depths of this compound Anesthesia

Anesthetic DepthPalpebral ReflexCorneal ReflexEyelid AperturePupillary ApertureLacrimation
LightPresentPresentSmallSmallPresent
SurgicalAbsentPresentIncreasedIncreasedAbsent
DeepAbsentAbsentMarkedly IncreasedMarkedly IncreasedAbsent

Qualitative changes observed with increasing doses of this compound.[2][3]

Experimental Protocols

Protocol 1: Induction and Maintenance of this compound Anesthesia

This protocol describes the standard procedure for inducing and maintaining a stable plane of anesthesia with this compound in rats.

Materials:

  • This compound, USP

  • Precision vaporizer calibrated for this compound

  • Oxygen source (compressed gas cylinder)

  • Induction chamber

  • Nose cone or endotracheal tube for maintenance

  • Non-rebreathing circuit[4]

  • Animal scale

  • Ophthalmic ointment

Procedure:

  • Pre-anesthetic Preparation:

    • Weigh the rat to ensure appropriate drug dosages if any are to be administered.

    • Rats are not typically fasted prior to anesthesia as they cannot vomit.[5]

    • Prepare all necessary equipment and ensure the vaporizer is filled with this compound.

  • Induction:

    • Place the rat in the induction chamber.

    • Set the oxygen flow rate to 0.8 to 1.5 L/min.[5]

    • Adjust the this compound vaporizer to 3-5% for induction.[3]

    • Observe the rat until it becomes recumbent and loses its righting reflex. This is typically achieved within 2-5 minutes.[1]

  • Maintenance:

    • Once induced, remove the rat from the chamber and immediately place its nose in a nose cone connected to the breathing circuit. Alternatively, for longer procedures, the rat may be intubated.

    • Reduce the this compound concentration to a maintenance level, typically 1.5-2.5%, and adjust the oxygen flow rate to 0.4 to 0.8 L/min.[5]

    • Apply ophthalmic ointment to both eyes to prevent corneal desiccation.[4][5]

    • Continuously monitor the depth of anesthesia using the protocols described below and adjust the vaporizer setting as needed.

Protocol 2: Assessment of Anesthetic Depth via Reflexes

Reflexes are a reliable and straightforward method for assessing anesthetic depth.

Materials:

  • Forceps (for toe pinch)

  • Cotton-tipped applicator (for corneal reflex)

Procedure:

  • Pedal Withdrawal Reflex (Toe Pinch):

    • Firmly pinch one of the rat's hind paws with forceps.

    • A positive response (withdrawal of the limb) indicates a light plane of anesthesia.

    • Absence of a response indicates a surgical plane of anesthesia.[5][6]

    • This reflex should be checked every 5 minutes to ensure an adequate depth of anesthesia is maintained.[5]

  • Palpebral Reflex (Blink Reflex):

    • Gently touch the medial canthus of the eye.

    • A blink response indicates a light plane of anesthesia.

    • This reflex is typically lost as the animal enters a surgical plane of anesthesia.[4]

  • Corneal Reflex:

    • Gently touch the cornea with the tip of a sterile cotton applicator.

    • A blink response or movement of the globe indicates a lighter plane of anesthesia.

    • The corneal reflex is one of the last reflexes to be lost and its absence may indicate a deep plane of anesthesia.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_induction Induction cluster_maintenance Maintenance & Monitoring cluster_recovery Recovery weigh Weigh Rat prepare_equipment Prepare Anesthesia Equipment place_chamber Place Rat in Induction Chamber prepare_equipment->place_chamber set_gas Set O2 Flow (0.8-1.5 L/min) Set this compound (3-5%) place_chamber->set_gas observe_induction Observe for Loss of Righting Reflex set_gas->observe_induction transfer Transfer to Nose Cone/ Intubate observe_induction->transfer set_maintenance Set O2 Flow (0.4-0.8 L/min) Set this compound (1.5-2.5%) transfer->set_maintenance apply_ointment Apply Ophthalmic Ointment set_maintenance->apply_ointment monitor Monitor Anesthetic Depth (Reflexes, Vitals, EEG) apply_ointment->monitor adjust Adjust this compound as Needed monitor->adjust Feedback Loop turn_off Turn Off Vaporizer monitor->turn_off End of Procedure adjust->monitor oxygen Administer 100% Oxygen turn_off->oxygen monitor_recovery Monitor Until Sternal Recumbency oxygen->monitor_recovery signaling_pathway cluster_receptors Receptor Targets cluster_effects Cellular Effects This compound This compound gaba_a GABAA Receptors This compound->gaba_a Activates glycine Glycine Receptors This compound->glycine Activates nmda NMDA Receptors This compound->nmda Antagonist k_channels Potassium Channels This compound->k_channels Activates inhibition Increased Inhibitory Neurotransmission gaba_a->inhibition glycine->inhibition excitation Decreased Excitatory Neurotransmission nmda->excitation hyperpolarization Neuronal Hyperpolarization k_channels->hyperpolarization cns_depression CNS Depression (Anesthesia) inhibition->cns_depression excitation->cns_depression hyperpolarization->cns_depression

References

Application Notes and Protocols for Halothane-Induced Anesthesia in Unpremedicated Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of halothane for inducing anesthesia in unpremedicated animals. The following protocols and data are intended to serve as a guide for research applications.

Introduction

This compound is a potent inhalant anesthetic that has been widely used in veterinary and research settings.[1][2] Its properties of rapid induction and recovery, along with minimal side effects, have made it a valuable tool for various procedures.[2] However, it is crucial to be aware of its dose-dependent depression of the central nervous, cardiovascular, and respiratory systems.[2][3] These notes focus on the application of this compound for anesthesia induction in animals without prior administration of sedatives or tranquilizers.

Quantitative Data Summary

The efficacy and characteristics of this compound anesthesia can vary significantly across different animal species. The following tables summarize key quantitative data for this compound in several common laboratory animal models.

Table 1: Minimum Alveolar Concentration (MAC) of this compound in Various Species

The Minimum Alveolar Concentration (MAC) is a standardized measure of anesthetic potency, defined as the concentration of an inhaled anesthetic in the alveoli that prevents movement in 50% of subjects in response to a noxious stimulus.

Animal SpeciesThis compound MAC (%)Reference
Dogs0.87[4]
Cats1.14[4]
Swine1.25 ± 0.04[5]
Guinea Pigs1.01 ± 0.03[6]
Gerbils1.06 ± 0.11[7]
Rats (Sprague-Dawley)1.02 ± 0.02[8]

Table 2: Induction and Recovery Times for this compound Anesthesia

Induction and recovery times are critical parameters in planning experimental procedures. These times can be influenced by various factors, including the anesthetic concentration and the method of administration.

Animal SpeciesAnesthetic ConcentrationInduction Time (minutes)Recovery Time (minutes)Reference
Dogs2.5 MAC13.17 ± 1.26-
DogsMaximum vaporizer setting3.71 ± 0.22-[9]
Horses--Sternal Recumbency: 37.7 ± 12.1, Standing: 40.6 ± 12.9[10][11]
Rats1.2 MAC for 2 hours-47.2 ± 4.7[12]

Experimental Protocols

The following are detailed protocols for the induction of anesthesia with this compound in unpremedicated animals. These protocols should be adapted to the specific needs of the research and the animal species being used.

Protocol 1: Anesthetic Induction in Rodents (Rats, Mice, Guinea Pigs, Gerbils)

Materials:

  • This compound, USP

  • Vaporizer calibrated for this compound

  • Induction chamber appropriate for the animal's size

  • Oxygen source

  • Non-rebreathing circuit with a nose cone

  • Monitoring equipment (e.g., pulse oximeter, rectal thermometer)

  • Warming pad

Procedure:

  • Preparation: Ensure all equipment is clean and in proper working order. Calibrate the vaporizer before use.

  • Chamber Induction:

    • Place the animal in the induction chamber.

    • Set the oxygen flow rate to 0.8–1.5 L/min.[3]

    • Adjust the this compound vaporizer to a concentration of 2-4% for induction.[2][4]

    • Closely monitor the animal for loss of the righting reflex, which indicates the onset of anesthesia.

  • Transition to Maintenance:

    • Once the animal is induced, promptly remove it from the chamber.

    • Position the animal's nose in a nose cone connected to the non-rebreathing circuit.

    • Reduce the this compound concentration to 1-1.5% for maintenance of anesthesia.[4]

    • Adjust the oxygen flow rate to 400–800 mL/min.[3]

  • Monitoring:

    • Continuously monitor the animal's respiratory rate, heart rate, and body temperature.

    • Use a pulse oximeter to monitor blood oxygen saturation.

    • Maintain the animal's body temperature using a warming pad.

    • Assess the depth of anesthesia by checking for a response to a noxious stimulus (e.g., tail pinch). An increase in this compound concentration can lead to a dose-dependent decrease in mean arterial pressure and respiratory rate.[8]

  • Recovery:

    • Once the procedure is complete, turn off the vaporizer and continue to supply oxygen for a few minutes.

    • Move the animal to a clean, warm recovery cage.

    • Monitor the animal closely until it is fully ambulatory.

Protocol 2: Anesthetic Induction in Larger Animals (e.g., Dogs, Swine)

Materials:

  • This compound, USP

  • Vaporizer calibrated for this compound

  • Anesthesia machine with a circle breathing circuit

  • Appropriately sized face mask

  • Endotracheal tubes

  • Laryngoscope

  • Monitoring equipment (ECG, blood pressure monitor, capnograph, thermometer)

  • Intravenous catheter and fluids

Procedure:

  • Preparation:

    • Ensure the anesthesia machine and all monitoring equipment are functioning correctly.

    • Select an appropriately sized face mask and endotracheal tube.

  • Mask Induction:

    • Gently restrain the animal and place the face mask over its muzzle, ensuring a snug fit.

    • Set the oxygen flow rate to a high level (e.g., 3-5 L/min).

    • Introduce this compound at a low concentration (e.g., 0.5%) and gradually increase it to an induction concentration of 2-4%. A gradual increase can help to minimize struggling.

    • Monitor for signs of induction, such as muscle relaxation and loss of jaw tone. Induction by inhalational agents can be slow, and animals may struggle.[13]

  • Endotracheal Intubation:

    • Once an adequate depth of anesthesia is achieved, place the animal in sternal recumbency and perform endotracheal intubation using a laryngoscope.

    • Inflate the cuff of the endotracheal tube to create a seal.

    • Connect the endotracheal tube to the breathing circuit.

  • Maintenance of Anesthesia:

    • Reduce the this compound concentration to a maintenance level of 1-1.5%.[4]

    • Adjust the anesthetic depth based on the animal's physiological responses and the requirements of the procedure.

  • Monitoring:

    • Continuously monitor vital signs, including heart rate and rhythm (ECG), blood pressure, respiratory rate, and end-tidal CO2 (capnography). This compound can cause dose-dependent respiratory depression and myocardial depression.[3]

    • Maintain body temperature with appropriate warming devices.

  • Recovery:

    • At the end of the procedure, discontinue the this compound and ventilate the animal with 100% oxygen until it begins to regain consciousness.

    • Extubate the animal once the swallowing reflex has returned.

    • Monitor the animal closely during the recovery period in a quiet and comfortable environment.

Visualizations

Experimental Workflow for this compound Induction

G cluster_prep Preparation cluster_induction Induction cluster_maintenance Maintenance cluster_recovery Recovery prep_equip Prepare & Calibrate Anesthesia Equipment select_mask Select Appropriate Mask/Chamber prep_equip->select_mask place_animal Place Animal in Chamber or Fit Mask select_mask->place_animal set_gas Set O2 Flow Rate (0.8-1.5 L/min for rodents) (3-5 L/min for larger animals) place_animal->set_gas set_halo Set this compound Vaporizer (2-4%) set_gas->set_halo monitor_induction Monitor for Loss of Righting Reflex set_halo->monitor_induction remove_animal Remove from Chamber/ Intubate monitor_induction->remove_animal reduce_halo Reduce this compound (1-1.5%) remove_animal->reduce_halo monitor_vitals Continuously Monitor Vital Signs reduce_halo->monitor_vitals stop_halo Discontinue this compound, Administer O2 monitor_vitals->stop_halo move_animal Move to Recovery Area stop_halo->move_animal monitor_recovery Monitor Until Ambulatory move_animal->monitor_recovery

Caption: Workflow for this compound anesthesia in unpremedicated animals.

General Signaling Pathway of Volatile Anesthetics

G cluster_membrane Neuronal Membrane cluster_cellular Cellular Effects cluster_cns Central Nervous System Effects This compound This compound ion_channels Ion Channels (GABA-A, Glycine, nACh, NMDA Receptors) This compound->ion_channels Potentiates Inhibitory Depresses Excitatory membrane_lipids Lipid Bilayer This compound->membrane_lipids Alters Membrane Fluidity synaptic_transmission Altered Synaptic Transmission ion_channels->synaptic_transmission membrane_lipids->synaptic_transmission neuronal_excitability Decreased Neuronal Excitability synaptic_transmission->neuronal_excitability unconsciousness Unconsciousness neuronal_excitability->unconsciousness amnesia Amnesia neuronal_excitability->amnesia immobility Immobility neuronal_excitability->immobility

Caption: Simplified signaling pathway of volatile anesthetics like this compound.

References

Application Notes and Protocols: Utilizing Halothane in Synaptic Transmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the volatile anesthetic halothane as a tool to investigate synaptic transmission. The following sections detail the multifaceted effects of this compound on both excitatory and inhibitory synapses, offering insights into its mechanisms of action. Detailed protocols for key experiments are provided to facilitate the study of these effects in a laboratory setting.

Introduction to this compound's Role in Synaptic Transmission Research

This compound, a general anesthetic, has been extensively used in neuroscience research to modulate synaptic activity. Its actions are complex, affecting both presynaptic and postsynaptic components of excitatory and inhibitory neurotransmission.[1][2][3] By depressing excitatory transmission and enhancing inhibitory transmission, this compound provides a valuable pharmacological tool to dissect the molecular and cellular mechanisms underlying synaptic function and plasticity.[1][4] Understanding the precise targets of this compound at the synapse is crucial for interpreting experimental results and for developing novel therapeutic agents that target specific aspects of synaptic transmission.

Mechanisms of Action

This compound's effects on synaptic transmission are mediated through its interaction with various ion channels and receptors. It potentiates the function of inhibitory GABA-A receptors and inhibits the function of excitatory glutamate receptors, specifically the AMPA and NMDA subtypes.[1][3][5][6] Furthermore, this compound has been shown to modulate the release of neurotransmitters from the presynaptic terminal.[7][8][9]

Effects on Inhibitory Synaptic Transmission

This compound enhances GABAergic inhibition through both presynaptic and postsynaptic mechanisms.[1][8]

  • Presynaptic Effects: this compound increases the frequency of miniature inhibitory postsynaptic currents (mIPSCs), suggesting an enhancement of GABA release from presynaptic terminals.[1][8] This effect appears to be independent of action potentials as it persists in the presence of tetrodotoxin (TTX).[1]

  • Postsynaptic Effects: At the postsynaptic membrane, this compound prolongs the decay of IPSCs, leading to a significant increase in the total inhibitory charge transfer.[1][10] This is attributed to a slowing of the agonist unbinding rate from GABA-A receptors.[11]

Effects on Excitatory Synaptic Transmission

This compound depresses glutamatergic excitatory synaptic transmission via actions at both presynaptic and postsynaptic sites.[1][3][5]

  • Presynaptic Effects: this compound is suggested to inhibit glutamate release from presynaptic terminals.[3][5] Evidence for this includes an increase in paired-pulse facilitation (PPF) of excitatory postsynaptic currents (EPSCs), a phenomenon often associated with a decrease in the initial probability of neurotransmitter release.[3][5] Additionally, this compound can inhibit presynaptic sodium channels, which would reduce neurotransmitter release.[9][12]

  • Postsynaptic Effects: this compound directly blocks postsynaptic AMPA and NMDA receptors, reducing the amplitude of EPSCs.[3][5] The inhibition of AMPA receptors appears to be noncompetitive.[3][5]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various parameters of synaptic transmission as reported in the literature.

ParameterEffect of this compoundConcentrationPreparationReference
Inhibitory Synaptic Transmission
mIPSC FrequencyIncreased (2-3 fold)0.35 mMRat Hippocampal Pyramidal Cells & Interneurons[1]
Evoked IPSC AmplitudeDepressed0.35 mMRat Hippocampal Pyramidal Cells & Interneurons[1]
Evoked IPSC Decay Time ConstantProlonged0.35 mMRat Hippocampal Pyramidal Cells & Interneurons[1]
Excitatory Synaptic Transmission
Non-NMDA EPSC Amplitude (IC50)Blocked0.66 mMMouse Hippocampal CA1 Pyramidal Cells[3][5]
NMDA EPSC Amplitude (IC50)Blocked0.57 mMMouse Hippocampal CA1 Pyramidal Cells[3][5]
AMPA-induced Current (IC50)Blocked1.7 mMMouse Hippocampal CA1 Pyramidal Cells[3][5]
NMDA-induced Current (IC50)Blocked5.9 mMMouse Hippocampal CA1 Pyramidal Cells[3][5]
Veratridine-evoked Glutamate Release (IC50)Inhibited0.67 mMRat Brain Synaptosomes[9]
Acetylcholine Release
Acetylcholine Release (Threshold Stimulation)Decreased0.28 and 0.59 mMCat Stellate Ganglion[7]
Acetylcholine Release (Suprathreshold Stimulation)No Change0.28 and 0.59 mMCat Stellate Ganglion[7]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on synaptic transmission. These are based on methodologies described in the cited literature.[1][3][5][13]

Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute brain slices, a common ex vivo model for studying synaptic physiology.

Materials:

  • Young adult rats or mice

  • Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Sucrose-based cutting solution (ice-cold and oxygenated) containing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 7 MgCl2, 0.5 CaCl2, 26 NaHCO3, and 10 glucose.

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Incubation chamber

Protocol:

  • Anesthetize the animal deeply according to approved institutional guidelines.

  • Perfuse the animal transcardially with ice-cold, oxygenated sucrose-based cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold, oxygenated sucrose-based cutting solution.

  • Mount the brain on the vibratome stage and cut 300-400 µm thick coronal or sagittal slices.

  • Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.

  • After the recovery period, maintain the slices at room temperature in oxygenated aCSF until use.

Whole-Cell Patch-Clamp Recording

This protocol details the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to measure synaptic currents.

Materials:

  • Prepared acute hippocampal slices

  • Upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Glass capillaries for pulling patch pipettes

  • Pipette puller

  • Internal solution for patch pipettes. For recording EPSCs, a typical solution contains (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na (pH adjusted to 7.3 with CsOH). For recording IPSCs, a typical solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na (pH adjusted to 7.3 with CsOH).

  • Stimulating electrode (e.g., bipolar tungsten electrode)

  • Perfusion system for delivering aCSF and this compound.

Protocol:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Visually identify a neuron for recording using DIC optics.

  • Pull a patch pipette from a glass capillary to have a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach the selected neuron with the patch pipette and form a gigaseal (a high-resistance seal between the pipette tip and the cell membrane).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • For recording evoked synaptic currents, place a stimulating electrode in the vicinity of the neuron to activate afferent fibers.

  • To isolate specific synaptic currents, use appropriate voltage-clamp protocols and pharmacological agents. For example, to record AMPA receptor-mediated EPSCs, hold the neuron at -70 mV. To record NMDA receptor-mediated EPSCs, hold the neuron at +40 mV in the presence of an AMPA receptor antagonist (e.g., CNQX). To record GABA-A receptor-mediated IPSCs, hold the neuron at -70 mV using a high chloride internal solution.

  • After obtaining a stable baseline recording, apply this compound through the perfusion system at the desired concentration. Clinically relevant concentrations are typically around 0.35 mM.[1]

  • Record the changes in synaptic currents in the presence of this compound and after washout of the drug to check for reversibility.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in synaptic transmission studies.

Halothane_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-gated Na+ Channel Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Vesicle_Glu Glutamate Vesicle Ca_Channel->Vesicle_Glu Triggers Release Vesicle_GABA GABA Vesicle GABA_A_Receptor GABA-A Receptor Vesicle_GABA->GABA_A_Receptor Activates AMPA_Receptor AMPA Receptor Vesicle_Glu->AMPA_Receptor Activates NMDA_Receptor NMDA Receptor Vesicle_Glu->NMDA_Receptor Activates This compound This compound This compound->Na_Channel Inhibits This compound->Vesicle_GABA Enhances Release This compound->Vesicle_Glu Inhibits Release This compound->GABA_A_Receptor Potentiates This compound->AMPA_Receptor Inhibits This compound->NMDA_Receptor Inhibits

Caption: Signaling pathway of this compound's effects on synaptic transmission.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_treatment Treatment cluster_analysis Analysis A1 Acute Brain Slice Preparation B1 Whole-Cell Patch-Clamp A1->B1 B2 Baseline Synaptic Current Recording B1->B2 C1 This compound Application B2->C1 D1 Recording During This compound C1->D1 D2 Washout and Recovery Recording D1->D2 D3 Data Analysis D2->D3 Logical_Relationship cluster_inhibitory Inhibitory Synapses cluster_excitatory Excitatory Synapses Halothane_Effect This compound's Net Effect: CNS Depression Enhanced_GABA_Release Increased GABA Release Increased_Inhibition Net Increase in Inhibition Enhanced_GABA_Release->Increased_Inhibition Prolonged_IPSC Prolonged IPSCs Prolonged_IPSC->Increased_Inhibition Increased_Inhibition->Halothane_Effect Reduced_Glu_Release Decreased Glutamate Release Decreased_Excitation Net Decrease in Excitation Reduced_Glu_Release->Decreased_Excitation Blocked_Glu_Receptors Blocked AMPA/NMDA Receptors Blocked_Glu_Receptors->Decreased_Excitation Decreased_Excitation->Halothane_Effect

References

Application Notes and Protocols: Halothane in Hippocampal Slice Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of halothane in hippocampal slice preparations, a critical ex vivo model for studying the effects of volatile anesthetics on synaptic transmission and neuronal excitability. The following sections detail the multifaceted effects of this compound, present key quantitative data in a structured format, and offer detailed protocols for experimental procedures.

Introduction to this compound's Effects in the Hippocampus

This compound, a volatile general anesthetic, exerts significant and complex effects on the hippocampus, a brain region crucial for learning and memory. Its primary mechanisms of action involve the modulation of both inhibitory and excitatory synaptic transmission. In hippocampal slice preparations, this compound has been shown to enhance GABAergic inhibition while suppressing glutamatergic excitation. These actions are thought to contribute to its anesthetic properties, including amnesia and hypnosis. Understanding the precise nature of these effects at the cellular and network level is paramount for elucidating the mechanisms of general anesthesia and for the development of safer and more effective anesthetic agents.

Quantitative Effects of this compound on Synaptic Transmission

The following tables summarize the quantitative effects of this compound on various parameters of synaptic transmission in hippocampal neurons, as documented in the scientific literature.

Table 1: Effects of this compound on Inhibitory Synaptic Transmission (GABAergic)

ParameterNeuron TypeThis compound ConcentrationEffectReference
sIPSC AmplitudeCA3 Pyramidal NeuronsClinically RelevantSignificantly Increased[1][2]
sIPSC FrequencyCA3 Pyramidal NeuronsClinically RelevantSignificantly Increased[1][2]
eIPSC AmplitudeCA3 Pyramidal NeuronsClinically RelevantIncreased[1][2]
eIPSC Failure RateCA3 Pyramidal NeuronsClinically RelevantDecreased[1][2]
eIPSC Paired-Pulse RatioCA3 Pyramidal NeuronsClinically RelevantSignificantly Decreased[1][2]
Evoked IPSC AmplitudeCA1 Pyramidal Neurons & Interneurons0.35 mM (~1.2 vol%)Depressed[3]
Evoked IPSC Decay Time ConstantCA1 Pyramidal Neurons0.35 mM (~1.2 vol%)Prolonged (230.0 ± 59.0% of control)[3]
Evoked IPSC Decay Time ConstantCA1 Interneurons0.35 mM (~1.2 vol%)Prolonged (336.0 ± 46.0% of control)[3]
Miniature IPSC FrequencyCA1 Pyramidal Neurons & Interneurons0.35 mM (~1.2 vol%)Increased (two- to threefold)[3]
Extrasynaptic GABA-A Receptor-Mediated ResponsesCA3 Pyramidal NeuronsConcentration-DependentEnhanced[1][2]

Table 2: Effects of this compound on Excitatory Synaptic Transmission (Glutamatergic)

ParameterNeuron TypeThis compound ConcentrationEffectReference
Non-NMDA Receptor-Mediated EPSCsCA1 Pyramidal CellsIC50: 0.66 mMBlocked[4][5][6]
NMDA Receptor-Mediated EPSCsCA1 Pyramidal CellsIC50: 0.57 mMBlocked[4][5][6]
AMPA-Induced CurrentsCA1 Pyramidal CellsIC50: 1.7 mMBlocked (noncompetitive)[4][5][6]
NMDA-Induced CurrentsCA1 Pyramidal CellsIC50: 5.9 mMLess Sensitive Blockade[4][5][6]
Spontaneous EPSCsCA3 Pyramidal NeuronsClinically RelevantNo Effect[1][2]
Evoked EPSCsCA3 Pyramidal NeuronsClinically RelevantNo Effect[1][2]
EPSP AmplitudesCA1 Pyramidal Neurons & Interneurons0.35 mMDepressed[3]
Extrasynaptic Glutamate Receptor-Induced ResponsesCA3 Pyramidal NeuronsConcentration-DependentDecreased[1][2]
Fiber Volley Amplitude (Axonal Conduction)Schaffer-Collaterals1.2 vol%Depressed by 18 ± 2.3%[7]
Long-Term Potentiation (LTP)CA1 Pyramidal NeuronsClinical ConcentrationsReduced Probability of Induction[8]

Experimental Protocols

Acute Hippocampal Slice Preparation

This protocol is adapted from established methods for preparing acute hippocampal slices for electrophysiological recordings.[9][10][11][12][13]

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane, diethyl ether)

  • Guillotine

  • Vibratome or tissue chopper

  • Dissection tools (scissors, forceps, spatula)

  • Petri dish

  • Filter paper

  • Ice-cold artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O2 / 5% CO2. ACSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.

  • Sucrose-based cutting solution (optional, for improved slice health), continuously bubbled with 95% O2 / 5% CO2. Composition (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 1 MgSO4, 0.5 CaCl2, 26 NaHCO3, and 10 D-glucose.

  • Slice incubation chamber

Procedure:

  • Anesthetize the animal using an approved anesthetic protocol.

  • Once deeply anesthetized, decapitate the animal using a guillotine.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF or sucrose-based cutting solution.

  • Isolate the hippocampus on a chilled dissection platform.

  • Mount the hippocampus onto the vibratome stage. For transverse slices, the hippocampus is typically sectioned perpendicular to its long axis.

  • Cut slices at a desired thickness (typically 300-400 µm) in the ice-cold, oxygenated cutting solution.

  • Transfer the slices to an incubation chamber containing oxygenated ACSF at 32-34°C for at least 30 minutes to recover.

  • After the initial recovery period, maintain the slices at room temperature in oxygenated ACSF until they are transferred to the recording chamber.

Electrophysiological Recording and this compound Application

This protocol outlines the general procedure for whole-cell patch-clamp recordings from hippocampal neurons and the application of this compound.

Materials:

  • Prepared hippocampal slices

  • Recording chamber on a fixed-stage microscope

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes (3-6 MΩ)

  • Intracellular solution (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH)

  • Extracellular ACSF

  • Perfusion system

  • Calibrated vaporizer for volatile anesthetics

  • Gas-tight syringes and tubing

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated ACSF at a constant flow rate (e.g., 2-3 ml/min).

  • Identify the hippocampal region of interest (e.g., CA1 pyramidal cell layer) under the microscope.

  • Approach a target neuron with a glass micropipette filled with intracellular solution.

  • Establish a gigaohm seal and obtain the whole-cell patch-clamp configuration.

  • Record baseline synaptic activity (e.g., sIPSCs, sEPSCs, or evoked responses). For evoked responses, place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 recordings).

  • Prepare the desired concentration of this compound in ACSF. This is typically achieved by bubbling a carrier gas (95% O2 / 5% CO2) through a calibrated vaporizer containing liquid this compound and then into the ACSF reservoir. The concentration in the solution can be confirmed using gas chromatography.

  • Switch the perfusion to the this compound-containing ACSF.

  • Record the changes in synaptic activity during this compound application.

  • To test for reversibility, switch the perfusion back to the control ACSF and monitor the recovery of synaptic activity.[4][6]

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

This compound's effects are mediated through its interaction with various ion channels and receptors, leading to alterations in downstream signaling cascades.

Halothane_Signaling This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potentiates Glutamate_Receptors Glutamate Receptors (AMPA/NMDA) This compound->Glutamate_Receptors Inhibits Presynaptic_Terminal_GABA Presynaptic GABAergic Terminal This compound->Presynaptic_Terminal_GABA Acts on Presynaptic_Terminal_Glu Presynaptic Glutamatergic Terminal This compound->Presynaptic_Terminal_Glu Acts on Increased_Cl_Influx Increased Cl- Influx GABA_A_Receptor->Increased_Cl_Influx Decreased_Cation_Influx Decreased Cation Influx (Na+, Ca2+) Glutamate_Receptors->Decreased_Cation_Influx Increased_GABA_Release Increased GABA Release Presynaptic_Terminal_GABA->Increased_GABA_Release Decreased_Glutamate_Release Decreased Glutamate Release Presynaptic_Terminal_Glu->Decreased_Glutamate_Release Postsynaptic_Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization/ Shunting Inhibition Increased_Cl_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Reduced_Depolarization Reduced Depolarization Decreased_Cation_Influx->Reduced_Depolarization Reduced_Depolarization->Neuronal_Inhibition Increased_GABA_Release->GABA_A_Receptor Activates Decreased_Glutamate_Release->Glutamate_Receptors Less Activation

Caption: Signaling pathways affected by this compound in hippocampal neurons.

Experimental Workflow for Investigating this compound's Effects

The following diagram illustrates a typical experimental workflow for studying the impact of this compound on synaptic transmission in hippocampal slices.

Experimental_Workflow Start Start Slice_Prep Acute Hippocampal Slice Preparation Start->Slice_Prep Recovery Slice Recovery (>1 hour) Slice_Prep->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Patch Obtain Whole-Cell Patch-Clamp Recording Transfer->Patch Baseline Record Baseline Synaptic Activity Patch->Baseline Halothane_App Apply this compound in ACSF Baseline->Halothane_App Record_Effect Record Synaptic Activity during this compound Application Halothane_App->Record_Effect Washout Washout with Control ACSF Record_Effect->Washout Record_Recovery Record Recovery of Synaptic Activity Washout->Record_Recovery Data_Analysis Data Analysis and Quantification Record_Recovery->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for electrophysiological studies of this compound.

Logical Relationships of this compound's Dual Effects

This compound's overall effect on neuronal activity is a combination of its influence on both inhibitory and excitatory systems.

Halothane_Effects_Logic This compound This compound Application Enhance_Inhibition Enhancement of GABAergic Inhibition This compound->Enhance_Inhibition Suppress_Excitation Suppression of Glutamatergic Excitation This compound->Suppress_Excitation Net_Effect Net Effect: Neuronal Inhibition Enhance_Inhibition->Net_Effect Suppress_Excitation->Net_Effect Presynaptic_Inhibition Presynaptic Effects (Increased GABA Release, Decreased Glutamate Release) Presynaptic_Inhibition->Enhance_Inhibition Presynaptic_Inhibition->Suppress_Excitation Postsynaptic_Inhibition Postsynaptic Effects (GABA-A Potentiation, Glutamate Receptor Block) Postsynaptic_Inhibition->Enhance_Inhibition Postsynaptic_Inhibition->Suppress_Excitation

Caption: Logical relationship of this compound's effects on neuronal activity.

Conclusion

The application of this compound to hippocampal slice preparations reveals a dual mechanism of action characterized by the potentiation of GABAergic inhibition and the suppression of glutamatergic excitation. These effects are mediated by both presynaptic and postsynaptic mechanisms. The provided data and protocols offer a framework for researchers to investigate the intricate effects of this compound and other volatile anesthetics on synaptic function, contributing to a deeper understanding of their clinical effects and the development of novel therapeutic strategies. All effects of this compound are reported to be reversible upon washout.[4][6]

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Halothane-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to minimize and manage halothane-induced hepatotoxicity in research animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced hepatotoxicity?

A1: this compound-induced hepatotoxicity is a form of liver damage that can occur following exposure to the inhalational anesthetic, this compound.[1][2] The injury can manifest in two ways: a mild, transient elevation of liver enzymes (Type 1) or a more severe, acute hepatitis that can lead to massive centrilobular necrosis and liver failure (Type 2).[3][4] While its use has largely been superseded by safer agents like isoflurane and sevoflurane in many regions, this compound's low cost means it is still used in some veterinary practices and research settings.[5][6]

Q2: What are the primary mechanisms behind this toxicity?

A2: this compound hepatotoxicity is primarily driven by two interconnected mechanisms:

  • Metabolic Bioactivation: A portion of inhaled this compound is metabolized by cytochrome P450 enzymes in the liver.[6] Under normal oxygen conditions (normoxia), it undergoes oxidative metabolism to produce relatively harmless byproducts like trifluoroacetic acid (TFA).[5] However, under low oxygen (hypoxic) conditions, it shifts to a reductive metabolic pathway, creating reactive intermediates like 2-chloro-1,1,1-trifluoroethane.[5] These intermediates can covalently bind to liver macromolecules, particularly proteins and lipids, leading to direct cellular damage and necrosis.[7][8]

  • Immune-Mediated Injury: The oxidative pathway, while less directly toxic, produces trifluoroacetylated (TFA) protein adducts.[9][10] These modified proteins can act as neoantigens, triggering an immune response.[1][6] In susceptible individuals, re-exposure to this compound can lead to a rapid and severe immune-mediated hepatitis.[1][6]

Q3: What are the key risk factors in an experimental setting?

A3: Several factors can increase the risk and severity of hepatotoxicity in research animals:

  • Hypoxia: Low oxygen tension is a critical factor that shifts metabolism towards the toxic reductive pathway.[11][12][13] This can be caused by low inspired oxygen concentration (FiO2) or reduced hepatic blood flow.[6][11]

  • Enzyme Induction: Pre-treatment with drugs that induce cytochrome P450 enzymes (particularly CYP2E1 and CYP2A6), such as phenobarbital or polychlorinated biphenyls (Aroclor 1254), significantly enhances the metabolic bioactivation of this compound and increases liver damage.[11][13][14]

  • Repeated Exposure: Multiple exposures to this compound increase the likelihood of developing an immune-mediated response, which can be more severe than the initial injury.[1][4][5]

  • Genetic Predisposition: Susceptibility can be heritable and may vary between different animal strains.[5]

Q4: How can I detect and quantify this compound hepatotoxicity?

A4: Detection involves a combination of biochemical and histological assessments:

  • Biochemical Markers: The most common method is to measure serum levels of liver enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[15] A significant elevation in these enzymes, particularly ALT, indicates hepatocellular damage.[11][16]

  • Histopathology: Microscopic examination of liver tissue stained with Hematoxylin and Eosin (H&E) is the gold standard for confirming and scoring the injury. The characteristic lesion is centrilobular necrosis, where cell death is concentrated around the central veins of the liver lobules.[11][14][16]

Q5: What are safer alternatives to this compound for animal anesthesia?

A5: Modern inhalational anesthetics are associated with significantly less hepatotoxicity due to their lower rates of metabolism.[4] Safer alternatives include:

  • Isoflurane: Extensively used in animal research, it is much less metabolized than this compound (~0.2% vs. 20-30%) and better preserves cardiovascular function.[4][6][17]

  • Sevoflurane: Also minimally metabolized (~1%), it offers rapid induction and recovery.[4][6][18]

  • Desflurane: Has the lowest metabolism rate of the common agents but requires a specialized heated vaporizer.[4][6]

Troubleshooting Guides

Problem 1: I observed significant liver injury (high ALT/AST) in my this compound-anesthetized group, but the results are highly variable between animals.

Potential Cause Troubleshooting Step
Inconsistent Hypoxia Ensure the inspired oxygen fraction (FiO2) is precisely controlled and monitored for every animal. Even minor variations in oxygen delivery can drastically alter the metabolic pathway and resulting toxicity.[11][13]
Variable Anesthetic Depth Monitor anesthetic depth closely. Anesthesia that is too deep can cause hypotension, reducing hepatic blood flow and inducing localized hypoxia, independent of the FiO2.[6][19]
Underlying Health Differences Ensure all animals are of similar age, weight, and health status. Pre-existing subclinical conditions can affect metabolic rates and susceptibility.
Inconsistent Pre-treatment If using an enzyme inducer like phenobarbital, verify that the dosing, administration route, and timing relative to this compound exposure are identical for all animals.[11][12]

Problem 2: My animals appear excessively lethargic, anorexic, or show other signs of distress long after anesthesia.

Potential Cause Troubleshooting Step
Severe Hepatotoxicity These are clinical signs of fulminant hepatitis.[3] Immediately collect blood samples to measure ALT/AST levels. Consider humane euthanasia and perform a necropsy with liver histology to confirm the diagnosis.
Prolonged Anesthetic Effect This compound accumulates in adipose tissue, which can delay its excretion and prolong recovery, especially in obese animals.[5] Ensure adequate post-operative monitoring and supportive care.
Dehydration/Hypoglycemia Anesthesia can cause physiological stress. Provide supportive care, including subcutaneous fluids and a readily accessible, palatable food source to aid recovery.

Problem 3: Histology shows centrilobular necrosis, but my biochemical markers (ALT/AST) are only moderately elevated.

Potential Cause Troubleshooting Step
Timing of Sample Collection The peak for ALT/AST levels typically occurs around 24 hours post-exposure.[11][13] If you collected blood too early or too late, you might miss the peak. Review your time points.
Submassive Necrosis In cases of massive cell death, the liver's capacity to produce and release enzymes may be exhausted, leading to paradoxically lower-than-expected serum levels. The histological score is the more definitive measure of injury in this scenario.
Assay Sensitivity Confirm that your biochemical assay kits are not expired and are calibrated correctly. Run quality controls to ensure accuracy.

Data Presentation: this compound Hepatotoxicity Markers

Table 1: Effect of Phenobarbital Pre-treatment and Hypoxia on this compound-Induced Liver Injury in Rats

GroupFiO2 (Inspired O2)Serum ALT/SGPT (U/L)Hepatic Cytochrome P-450 (nmol/mg protein)Histological Finding
Non-Pre-treated 0.99NormalNormalNo Injury
Phenobarbital-Pre-treated 0.21 (Normoxia)Minor IncreaseDecreasedMinor Morphological Changes
Phenobarbital-Pre-treated 0.14 (Hypoxia)Markedly IncreasedSignificantly DecreasedExtensive Centrilobular Necrosis

Data synthesized from studies by McLain et al., which demonstrated that the combination of enzyme induction and hypoxia is required to produce significant hepatotoxicity.[11][13]

Table 2: Example of a Histological Scoring System for Liver Necrosis

ScoreDescriptionPercentage of Necrotic Cells in Field
0Normal / No pathological changes0%
1Mild / Rare foci of necrosis, scattered degenerative hepatocytes< 10%
2Moderate / Small areas of mild centrilobular necrosis10% - 50%
3Marked / More severe and extensive centrilobular necrosis> 50%
4Severe / Widespread, diffuse centrilobular necrosisDiffuse / Widespread

This scoring system is a composite adapted from methodologies used in various liver injury models.[20][21][22][23]

Experimental Protocols

Protocol 1: Induction of this compound Hepatotoxicity in the Rat Model

This protocol is based on the well-established phenobarbital/hypoxia model.[11][12][13]

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Enzyme Induction (Optional but Recommended for Robust Model): Administer phenobarbital (e.g., 75 mg/kg, intraperitoneally) once daily for 3-4 days prior to this compound exposure.

  • Pre-Anesthetic Preparation: Fast the animals for 12-16 hours before anesthesia to deplete glycogen stores, which can enhance susceptibility.

  • Anesthesia Induction: Place the rat in an induction chamber with a controlled gas mixture.

  • Anesthesia Maintenance and Hypoxia:

    • Maintain anesthesia with 1% this compound for 2 hours.

    • Crucially, maintain a hypoxic environment by setting the inspired oxygen fraction (FiO2) to 0.14 (14% O2). The balance of the gas mixture should be nitrogen (N2).

    • Continuously monitor the animal's vital signs and anesthetic depth.

  • Recovery: After 2 hours, discontinue this compound and allow the animal to recover in 100% oxygen before returning to its cage. Provide supportive care as needed.

  • Endpoint: The peak of liver injury typically occurs 24 hours post-exposure.

Protocol 2: Assessment of Hepatotoxicity

  • Sample Collection (24 hours post-exposure):

    • Anesthetize the animal using a non-hepatotoxic agent (e.g., isoflurane or injectable anesthetic).

    • Perform a terminal blood draw via cardiac puncture or from the vena cava for biochemical analysis.

    • Perfuse the liver with saline to remove blood, then collect liver tissue samples.

  • Biochemical Analysis:

    • Centrifuge the blood to separate the serum.

    • Use commercial assay kits to measure serum ALT and AST concentrations according to the manufacturer's instructions.

  • Histological Analysis:

    • Fix a portion of the liver (typically from the left lateral lobe) in 10% neutral buffered formalin for at least 24 hours.

    • Process the fixed tissue, embed it in paraffin, and cut 4-5 µm sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the slides under a microscope by a trained pathologist blinded to the treatment groups. Score the degree of centrilobular necrosis using a standardized scale (see Table 2).

Visualizations

Halothane_Metabolism This compound This compound Metabolism Hepatic Biotransformation (Cytochrome P450) This compound->Metabolism Oxidative Oxidative Pathway (Normoxia, CYP2E1) Metabolism->Oxidative High O2 Reductive Reductive Pathway (Hypoxia, CYP2A6/3A4) Metabolism->Reductive Low O2 TFA Trifluoroacetic Acid (Benign Metabolite) Oxidative->TFA TFA_Adducts TFA-Protein Adducts Oxidative->TFA_Adducts Reactive Reactive Intermediates (e.g., CTE, CDE) Reductive->Reactive Immune Immune-Allergic Response TFA_Adducts->Immune Sensitization Necrosis Hepatocellular Necrosis Immune->Necrosis Cell-mediated Damage Binding Covalent Binding to Macromolecules Reactive->Binding Binding->Necrosis

Caption: this compound metabolic pathways leading to hepatotoxicity.

Experimental_Workflow start Start: Select Animal Model (e.g., Sprague-Dawley Rat) pretreatment Pre-treatment (Phenobarbital Induction) start->pretreatment anesthesia This compound Anesthesia (1% this compound, 14% O2, 2 hrs) pretreatment->anesthesia monitoring Post-Anesthesia Recovery & Monitoring anesthesia->monitoring sampling Sample Collection (24h) (Blood & Liver Tissue) monitoring->sampling analysis Analysis sampling->analysis biochem Biochemistry (Serum ALT, AST) analysis->biochem histo Histopathology (H&E Staining, Scoring) analysis->histo end End: Data Interpretation & Conclusion biochem->end histo->end

Caption: Workflow for a this compound hepatotoxicity study.

Troubleshooting_Guide start High Variability in Liver Injury Observed q1 Was FiO2 for each animal verified? start->q1 q2 Was pre-treatment protocol identical? start->q2 a1_yes Check Anesthetic Depth. (Deep anesthesia can cause hypotension and reduce liver perfusion) q1->a1_yes Yes a1_no Action: Implement precise O2 monitoring for all experiments. This is a critical parameter. q1->a1_no No a2_yes Assess baseline animal health. (Screen for underlying conditions that may alter metabolism) q2->a2_yes Yes a2_no Action: Standardize dosing, route, and timing of any enzyme-inducing agents. q2->a2_no No

References

Technical Support Center: Preventing Cardiac Arrhythmias During Halothane Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halothane anesthesia. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue: Ventricular arrhythmias are observed shortly after administering epinephrine to a this compound-anesthetized animal.

  • Question: What is the likely cause of these arrhythmias?

    • Answer: this compound sensitizes the myocardium to the arrhythmogenic effects of catecholamines like epinephrine.[1][2] This interaction is a well-documented cause of ventricular arrhythmias during this compound anesthesia. The arrhythmogenic dose of epinephrine is significantly lower in the presence of this compound compared to other anesthetics like isoflurane or pentobarbital.[3]

  • Question: What is the underlying mechanism of this sensitization?

    • Answer: The sensitization primarily involves the action of this compound on the ventricle.[1] Studies in dogs have shown that postsynaptic myocardial alpha-1 adrenergic receptors are the primary mediators of this effect, with a smaller contribution from beta-1 adrenoceptors.[2]

  • Question: How can I prevent or mitigate these arrhythmias?

    • Answer: Several pharmacological interventions can be employed:

      • Adrenergic Blockade: Alpha-1 adrenergic blockade with agents like prazosin has been shown to be highly effective in increasing the arrhythmogenic dose of epinephrine (ADE).[2][4] Beta-1 blockade with drugs such as metoprolol also offers protection, though to a lesser extent than alpha-1 blockade.[2][4] Propranolol and alprenolol have also been used to provide partial protection against adrenaline-induced arrhythmias.[5]

      • Calcium Channel Blockers: Verapamil has been shown to significantly increase the arrhythmogenic dose of epinephrine.[3]

      • Potassium Channel Blockers: Agents with K+-channel blocking properties, such as amiodarone, flecainide, and E-4031, have been found to be very effective in preventing this compound-epinephrine arrhythmias in rats.[3]

      • Opioids: Fentanyl and morphine have been demonstrated to increase the arrhythmogenic dose of epinephrine in this compound-anesthetized dogs, suggesting a protective effect.[6]

Issue: Arrhythmias occur in the absence of exogenous catecholamine administration.

  • Question: Can this compound cause arrhythmias without the presence of drugs like epinephrine?

    • Answer: While this compound's sensitization to catecholamines is a major concern, spontaneous ventricular arrhythmias have not been consistently recorded in some studies with this compound alone.[1] However, factors such as hypercapnia could potentially increase sympathetic control of the myocardium, though this effect was found to be minimal in one study with horses.[1] Co-administration of other drugs, such as aminophylline, can also induce ventricular arrhythmias during this compound anesthesia.[7]

  • Question: Could the experimental model or species influence the results?

    • Answer: Yes, the antiarrhythmic or pro-arrhythmic effects of this compound can be species and model-dependent.[8] For instance, this compound was found to be antiarrhythmic when administered after coronary artery occlusion in rats, but this effect was not observed in isolated rat hearts or intact pigs.[8]

Frequently Asked Questions (FAQs)

  • Question: What is a typical arrhythmogenic dose of epinephrine during this compound anesthesia in common laboratory animals?

    • Answer: The arrhythmogenic dose of epinephrine (ADE) can vary by species. In dogs anesthetized with 1.2 MAC this compound, the ADE was found to be 2.2 µg/kg/min.[2] In pigs under 1.5% this compound, the mean total dose was 3.60 µg/kg.[4] For rats anesthetized with 1.5% this compound, the ADE was 1.7 µg/kg.[3]

  • Question: Are there alternative inhalational anesthetics that are less likely to cause catecholamine-induced arrhythmias?

    • Answer: Yes, isoflurane and pentobarbital are associated with a much higher arrhythmogenic threshold for epinephrine compared to this compound.[3] In rats, the ADE for isoflurane was 11.1 µg/kg and for pentobarbital was 39.0 µg/kg, compared to 1.7 µg/kg for this compound.[3]

  • Question: Does heart rate play a role in the development of this compound-epinephrine induced arrhythmias?

    • Answer: Yes, both a critical level of blood pressure and a significant increase in heart rate (approximately 40 beats/min) were found to be necessary for the induction of bigeminy in dogs.[9]

  • Question: What is the effect of co-administering aminophylline with this compound?

    • Answer: The administration of aminophylline before this compound anesthesia can lead to ventricular arrhythmias.[7] In a study on dogs, ventricular arrhythmias occurred in a significant portion of animals at therapeutic and toxic serum theophylline levels.[7] It is advised that induction of this compound anesthesia within 15 minutes of aminophylline administration may be dangerous.[7]

  • Question: How does this compound affect calcium channels and what is the implication for arrhythmias?

    • Answer: this compound has been shown to decrease the binding of calcium channel antagonists to cardiac membranes in a dose-dependent and reversible manner, suggesting it interferes with Ca2+ channel function.[10] It can also alter the conformation of the voltage-dependent calcium channel.[11] Furthermore, this compound can stimulate Ca2+ efflux from the sarcoplasmic reticulum.[12] These alterations in calcium handling could contribute to its arrhythmogenic potential.

Data Presentation

Table 1: Arrhythmogenic Dose of Epinephrine (ADE) Under Different Anesthetics

AnestheticSpeciesADE (µg/kg)Reference
This compound (1.5%)Rat1.7[3]
Isoflurane (2.0%)Rat11.1[3]
Pentobarbital (50 mg/kg IP)Rat39.0[3]

Table 2: Effect of Adrenergic Blockers on the Arrhythmogenic Dose of Epinephrine (ADE) in Dogs Anesthetized with 1.2 MAC this compound

TreatmentADE (µg/kg/min)Fold Increase from ControlReference
Control2.2-[2]
Prazosin (α1 blockade)2712.3[2]
Metoprolol (β1 blockade)125.5[2]

Table 3: Effect of Adrenergic Blockers on the Arrhythmogenic Dose of Epinephrine (ADE) in Pigs Anesthetized with 1.5% this compound and Xylazine

TreatmentADE (µg/kg)Reference
This compound (1.5%)3.60[4]
This compound + Xylazine2.68[4]
This compound + Xylazine + Prazosin (0.1 mg/kg)11.85[4]
This compound + Xylazine + Metoprolol (0.5 mg/kg)5.17[4]

Table 4: Effect of Various Antiarrhythmic Agents on the Arrhythmogenic Dose of Epinephrine (ADE) in Rats Anesthetized with 1.5% this compound

TreatmentFold Increase in ADE from ControlReference
LidocaineNo significant change[3]
Verapamil4.2[3]
Flecainide4.2[3]
E-40315.5[3]
Amiodarone31.7[3]

Table 5: Effect of Fentanyl and Morphine on the Arrhythmogenic Dose of Epinephrine (ADE) in this compound-Anesthetized Dogs

TreatmentInitial ADE (µg/kg/min)ADE after Treatment (µg/kg/min)% Increase in ADEReference
Fentanyl2.193.0037%[6]
Morphine2.503.5843%[6]

Experimental Protocols

Protocol 1: Determination of the Arrhythmogenic Dose of Epinephrine (ADE) in Rats

  • Animal Model: Rats (e.g., Sprague-Dawley).[3]

  • Anesthesia: Anesthetize rats with 1.5% this compound in oxygen. Mechanically ventilate the lungs.[3]

  • Instrumentation: Catheterize a femoral vein for drug and fluid administration and a femoral artery for blood pressure monitoring. Record electrocardiogram (ECG) continuously.

  • Epinephrine Infusion: Infuse epinephrine intravenously at progressively increasing doses. A typical starting dose is 0.5 µg/kg/min.[6]

  • ADE Definition: The arrhythmogenic dose is defined as the dose of epinephrine that produces a specific number of premature ventricular contractions (PVCs) within a set time frame (e.g., 4 or more PVCs within 15 seconds).[4][6]

  • Data Analysis: Record the dose of epinephrine at which arrhythmias occur.

Protocol 2: Evaluation of Antiarrhythmic Agents in the this compound-Epinephrine Model

  • Animal Model and Anesthesia: As described in Protocol 1.

  • Experimental Groups:

    • Control Group: Receives saline infusion.

    • Treatment Groups: Receive a specific antiarrhythmic agent (e.g., prazosin, metoprolol, verapamil) at a predetermined dose and infusion rate.

  • Procedure:

    • Determine the baseline ADE in a control group of animals.

    • In the treatment groups, administer the antiarrhythmic agent.

    • After administration of the test agent, repeat the epinephrine infusion protocol to determine the new ADE.

  • Data Analysis: Compare the ADE between the control and treatment groups to assess the efficacy of the antiarrhythmic agent.

Visualizations

Halothane_Epinephrine_Arrhythmia_Pathway This compound This compound Myocardium Ventricular Myocardium This compound->Myocardium Acts on Sensitization Increased Myocardial Sensitization Myocardium->Sensitization Sensitizes Epinephrine Epinephrine Alpha1_Receptor α1-Adrenergic Receptor Epinephrine->Alpha1_Receptor Activates Beta1_Receptor β1-Adrenergic Receptor Epinephrine->Beta1_Receptor Activates Alpha1_Receptor->Sensitization Major Pathway Beta1_Receptor->Sensitization Minor Pathway Arrhythmia Ventricular Arrhythmia Sensitization->Arrhythmia Leads to Prazosin Prazosin (α1 blocker) Prazosin->Alpha1_Receptor Blocks Metoprolol Metoprolol (β1 blocker) Metoprolol->Beta1_Receptor Blocks

Caption: Signaling pathway of this compound-epinephrine induced cardiac arrhythmias.

Experimental_Workflow_ADE Start Start Anesthesia Induce this compound Anesthesia Start->Anesthesia Instrumentation Surgical Instrumentation (ECG, BP, IV line) Anesthesia->Instrumentation Group_Assignment Assign to Groups (Control vs. Treatment) Instrumentation->Group_Assignment Control_Infusion Administer Saline (Control Group) Group_Assignment->Control_Infusion Control Treatment_Infusion Administer Antiarrhythmic (Treatment Group) Group_Assignment->Treatment_Infusion Treatment Epinephrine_Challenge Progressive Epinephrine Infusion Control_Infusion->Epinephrine_Challenge Treatment_Infusion->Epinephrine_Challenge Monitor_Arrhythmia Monitor for Arrhythmias Epinephrine_Challenge->Monitor_Arrhythmia Determine_ADE Determine Arrhythmogenic Dose of Epinephrine (ADE) Monitor_Arrhythmia->Determine_ADE Compare_Results Compare ADE between Control and Treatment Groups Determine_ADE->Compare_Results End End Compare_Results->End

Caption: Experimental workflow for determining the arrhythmogenic dose of epinephrine.

References

Technical Support Center: Managing Halothane-Induced Respiratory Depression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing respiratory depression during experiments involving Halothane anesthesia.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced respiratory depression and why does it occur?

A1: this compound, an inhalational anesthetic, causes a dose-dependent depression of the respiratory system.[1][2] This manifests as a decrease in tidal volume (the volume of air moved per breath) and minute ventilation (the total volume of air exhaled per minute).[1][3] While respiratory rate may sometimes increase, especially at lower concentrations, this tachypnea is often accompanied by a reduced tidal volume, leading to shallow breathing and inadequate gas exchange.[3][4][5] The primary mechanism involves the depression of central and peripheral chemoreceptors and a direct depressive effect on respiratory control centers within the brainstem.[6][7]

Q2: What are the critical respiratory parameters to monitor during this compound administration?

A2: Continuous monitoring of vital signs is crucial.[8] Key parameters include:

  • Respiratory Rate (f): The number of breaths per minute.

  • Tidal Volume (VT): The volume of air inhaled or exhaled in a single breath. A progressive decrease is a key sign of deepening depression.[4][9]

  • Minute Ventilation (VE): The total volume of gas entering the lungs per minute (f x VT). This is a critical indicator of overall respiratory function.[1]

  • End-Tidal CO2 (EtCO2): The concentration of carbon dioxide at the end of an exhaled breath. Rising EtCO2 (hypercapnia) is a direct indicator of inadequate ventilation.[10][11]

  • Oxygen Saturation (SpO2): Measured via pulse oximetry, this indicates the percentage of oxygenated hemoglobin. A drop in SpO2 is a late sign of respiratory compromise.

Q3: How does this compound's effect on respiration compare to other common inhalant anesthetics?

A3: All volatile anesthetics cause dose-dependent respiratory depression.[12] However, the specific patterns can differ. Compared to agents like Isoflurane and Sevoflurane, this compound is slower to be eliminated from the body. This means its depressive respiratory effects can persist longer into the post-anesthetic period.[9] While some studies suggest this compound has a less pronounced effect on increasing PaCO2 compared to agents like Enflurane or Isoflurane, its prolonged action requires careful monitoring during recovery.[9][12]

Troubleshooting Guide

Issue 1: Rapid or shallow breathing is observed.

  • Question: The subject's respiratory rate has increased, but chest excursions appear minimal. Is this normal?

  • Answer: This pattern, known as tachypnea with reduced tidal volume, is a known effect of this compound.[13] It can lead to decreased minute ventilation and hypercapnia.[1]

    • Immediate Action: Verify the inspired this compound concentration on the vaporizer.

    • Reduce Anesthetic Depth: Lower the vaporizer setting in small increments.

    • Assess Ventilation: Check EtCO2. If it is rising above the normal range for the species, ventilation is inadequate.

    • Consider Assisted Ventilation: If the issue persists or worsens, intermittent positive pressure ventilation may be required to ensure adequate gas exchange.

Issue 2: The pulse oximeter (SpO2) reading is dropping.

  • Question: The SpO2 has fallen below 95%. What steps should I take?

  • Answer: A drop in SpO2 is a critical sign of hypoxemia and requires immediate intervention.

    • Confirm Airway Patency: Ensure the subject's airway is not obstructed (e.g., kinked endotracheal tube, tongue obstruction).

    • Increase FiO2: Ensure the subject is breathing 100% oxygen. Discontinue any nitrous oxide if it is in use.

    • Decrease this compound: Immediately reduce the vaporizer concentration. This compound depresses cardiovascular function, which can impair oxygen delivery.[1]

    • Initiate Positive Pressure Ventilation: Manually assist breathing with a resuscitation bag or mechanical ventilator to improve oxygenation.

    • Troubleshoot Equipment: Quickly check the oxygen supply and anesthetic machine for faults.

Issue 3: Apnea (Cessation of Breathing) Occurs.

  • Question: The subject has stopped breathing. What is the emergency protocol?

  • Answer: Apnea is a sign of a deep anesthetic overdose.[13]

    • Discontinue this compound: Immediately turn the vaporizer to 0%.

    • Ventilate the Subject: Flush the circuit with 100% oxygen and begin positive pressure ventilation immediately. Continue until spontaneous breathing resumes.

    • Check Circulation: Assess heart rate and perfusion. If cardiac arrest is suspected, begin chest compressions according to established laboratory protocols.

    • Re-evaluate Anesthetic Plan: Once the subject is stable, reassess the required anesthetic depth for the procedure.

Quantitative Data Summary

The following table summarizes the typical dose-dependent effects of this compound on key respiratory variables. Note that absolute values can vary significantly between species.[10] The data illustrates a general trend observed during deepening anesthesia.

Anesthetic Depth (this compound %)Respiratory Rate (f)Tidal Volume (VT)Minute Ventilation (VE)End-Tidal PCO2 (PetCO2)
Light (e.g., 0.5-1.0%) Increase or No Change[3][4]Decrease[4]Slight Decrease or No Change[4]Slight Increase
Surgical (e.g., 1.5-2.0%) Variable (may decrease)Significant Decrease[3]Progressive Decrease[10]Progressive Increase[10]
Deep (e.g., >2.5%) Progressive Decrease[10]Marked DecreaseMarked Decrease[10]Significant Increase[10]

Experimental Protocols

Protocol 1: Monitoring Ventilatory Response to a CO2 Challenge

This experiment assesses the sensitivity of the respiratory control system under anesthesia. A blunted response to CO2 indicates respiratory depression.

Methodology:

  • Anesthetize the Subject: Induce and maintain anesthesia with a stable, predetermined concentration of this compound in oxygen.

  • Establish Baseline: Allow the subject to stabilize for 15-20 minutes. Record baseline respiratory parameters (f, VT, VE, EtCO2, SpO2) for 5-10 minutes.

  • Introduce CO2 Challenge: Change the inspired gas mixture to include 5-7% CO2, balanced with oxygen.

  • Record Response: Continuously record all respiratory parameters. The expected response in an un-depressed subject is a robust increase in minute ventilation, primarily through an increase in tidal volume.

  • Washout: After 3-5 minutes of the CO2 challenge, return the inspired gas to 100% oxygen (or the original carrier gas).

  • Analyze Data: Quantify the change in minute ventilation from baseline in response to the hypercapnic challenge. Compare this response at different this compound concentrations to quantify the level of depression.

Visualizations

Halothane_Mechanism cluster_cns Central Nervous System cluster_pns Periphery BS Brainstem Respiratory Centers Lungs Lungs / Muscles BS->Lungs Decreased Motor Output CC Central Chemoreceptors CC->BS Reduced Signal PC Peripheral Chemoreceptors (Carotid/Aortic Bodies) PC->BS Reduced Signal This compound This compound Administration This compound->BS Direct Depression This compound->CC Blunts CO2 Sensing This compound->PC Reduces Hypoxic Drive

Caption: Mechanism of this compound-induced respiratory depression.

Troubleshooting_Workflow Start Observe Signs of Respiratory Depression (e.g., shallow breathing, low SpO2) CheckVaporizer 1. Check Vaporizer Setting & Airway Patency Start->CheckVaporizer ReduceAnesthetic 2. Reduce this compound Concentration CheckVaporizer->ReduceAnesthetic Assess Monitor Vitals (SpO2, EtCO2) ReduceAnesthetic->Assess Improved Vitals Improving? Assess->Improved Continue Continue Monitoring Improved->Continue Yes Assist 3. Assist Ventilation (100% O2) Improved->Assist No Continue->Assess Reassess Re-assess & Seek Veterinary Consult Assist->Reassess

Caption: Troubleshooting workflow for respiratory depression.

Experimental_Setup cluster_circuit Breathing Circuit Vaporizer This compound Vaporizer ET_Tube Endotracheal Tube or Nose Cone Vaporizer->ET_Tube Inhaled Gas GasSource O2 / Gas Source Flowmeter Flowmeter GasSource->Flowmeter Flowmeter->Vaporizer Subject Animal Subject ET_Tube->Subject Capnograph Capnograph (EtCO2) Subject->Capnograph Exhaled Gas PulseOx Pulse Oximeter (SpO2) Subject->PulseOx

Caption: Experimental setup for respiratory monitoring.

References

Technical Support Center: Optimizing Halothane Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Halothane in their experiments. The information aims to help optimize this compound concentration to minimize side effects and ensure experimental accuracy and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What are the primary side effects of this compound anesthesia in laboratory animals?

A1: The most significant side effects include hepatotoxicity (liver damage), cardiorespiratory depression (decreased heart rate, blood pressure, and breathing), and malignant hyperthermia.[1] this compound sensitizes the heart to catecholamines, which can lead to cardiac arrhythmias.

Q2: How can I minimize the risk of this compound-induced hepatotoxicity?

A2: To minimize hepatotoxicity, it is crucial to use the lowest effective dose of this compound for the shortest possible duration. Repeated exposure to this compound in a short period should be avoided as it increases the risk of liver injury.[2] Consider using alternative anesthetics for animals with pre-existing liver conditions. Regular monitoring of liver enzymes (ALT, AST) post-procedure can help detect early signs of liver damage.

Q3: What is the Minimum Alveolar Concentration (MAC) of this compound, and why is it important?

A3: MAC is the minimum concentration of an inhaled anesthetic in the alveoli of the lungs that prevents movement in 50% of subjects in response to a painful stimulus. It is a standard measure of anesthetic potency. Knowing the MAC for your specific animal model is crucial for determining the appropriate anesthetic dose, helping to avoid unnecessarily deep anesthesia and its associated side effects.

Q4: Can I use this compound in combination with other drugs?

A4: Yes, this compound is often used in combination with other agents like nitrous oxide or injectable anesthetics. This balanced anesthesia approach can reduce the required concentration of this compound, thereby minimizing its dose-dependent side effects. However, be aware of potential drug interactions. For example, xylazine, when used with this compound, can increase the risk of arrhythmias.

Q5: What are the signs of a this compound overdose in rodents?

A5: Signs of overdose include severe respiratory depression (slow, shallow, or absent breathing), profound hypotension (low blood pressure), bradycardia (slow heart rate), and loss of all reflexes. Immediate action is required if an overdose is suspected.

Troubleshooting Guides

Issue 1: Animal is Too Deeply Anesthetized
  • Question: My animal's respiratory rate and heart rate have dropped significantly, and its mucous membranes are pale. What should I do?

  • Answer:

    • Immediately decrease the vaporizer setting. Start by reducing the this compound concentration by 25-50%.

    • Temporarily discontinue this compound administration if necessary. If vital signs are severely depressed, turn the vaporizer off completely and ventilate the animal with 100% oxygen.

    • Provide supportive care. Administer warmed subcutaneous or intravenous fluids to support circulation.

    • Monitor closely. Continuously monitor heart rate, respiratory rate, and body temperature until the animal's vital signs stabilize.

    • Consider reversal agents if other drugs were used. If sedatives or analgesics were co-administered, consider their reversal if appropriate antagonists are available.

Issue 2: Animal is Not Reaching a Sufficient Anesthetic Depth
  • Question: I have the vaporizer set to the recommended concentration, but the animal is still responsive to stimuli. Why is this happening and what should I do?

  • Answer:

    • Check the anesthesia delivery system for leaks. Ensure all connections are tight and there are no cracks in the tubing. A leak will dilute the inspired anesthetic concentration.

    • Verify the vaporizer is functioning correctly. Check the liquid this compound level and ensure the vaporizer is properly calibrated. Malfunctioning vaporizers can deliver inaccurate concentrations.[3]

    • Assess the animal's individual response. Anesthetic requirements can vary between individual animals. Gradually increase the vaporizer setting in small increments (e.g., 0.1-0.25%) until the desired anesthetic depth is achieved.

    • Ensure proper fit of the nose cone or mask. A poor fit can lead to the entrainment of room air, diluting the anesthetic mixture.

    • Consider pre-anesthetic medication. Using a sedative or analgesic before inducing anesthesia can reduce the amount of this compound required.

Issue 3: Suspected Malignant Hyperthermia
  • Question: The animal's body temperature is rapidly increasing, and it is experiencing muscle rigidity and an elevated heart rate. What should I do?

  • Answer: This could be a rare but life-threatening reaction called malignant hyperthermia.

    • Discontinue this compound immediately.

    • Administer 100% oxygen.

    • Actively cool the animal. Use ice packs and administer cool intravenous fluids.

    • Administer dantrolene. If available, dantrolene is the specific treatment for malignant hyperthermia.

    • Provide supportive care. Monitor and manage cardiac arrhythmias and electrolyte imbalances.

Data Presentation

Table 1: this compound Concentration and Associated Side Effects in Rodents

This compound Concentration (% in Oxygen)Expected Anesthetic PlanePotential Side EffectsMonitoring Recommendations
2.0 - 4.0%InductionRapid induction. Potential for initial excitement phase.Close observation of respiratory rate and depth.
1.0 - 2.0%Surgical AnesthesiaDose-dependent decrease in heart rate, blood pressure, and respiration.[4]Continuous monitoring of vital signs (heart rate, respiratory rate, temperature). Use of a pulse oximeter is recommended.
> 2.5% (Maintenance)Deep AnesthesiaSevere cardiorespiratory depression, risk of overdose.Intensive monitoring of all vital signs. Be prepared to reduce concentration immediately.

Table 2: Minimum Alveolar Concentration (MAC) of this compound in Various Species

SpeciesMAC (%)Reference
Rat1.02 ± 0.02[4][5]
Mouse~1.13
Guinea Pig1.01 ± 0.03[1]
Ferret1.01 ± 0.10[6]
Swine1.25 ± 0.04[7]
Gerbil1.06 ± 0.11[2]

Experimental Protocols

Protocol 1: this compound Anesthesia Induction and Maintenance in Rats

Materials:

  • This compound, USP

  • Precision vaporizer calibrated for this compound

  • Anesthesia chamber

  • Nose cone delivery system

  • Oxygen source

  • Monitoring equipment (rectal thermometer, pulse oximeter)

  • Heating pad

Procedure:

  • Pre-anesthetic Check: Ensure all equipment is functioning correctly. Check the this compound level in the vaporizer.

  • Induction:

    • Place the rat in the anesthesia chamber.

    • Set the oxygen flow rate to 1-2 L/min.

    • Set the this compound vaporizer to 3-4% for induction.

    • Observe the rat until it loses its righting reflex and becomes unconscious (typically 2-5 minutes).

  • Transition to Maintenance:

    • Quickly move the rat from the chamber to the nose cone.

    • Reduce the this compound concentration to a maintenance level of 1-1.5%.

    • Adjust the oxygen flow rate to 0.5-1 L/min.

  • Monitoring:

    • Place a rectal probe to monitor core body temperature. Use a heating pad to maintain normothermia (36.5-37.5°C).

    • Attach a pulse oximeter to a paw or tail to monitor heart rate and oxygen saturation.

    • Assess anesthetic depth every 5-10 minutes by checking for a response to a toe pinch. A slight withdrawal reflex indicates a light plane of anesthesia, while no response indicates a surgical plane.

  • Recovery:

    • Once the procedure is complete, turn off the vaporizer and continue to supply 100% oxygen for a few minutes.

    • Move the rat to a clean, warm cage for recovery.

    • Monitor the rat until it is fully ambulatory.

Protocol 2: Assessment of this compound-Induced Hepatotoxicity in Rats

Materials:

  • Equipment for this compound anesthesia (as in Protocol 1)

  • Blood collection supplies (syringes, tubes with appropriate anticoagulant)

  • Centrifuge

  • Materials for liver tissue collection and fixation (formalin)

  • Biochemical assay kits for ALT and AST

Procedure:

  • Anesthesia: Anesthetize rats with a standardized concentration and duration of this compound (e.g., 1.5% for 1 hour).

  • Blood Collection: At a predetermined time point post-anesthesia (e.g., 24 or 48 hours), collect blood via a suitable method (e.g., tail vein, cardiac puncture under terminal anesthesia).[8]

  • Serum Preparation: Centrifuge the blood samples to separate the serum.

  • Biochemical Analysis: Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits. Elevated levels of these enzymes are indicative of liver damage.

  • Histopathological Analysis:

    • At the time of blood collection (if terminal), or at a later time point, euthanize the animal and perfuse the liver with saline followed by 10% neutral buffered formalin.

    • Excise the liver and store it in 10% formalin.

    • Process the fixed liver tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • Examine the stained sections under a microscope for signs of liver injury, such as necrosis, inflammation, and fatty changes.[9][10]

Visualizations

Experimental_Workflow_Hepatotoxicity_Assessment cluster_anesthesia Anesthesia cluster_sampling Sampling cluster_analysis Analysis Anesthetize Anesthetize Rat with this compound Blood_Collection Blood Collection Anesthetize->Blood_Collection 24-48h post Liver_Collection Liver Tissue Collection Anesthetize->Liver_Collection Terminal Biochemistry Biochemical Analysis (ALT, AST) Blood_Collection->Biochemistry Histopathology Histopathological Analysis Liver_Collection->Histopathology

Caption: Workflow for assessing this compound-induced hepatotoxicity in rats.

Troubleshooting_Anesthetic_Depth action Fix Leak start Animal Responsive to Stimuli? action->start outcome Continue Monitoring start->outcome No check_leaks Check for Leaks in Delivery System start->check_leaks Yes check_leaks->action Leak Found check_vaporizer Verify Vaporizer Function check_leaks->check_vaporizer No Leaks increase_conc Gradually Increase this compound % check_vaporizer->increase_conc Vaporizer OK action2 Recalibrate/Service Vaporizer check_vaporizer->action2 Faulty check_fit Ensure Proper Nose Cone Fit increase_conc->check_fit resolved Sufficient Anesthetic Depth Achieved increase_conc->resolved Resolved consider_premed Consider Pre-anesthetic Medication check_fit->consider_premed Still Responsive action2->start

Caption: Troubleshooting logic for insufficient anesthetic depth.

Halothane_Side_Effects_Pathway This compound This compound Administration cns Central Nervous System Depression This compound->cns cardio Cardiovascular Depression (Hypotension, Bradycardia) This compound->cardio resp Respiratory Depression This compound->resp liver Hepatotoxicity (Metabolite-Induced Injury) This compound->liver mh Malignant Hyperthermia (Genetic Predisposition) This compound->mh anesthesia Anesthesia cns->anesthesia

Caption: Signaling pathway of this compound's effects and side effects.

References

Technical Support Center: Troubleshooting Halothane-Induced Hypotension in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address halothane-induced hypotension in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced hypotension and why is it a concern in animal experiments?

A1: this compound, an inhalant anesthetic, can cause a dose-dependent decrease in blood pressure, a condition known as hypotension.[1][2] This is a significant concern in animal research as prolonged hypotension can lead to inadequate organ perfusion, potentially causing cellular or whole-organ oxygen deprivation. This can result in complications such as renal failure, delayed drug metabolism, and central nervous system abnormalities, which can compromise both animal welfare and the validity of experimental data.[3]

Q2: What are the primary physiological mechanisms behind this compound-induced hypotension?

A2: this compound-induced hypotension is primarily caused by two mechanisms:

  • Myocardial Depression: this compound directly depresses the contractility of the heart muscle, reducing its ability to pump blood effectively.[2][4] This leads to a decrease in stroke volume and cardiac output. The mechanism involves altered calcium handling within cardiac myocytes, specifically affecting the sarcoplasmic reticulum's ability to sequester and release calcium.[5]

  • Vasodilation: this compound causes the relaxation of vascular smooth muscle, leading to the widening of blood vessels (vasodilation) and a decrease in systemic vascular resistance.[1][2] This effect is partly mediated by interference with the nitric oxide (NO) signaling pathway in the vascular endothelium.[6][7]

Q3: How does the depth of anesthesia with this compound relate to the severity of hypotension?

A3: The severity of hypotension is directly related to the concentration of this compound administered. Higher concentrations of this compound lead to more pronounced decreases in blood pressure.[1][8] It is crucial to use the minimum alveolar concentration (MAC) necessary to achieve the desired anesthetic plane to minimize cardiovascular depression.

Q4: Are there alternatives to this compound that cause less hypotension?

A4: Yes, other inhalant anesthetics like isoflurane and sevoflurane are known to cause less myocardial depression compared to this compound, although they still induce vasodilation.[2] The choice of anesthetic should be carefully considered based on the specific requirements of the animal model and experimental protocol.

Troubleshooting Guide

Problem: The animal's mean arterial pressure (MAP) has dropped below 60 mmHg during this compound anesthesia.

Below is a stepwise approach to troubleshoot and manage hypotension.

TroubleshootingWorkflow start Hypotension Detected (MAP < 60 mmHg) step1 Step 1: Reduce this compound Concentration start->step1 assess1 Assess MAP step1->assess1 step2 Step 2: Administer Fluid Bolus assess2 Assess MAP step2->assess2 step3 Step 3: Administer Vasopressor/Inotrope assess3 Assess MAP step3->assess3 assess1->step2 MAP still low stable MAP Stabilized (> 60 mmHg) assess1->stable MAP restored assess2->step3 MAP still low assess2->stable MAP restored assess3->stable MAP restored reassess Continue Monitoring & Reassess assess3->reassess MAP still low Consider alternative strategies stable->reassess

Step 1: Reduce Anesthetic Depth
  • Action: Immediately decrease the concentration of inspired this compound. High concentrations of inhalant anesthetics are a common cause of hypotension.[3]

  • Rationale: Reducing the anesthetic depth can lessen the depressive effects on the myocardium and vasculature, often allowing blood pressure to return to a safe level.[9]

Step 2: Fluid Therapy
  • Action: If reducing the anesthetic concentration is insufficient, administer a bolus of warmed, sterile isotonic crystalloid solution (e.g., 0.9% NaCl or Ringer's acetate) subcutaneously or intravenously.[10]

  • Rationale: Fluid therapy helps to increase the circulating blood volume, which can compensate for vasodilation and improve cardiac output.[11][12]

  • Dosage: For rodents, a typical dose is 10 ml/kg.[10]

Step 3: Pharmacological Intervention (Vasopressors and Inotropes)
  • Action: If hypotension persists despite reducing anesthetic depth and fluid administration, consider the use of vasopressors or inotropes. This should be done cautiously and with continuous blood pressure monitoring.

  • Rationale: These drugs directly counteract the vasodilatory and cardiodepressant effects of this compound.

  • Commonly Used Agents:

    • Dopamine: At moderate doses (5-10 µg/kg/min), it increases cardiac contractility.[13]

    • Dobutamine: Primarily increases myocardial contractility.[2]

    • Norepinephrine: A potent vasopressor that increases systemic vascular resistance.[2][13]

    • Vasopressin: A pressor agent that can be effective when other catecholamines are not.[2][14]

Quantitative Data Summary

Table 1: Dose-Dependent Effect of this compound on Mean Arterial Pressure (MAP) in Rats

Anesthetic Concentration (as multiple of MAC*)Mean Arterial Pressure (mmHg)
0.8 MAC99 ± 6.2
1.0 MACNot specified in the provided text
1.25 MACNot specified in the provided text
1.5 MAC69.8 ± 4.5

*MAC (Minimum Alveolar Concentration) for this compound in rats is approximately 1.02%.[8] Data is presented as mean ± SEM.[8]

Table 2: Suggested Dosages for Pharmacological Intervention in Hypotension

DrugRecommended DosagePrimary EffectAnimal Model Reference
Dopamine5-10 µg/kg/min IV CRIIncreases cardiac contractilityDogs and Cats[9][13]
Dobutamine5-15 µg/kg/min IV CRIIncreases cardiac contractilityDogs[15]
Norepinephrine0.1-2 µg/kg/min IV CRIIncreases systemic vascular resistanceDogs[2][15]
Vasopressin0.5-5 mU/kg/min IV CRIIncreases systemic vascular resistanceDogs[15]
Ephedrine0.1-0.2 mg/kg IV bolusIncreases cardiac output and SVRDogs[2]

Note: Dosages are primarily based on canine and feline studies and should be adapted with caution for rodent models under veterinary guidance.

Experimental Protocols

Protocol 1: Cardiovascular Monitoring in Anesthetized Rodents
  • Animal Preparation: Anesthetize the rodent (e.g., rat, mouse) using an induction chamber with the desired concentration of this compound. Once induced, transfer the animal to a surgical table and maintain anesthesia via a nose cone.

  • Temperature Maintenance: Place the animal on a heating pad and monitor core body temperature with a rectal probe. Maintain body temperature at 37 ± 1°C.[16]

  • Blood Pressure Measurement:

    • Non-invasive: Use a tail-cuff system for intermittent systolic blood pressure measurements.[17]

    • Invasive: For continuous and more accurate mean arterial pressure, catheterize the femoral or carotid artery with a pressure transducer.[17][18]

  • Electrocardiogram (ECG): Place ECG leads on the paws to monitor heart rate and rhythm.[19]

  • Pulse Oximetry: Use a pulse oximeter on a paw or tail to monitor peripheral oxygen saturation (SpO2).[19]

  • Respiration: Monitor respiratory rate visually or with a specialized sensor.[19]

Protocol 2: Administration of Intravenous Fluid Bolus in a Rat
  • Preparation: Ensure the animal is properly anesthetized and cardiovascular parameters are being monitored as per Protocol 1.

  • Vascular Access: Gain intravenous access via the lateral tail vein or femoral vein using an appropriate gauge catheter.

  • Fluid Preparation: Warm a sterile isotonic crystalloid solution (e.g., 0.9% NaCl or Ringer's acetate) to 37-38°C.[10]

  • Administration: Administer a bolus of the warmed fluid at a dose of 10 ml/kg over a period of 5-15 minutes.[10][12]

  • Monitoring: Continuously monitor blood pressure and heart rate during and after administration to assess the response.

Signaling Pathway Diagrams

HalothaneVasodilation This compound This compound eNOS Endothelial Nitric Oxide Synthase (eNOS) This compound->eNOS Inhibits NO_production Nitric Oxide (NO) Production eNOS->NO_production sGC Soluble Guanylyl Cyclase (sGC) NO_production->sGC Activates cGMP Increased cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

HalothaneMyocardialDepression This compound This compound SR Sarcoplasmic Reticulum (SR) This compound->SR Inhibits Ca2+ sequestration & release Myofilaments Myofilament Ca2+ Sensitivity This compound->Myofilaments Decreases Ca_release Reduced Ca2+ Release SR->Ca_release Contraction Decreased Myocardial Contraction Ca_release->Contraction Myofilaments->Contraction

References

Technical Support Center: Reducing Personnel Exposure to Waste Halothane Gas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing occupational exposure to waste Halothane gas during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with exposure to waste this compound gas?

A1: Long-term exposure to waste anesthetic gases (WAGs) like this compound has been linked to various health issues, including hepatic and renal disease, reproductive problems such as spontaneous abortions and congenital abnormalities, as well as effects on the central nervous system.[1][2][3][4] Acute symptoms of over-exposure can include drowsiness, headaches, nausea, poor judgment, and loss of coordination.[5][6]

Q2: What are the recommended occupational exposure limits for this compound?

A2: Various organizations have established recommended exposure limits for halogenated anesthetic agents. It is crucial to note that this compound's odor threshold is significantly higher than these limits, meaning that if you can smell it, you are likely overexposed.[7][8]

Data Presentation: Occupational Exposure Limits for this compound

Regulatory BodyExposure LimitTime FrameNotes
NIOSH 2 ppm (16.2 mg/m³)60-minute ceiling concentrationThis is a recommended exposure limit (REL) for waste anesthetic gases.[9][10]
ACGIH 50 ppm8-hour time-weighted average (TWA)This is a Threshold Limit Value (TLV).[8]
NIOSH (with N₂O) 0.5 ppmNot to exceed 1-hourWhen used in combination with nitrous oxide.[11]

Q3: What are the main sources of waste this compound gas in a laboratory setting?

A3: Waste this compound gas can originate from several sources, including leaks in the anesthesia machine (e.g., from valves, hoses, and connections), improperly fitted face masks or endotracheal tubes, patient exhalation in recovery areas, and spills of liquid anesthetic.[5][11][8][12]

Q4: What is a waste anesthetic gas (WAG) scavenging system and why is it important?

A4: A WAG scavenging system is designed to collect waste anesthetic gases from the anesthesia circuit and remove them from the work environment.[13] It is a critical engineering control for reducing personnel exposure to this compound.[8][14] There are two main types: active systems, which use a vacuum to draw WAG away, and passive systems, which often use an activated charcoal canister to absorb the gas.[13][14]

Q5: How often should this compound vaporizers be calibrated and serviced?

A5: Due to this compound's properties that can lead to the clogging of internal components, it is recommended that this compound vaporizers undergo calibration verification annually by a professional service technician.[1] Regular maintenance is essential to ensure accurate delivery of the anesthetic agent and to prevent leaks.[14][15][16][17]

Troubleshooting Guides

Problem 1: I can smell this compound during a procedure.

Cause and Solution:

  • Inadequate Scavenging:

    • Active System: Check that the vacuum is on and adjusted correctly. An improperly set vacuum (too high or too low) can be ineffective or even create leaks.[13] Ensure all connections are secure.

    • Passive System (Charcoal Canister): The canister may be saturated. Weigh the canister and compare it to its initial weight. Replace it if the manufacturer's recommended weight gain (e.g., 50g for F/air canisters) has been exceeded.[1][13] Also, ensure the vent holes on the bottom are not obstructed.[1]

  • Leaks in the Anesthesia System:

    • Perform a leak test on the anesthesia machine before each use. Pay close attention to hoses, reservoir bags, and connections.[15][18]

    • Ensure the face mask or endotracheal tube provides a proper seal on the animal.

  • Improper Work Practices:

    • Avoid turning on the vaporizer until the circuit is connected to the animal.[12]

    • Keep the oxygen flow rate as low as is safely possible for the procedure.[18]

    • When filling the vaporizer, use an anti-spill bottle adaptor to minimize spills.[18]

Problem 2: My passive scavenging canister is gaining weight too quickly.

Cause and Solution:

  • High Gas Flow Rates: Using higher than necessary oxygen or anesthetic gas flow rates will cause the charcoal canister to become saturated more quickly. Use the lowest possible flow rates that maintain adequate anesthesia for the animal.[19]

  • Frequent, Prolonged Procedures: Laboratories with a high throughput of long procedures will naturally exhaust canisters faster. Consider switching to an active scavenging system for higher volume work.

  • Incorrect Canister Type: Ensure you are using a canister designed for halogenated anesthetics.

Problem 3: How do I know if my active scavenging system is working correctly?

Cause and Solution:

  • Visual and Auditory Checks: Ensure the system is turned on and you can hear the vacuum running.

  • Flow Indicator: Many active systems have a visual flow indicator. Check the manufacturer's instructions to ensure the flow is within the recommended range.

  • Professional Certification: Have your active scavenging system's performance verified by a qualified technician, especially if you suspect a problem or during annual equipment maintenance.

  • Troubleshooting Low/High Vacuum: If the vacuum level is too high or too low, it can be ineffective. Check for obstructions in the line, ensure unused ports are sealed, and verify the vacuum pump is functioning correctly.

Experimental Protocols

Protocol 1: Personal Exposure Monitoring for this compound

This protocol outlines the use of a diffusive monitor (dosimeter badge) to measure an individual's time-weighted average (TWA) exposure to this compound over a work shift.

Methodology:

  • Badge Acquisition: Obtain a waste anesthetic gas monitor badge, such as the Assay Technology 574 Anesthetic Gases Monitor, which is designed for this compound.[20]

  • Pre-Exposure Preparation:

    • Record the name of the individual, the date, and the start time on the badge or in a logbook.

    • Keep the badge sealed in its original packaging until just before the monitoring period begins.

  • Wearing the Badge:

    • Clip the badge to the lapel or collar of the individual's lab coat, within their breathing zone (the area around the nose and mouth).

  • Exposure Period:

    • The badge should be worn for the duration of the experimental procedures involving this compound, or for a full work shift if exposure is intermittent. A typical monitoring period is 8 hours.[21]

  • Post-Exposure Handling:

    • At the end of the monitoring period, record the end time.

    • Immediately place the badge back into its original packaging and seal it.

  • Analysis:

    • Send the sealed badge to a qualified analytical laboratory for analysis by gas chromatography. The lab will provide a report detailing the TWA concentration of this compound in parts per million (ppm).

  • Interpretation:

    • Compare the results to the occupational exposure limits in the table above to determine if corrective actions are needed.

Protocol 2: Anesthesia Machine Leak Testing (Low-Pressure System)

This protocol is a crucial step to perform before each use of the anesthesia machine to ensure the integrity of the system and prevent gas leaks.

Methodology:

  • Initial Setup:

    • Ensure the vaporizer is off and the flowmeter is at zero.

    • Check that the carbon dioxide absorber canister is properly seated.

  • Isolate the Circuit:

    • Close the pop-off valve (adjustable pressure limiting valve).

    • Occlude the patient end of the breathing circuit with your thumb or a suitable plug.

  • Pressurize the System:

    • Use the oxygen flush button to slowly fill the reservoir bag until the pressure manometer reads approximately 30 cm H₂O. Do not over-pressurize the system.

  • Observe for Leaks:

    • Hold the pressure for at least 10-15 seconds.

    • A leak-free system will maintain a stable pressure on the manometer. If the pressure drops, it indicates a leak in the low-pressure system (from the flowmeter downstream to the patient connection).

  • Identify the Leak (if present):

    • Listen for a hissing sound.

    • Apply a soapy water solution (leak detection fluid) to all connections, hoses, the reservoir bag, and canister seals. Bubbles will form at the site of any leak.

    • Common leak sources include worn-out O-rings, cracked hoses, or a poorly seated CO₂ absorber.

  • Corrective Action:

    • Tighten any loose connections.

    • Replace any damaged components (hoses, bags, seals) before using the machine.

    • Repeat the leak test after any adjustments to confirm the leak has been resolved.

  • Final Step:

    • Once the system is confirmed to be leak-free, open the pop-off valve completely and unplug the patient end of the circuit.

Mandatory Visualizations

Troubleshooting_WAG_Exposure start High WAG Levels Detected or Suspected (e.g., odor, monitoring results) check_scavenging Step 1: Inspect Scavenging System start->check_scavenging is_active Active or Passive System? check_scavenging->is_active active_checks Active System Checks: - Is vacuum ON? - Is flow rate correct? - Are connections secure? - Any blockages? is_active->active_checks Active passive_checks Passive System Checks: - Is canister saturated (weigh it)? - Are vent holes clear? - Is it connected properly? is_active->passive_checks Passive leak_test Step 2: Perform Anesthesia Machine Leak Test active_checks->leak_test passive_checks->leak_test leak_found Leak Found? leak_test->leak_found fix_leak Identify and Fix Leak: - Tighten connections - Replace hoses/seals - Check vaporizer seating leak_found->fix_leak Yes check_practices Step 3: Review Work Practices leak_found->check_practices No fix_leak->leak_test practices_list - Using anti-spill filler? - Flow rates minimized? - Proper mask fit? - Vaporizer off when not in use? check_practices->practices_list re_monitor Step 4: Re-evaluate Exposure practices_list->re_monitor resolved Issue Resolved: Continue Monitoring Periodically re_monitor->resolved

Caption: Troubleshooting workflow for high waste anesthetic gas (WAG) levels.

Personal_Exposure_Monitoring start Start of Work Shift prepare_badge 1. Label Dosimeter Badge (Name, Date, Start Time) start->prepare_badge attach_badge 2. Attach Badge to Breathing Zone prepare_badge->attach_badge conduct_work 3. Perform Experimental Procedures with this compound attach_badge->conduct_work end_shift End of Work Shift conduct_work->end_shift remove_badge 4. Record End Time and Seal Badge in Package end_shift->remove_badge send_to_lab 5. Ship to Analytical Lab remove_badge->send_to_lab analysis 6. Gas Chromatography Analysis for this compound send_to_lab->analysis report 7. Receive TWA Exposure Report (ppm) analysis->report compare 8. Compare Results to Occupational Exposure Limits report->compare

Caption: Experimental workflow for personal exposure monitoring using a dosimeter badge.

References

Technical Support Center: Calibrating and Troubleshooting Halothane Vaporizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the precise delivery of halothane. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How often should a this compound vaporizer be professionally calibrated?

A1: this compound vaporizers require annual calibration verification by a qualified service technician.[1][2][3][4] This is more frequent than for other anesthetic agents, such as isoflurane, due to the presence of thymol, a preservative in this compound that can accumulate within the vaporizer's components and affect its performance over time.[2] If a vaporizer has been out of service for more than a year, it must be verified before use.[3][4]

Q2: What is the difference between calibration verification and a full calibration service?

A2: Calibration verification is a check to ensure the vaporizer's output concentration is within an acceptable range of the dial setting. This can sometimes be performed in the field.[5] A full calibration service, however, involves disassembly, cleaning of internal components, replacement of seals and wicks, and adjustment of the internal thermostat to ensure accurate delivery across all settings. This level of service must be performed in a controlled laboratory environment by trained professionals.

Q3: What is the acceptable percentage of deviation for a this compound vaporizer's output?

A3: If the delivered concentration of this compound is greater than or equal to 15% off the target value, the unit must be professionally serviced and calibrated.[3] Some standards recommend a deviation of no more than 20% (plus or minus) from the dial setting.[6]

Q4: Can I use a this compound-specific vaporizer for other anesthetic agents?

A4: It is not recommended to use a this compound-specific vaporizer with other anesthetic agents.[1][3] Each vaporizer is calibrated for the specific physical and chemical properties of the intended anesthetic. Using the wrong agent can lead to unpredictable and inaccurate anesthetic delivery, potentially resulting in a dangerous overdose or underdose.[7][8][9]

Q5: What are the primary factors that can affect the accuracy of my this compound vaporizer?

A5: The accuracy of a this compound vaporizer can be influenced by several factors, including:

  • Temperature: Modern vaporizers have temperature compensation mechanisms, but significant deviations from room temperature can still affect output. Lower temperatures tend to decrease output, while higher temperatures can increase it.[10][11]

  • Fresh Gas Flow Rate: The output concentration can vary with changes in the fresh gas flow rate. At very low or very high flow rates, the output may be less accurate.[1][10][12]

  • Carrier Gas Composition: The type of carrier gas used (e.g., 100% oxygen vs. a mix with nitrous oxide) can also impact the vaporizer's output.[10][12]

Troubleshooting Guide

Problem: The subject is not reaching the desired anesthetic depth, even at a high dial setting.

Possible Cause Troubleshooting Steps
Low Anesthetic Level 1. Visually inspect the liquid level in the vaporizer's sight glass. 2. If the level is low, refill the vaporizer with fresh this compound.
Incorrect Gas Flow Rate 1. Verify that the fresh gas flow rate is set appropriately for your experimental setup. 2. Inaccurate output can occur at very low or very high flow rates.[1][10]
Vaporizer Malfunction 1. Check for any visible signs of damage or leaks. 2. If the dial is difficult to turn, it may indicate a buildup of thymol.[2] 3. Perform a calibration verification check as outlined in the Experimental Protocols section. 4. If the output is significantly lower than the dial setting, the vaporizer requires professional servicing.
Leak in the Anesthetic Circuit 1. Perform a leak test on the entire anesthetic circuit to ensure there are no unintended gas escapes.

Problem: The subject is too deeply anesthetized at a low dial setting.

Possible Cause Troubleshooting Steps
Vaporizer Malfunction 1. A faulty vaporizer may deliver a higher concentration than indicated. 2. Perform a calibration verification check as outlined in the Experimental Protocols section. 3. If the output is significantly higher than the dial setting, immediately discontinue use and have the vaporizer professionally serviced.
Incorrect Agent 1. Confirm that the vaporizer is filled only with this compound. Accidental mixing of anesthetic agents can lead to unpredictable and dangerously high outputs.[7][8][9]
Tilted or Overfilled Vaporizer 1. Ensure the vaporizer is in an upright position.[3][4] 2. If the vaporizer has been tilted or overfilled, liquid anesthetic may have entered the bypass channel, leading to a massive overdose. Purge the vaporizer with a high flow of oxygen for an extended period before the next use.

Quantitative Data

Table 1: Factors Influencing this compound Vaporizer Output

Factor Effect on Output Concentration Notes
Temperature Lower temperatures can decrease output; higher temperatures can increase it.[10][11]Modern vaporizers are temperature-compensated, but extreme ambient temperatures can still have an effect.
Fresh Gas Flow Rate Output may be higher at lower flow rates and lower at higher flow rates.[1][10]Accuracy is generally highest in the mid-range of specified flow rates.
Carrier Gas The composition of the carrier gas (e.g., O₂ vs. N₂O/O₂ mix) can alter the delivered concentration.[10]Refer to the manufacturer's specifications for performance with different carrier gases.
Thymol Buildup Can lead to a progressive reduction in vaporizer output.This is a primary reason for the recommended annual servicing of this compound vaporizers.

Table 2: Expected Performance of a Calibrated this compound Vaporizer

Dial Setting (%) Typical Output Concentration (%) at 2-5 L/min O₂ Acceptable Range (±15%)
0.50.50.425 - 0.575
1.01.00.85 - 1.15
1.51.51.275 - 1.725
2.02.01.7 - 2.3
3.03.02.55 - 3.45
4.04.03.4 - 4.6
5.05.04.25 - 5.75

Note: This table provides an idealized representation. Actual output can vary based on the factors listed in Table 1. A calibration verification is necessary to confirm the precise output of your specific vaporizer.

Experimental Protocols

Protocol: Verification of this compound Vaporizer Output Concentration

Objective: To verify that the output concentration of a this compound vaporizer is within an acceptable range of the dial setting.

Materials:

  • This compound vaporizer installed on an anesthesia machine

  • Source of compressed carrier gas (e.g., oxygen)

  • Anesthetic gas analyzer (e.g., a Riken gas refractometer or a mass spectrometer) calibrated for this compound[5]

  • Appropriate tubing and connectors

  • Waste gas scavenging system

Methodology:

  • Setup: a. Ensure the this compound vaporizer is correctly installed on the anesthesia machine and is in an upright position. b. Fill the vaporizer with this compound to the appropriate level. c. Connect the anesthetic gas analyzer to the common gas outlet of the anesthesia machine. d. Ensure the waste gas scavenging system is active.

  • Procedure: a. Set the fresh gas flow rate to a mid-range value (e.g., 2 L/min). b. Ensure the vaporizer dial is set to 0. c. Turn on the gas flow and allow the system to stabilize. The gas analyzer should read 0% this compound. d. Turn the vaporizer dial to the first setting to be tested (e.g., 1%). e. Allow the reading on the gas analyzer to stabilize for at least 60 seconds. f. Record the measured this compound concentration. g. Repeat steps 2d-2f for a range of dial settings (e.g., 2%, 3%, 4%, 5%). h. Test at different fresh gas flow rates (e.g., 1 L/min and 5 L/min) to assess the effect of flow on output accuracy.

  • Analysis: a. For each dial setting, calculate the percentage deviation of the measured concentration from the set concentration: % Deviation = [(Measured Concentration - Set Concentration) / Set Concentration] * 100 b. If the percentage deviation exceeds ±15% for any setting, the vaporizer should be taken out of service and sent for professional calibration.[3]

Visualizations

Halothane_Mechanism_of_Action This compound This compound IonChannels Binds to: - Potassium Channels - NMDA Receptors - Calcium Channels This compound->IonChannels Acts on Hyperpolarization Neuronal Hyperpolarization IonChannels->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Anesthesia General Anesthesia Inhibition->Anesthesia Vaporizer_Troubleshooting_Workflow Start Inaccurate Anesthetic Delivery (Too Light or Too Deep) CheckLevel Check Anesthetic Fluid Level Start->CheckLevel CheckFlow Verify Fresh Gas Flow Rate CheckLevel->CheckFlow Level OK Refill Refill Vaporizer CheckLevel->Refill Level Low CheckLeaks Perform Leak Test on Circuit CheckFlow->CheckLeaks Flow OK AdjustFlow Adjust Flow Rate CheckFlow->AdjustFlow Flow Incorrect VerifyOutput Verify Vaporizer Output (See Protocol) CheckLeaks->VerifyOutput No Leaks FixLeaks Repair Leaks CheckLeaks->FixLeaks Leaks Found WithinSpec Output within ±15%? VerifyOutput->WithinSpec Refill->CheckFlow AdjustFlow->CheckLeaks FixLeaks->VerifyOutput Service Professional Service Required WithinSpec->Service No ContinueUse Continue Use & Monitor WithinSpec->ContinueUse Yes

References

Technical Support Center: Mitigating Halothane's Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the management of cardiovascular instability during experiments involving halothane anesthesia.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular effects of this compound?

This compound is known to cause dose-dependent cardiovascular depression. Key effects include:

  • Hypotension: This is primarily due to a reduction in myocardial contractility and, to a lesser extent, a decrease in systemic vascular resistance.[1][2]

  • Bradycardia: this compound can decrease heart rate by impairing baroreceptor function.[2]

  • Reduced Cardiac Output: The combination of decreased contractility and heart rate leads to a significant reduction in cardiac output.[3][4]

  • Arrhythmias: this compound sensitizes the myocardium to the arrhythmogenic effects of catecholamines like epinephrine, increasing the risk of ventricular arrhythmias.[2][5][6]

Q2: How can I manage this compound-induced hypotension and myocardial depression?

For managing cardiovascular depression characterized by hypotension and reduced cardiac output, the use of inotropic agents is a common strategy. Dobutamine has been shown to be effective.

Low doses of dobutamine (e.g., 1.25 µg/kg/min) can effectively counteract cardiovascular depression by significantly increasing cardiac output, cardiac index, mean arterial pressure, and stroke volume.[7][8] Higher doses (2.5 to 5.0 µg/kg/min) can produce more pronounced effects but may also cause significant tachycardia.[7][8] In contrast, dopamine infusions at similar rates (2.5 and 5.0 µg/kg/min) have been found to induce fewer and less significant changes in cardiopulmonary parameters.[8]

Q3: What is the mechanism behind this compound-epinephrine-induced arrhythmias, and how can they be prevented or treated?

This compound sensitizes the myocardium to catecholamines, primarily through actions on myocardial alpha-1 and, to a lesser extent, beta-1 adrenergic receptors.[9] This sensitization lowers the threshold for epinephrine to induce ventricular arrhythmias.[5]

Prevention and Treatment Strategies:

  • Avoid High Epinephrine Doses: Limit the dose of injected epinephrine to no more than 2 µg/kg.[5]

  • Control Anesthetic Depth: Avoid deep planes of this compound anesthesia, which can exacerbate cardiovascular depression.[5]

  • Ensure Adequate Ventilation: Proper ventilation helps to avoid hypercapnia, which can increase sympathetic activity.[6]

  • Pharmacological Intervention:

    • Beta-Blockers: Pre-treatment with a beta-blocker like propranolol can prevent adrenaline-induced ventricular ectopic beats.[6]

    • Alpha-1 Blockers: Prazosin has been shown to significantly increase the arrhythmogenic dose of epinephrine.[9]

    • Magnesium Sulfate: Intravenous magnesium sulfate has been used successfully to treat tachyarrhythmias that develop during this compound anesthesia.[5]

Q4: Does the concentration of this compound affect its cardiovascular impact?

Yes, the cardiovascular depressant effects of this compound are dose-dependent. Higher concentrations of this compound lead to greater reductions in cardiac output, left ventricular systolic pressure, and coronary blood flow.[4] Furthermore, higher concentrations can attenuate compensatory reflexes; for instance, at 2% this compound, the reflex increase in heart rate that typically accompanies hypotension may be blunted.[10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Troubleshooting Steps
Significant Hypotension This compound-induced myocardial depression and vasodilation.1. Reduce this compound Concentration: Immediately decrease the vaporizer setting. Anesthetic requirements are lower during hypotension.[11]2. Administer Inotropic Support: If hypotension persists, consider a low-dose dobutamine infusion (starting at 1.25 µg/kg/min) to improve contractility and cardiac output.[7][8]3. Assess Fluid Status: Ensure the subject is not hypovolemic. Administer intravenous fluids as needed.
Ventricular Arrhythmias (e.g., Bigeminy) Myocardial sensitization to endogenous or exogenous catecholamines.1. Confirm Ventilation: Ensure adequate ventilation to prevent hypercapnia.[6]2. Reduce Anesthetic Depth: Lighten the plane of anesthesia.[5]3. Administer Antiarrhythmics: Consider intravenous magnesium sulfate or a beta-blocker if arrhythmias are sustained.[5]4. Review Drug Administration: If epinephrine or other catecholamines were administered, cease their use.
Severe Bradycardia This compound's impairment of the baroreceptor reflex and sinoatrial node function.1. Decrease this compound Dose: This is the first and most critical step.[2]2. Administer Anticholinergic: If bradycardia is severe and compromising perfusion, consider administering an anticholinergic like atropine.[6]3. Rule out Vagal Stimulation: Ensure no experimental procedures are causing excessive vagal tone.

Data Summary Tables

Table 1: Comparative Effects of Dobutamine and Dopamine on this compound-Induced Cardiovascular Depression in Ponies

ParameterDopamine (2.5-5.0 µg/kg/min)Dobutamine (1.25 µg/kg/min)Dobutamine (2.5-5.0 µg/kg/min)
Mean Arterial Pressure (MAP) Non-significant increase[8]Significant increase[7][8]Accentuated increase[7][8]
Cardiac Output (CO) Non-significant increase[8]Significant increase[7][8]Accentuated increase[7][8]
Heart Rate (HR) No change[8]No change[7][8]Significant increase / Tachycardia[7][8]
Stroke Volume (SV) Non-significant increase[8]Significant increase[7][8]Accentuated increase[7][8]

Source: Adapted from studies on dorsally recumbent, ventilated ponies.[7][8]

Table 2: Dose-Dependent Effects of this compound on Swine Cardiac Function (% Decrease from Control)

ParameterLow Concentration this compound (0.46%)High Concentration this compound (1.04%)
Cardiac Output (CO) -10%[4]-32%[4]
Left Ventricular Systolic Pressure (LVSP) -30%[4]-53%[4]
Coronary Blood Flow (CBF) -36%[4]-63%[4]
Cardiac Oxygen Uptake (VO2) -55%[4]-62%[4]

Source: Adapted from a study on piglets anesthetized with this compound-nitrous oxide.[4]

Experimental Protocols

Protocol 1: Management of this compound-Induced Myocardial Depression with Dobutamine

This protocol is based on methodology used in studies with ponies.[8]

  • Subject Preparation: Anesthetize the subject (e.g., pony) and place in dorsal recumbency. Maintain anesthesia with a standard concentration of this compound and provide mechanical ventilation.

  • Instrumentation:

    • Place an arterial catheter for direct blood pressure monitoring.[12]

    • Insert a thermodilution catheter (e.g., Swan-Ganz) for cardiac output measurement.[8][12]

    • Attach ECG leads for continuous heart rate and rhythm monitoring.[12]

  • Baseline Measurement: Allow the cardiovascular parameters to stabilize for at least 30 minutes after induction and record baseline values for Mean Arterial Pressure (MAP), Cardiac Output (CO), Heart Rate (HR), etc.[8]

  • Dobutamine Infusion:

    • Prepare a dobutamine infusion.

    • Begin a continuous intravenous infusion at a low dose (e.g., 1.25 µg/kg/min).[7][8]

    • Record all hemodynamic parameters continuously and document specific values at set intervals (e.g., every 5-10 minutes).

  • Dose Titration (Optional): If the desired hemodynamic effect is not achieved, the infusion rate can be incrementally increased (e.g., to 2.5 µg/kg/min), while closely monitoring for adverse effects such as severe tachycardia.[8]

Protocol 2: Cardiovascular Monitoring During this compound Anesthesia

This is a general protocol for robust cardiovascular monitoring in a research setting.

  • Electrocardiography (ECG): Place ECG electrodes to continuously monitor heart rate and detect arrhythmias.[12]

  • Blood Pressure Measurement:

    • Direct (Gold Standard): Place a catheter in a peripheral artery (e.g., dorsal metatarsal, femoral) and connect it to a pressure transducer and monitor. This provides continuous systolic, diastolic, and mean arterial pressure readings.[12]

    • Indirect: Use an oscillometric device with an appropriately sized cuff (approx. 40% of limb circumference) for non-invasive measurements at regular intervals.[12]

  • Pulse Oximetry: Attach a pulse oximeter probe (e.g., to the tail base or tongue) to monitor oxygen saturation (SpO2) and heart rate.[13]

  • Temperature Monitoring: Use a rectal or esophageal probe to monitor core body temperature, as hypothermia can affect cardiovascular function.[13][14]

  • Record Keeping: Record all vital signs at regular intervals (e.g., every 5-15 minutes) throughout the anesthetic period.[13][14]

Visualizations

Halothane_Cardiovascular_Effects This compound This compound Administration Myocardium Myocardial Depression (Decreased Contractility) This compound->Myocardium Baroreceptors Baroreceptor Impairment This compound->Baroreceptors Vasculature Systemic Vasodilation This compound->Vasculature Arrhythmia Sensitization to Catecholamines This compound->Arrhythmia CO Reduced Cardiac Output Myocardium->CO Bradycardia Bradycardia Baroreceptors->Bradycardia Hypotension Hypotension Vasculature->Hypotension CO->Hypotension Bradycardia->CO V_Arrhythmia Ventricular Arrhythmias Arrhythmia->V_Arrhythmia + Epinephrine

Caption: Logical relationship of this compound's primary effects on the cardiovascular system.

Troubleshooting_Workflow Start Monitor Vitals: BP, HR, ECG Check Cardiovascular Instability Detected? Start->Check Hypotension Hypotension? Check->Hypotension Yes Stable Continue Monitoring Check->Stable No Arrhythmia Arrhythmia? Hypotension->Arrhythmia No ReduceHalo1 Reduce this compound Concentration Hypotension->ReduceHalo1 Yes ReduceHalo2 Reduce this compound Concentration Arrhythmia->ReduceHalo2 Yes Arrhythmia->Stable No Inotropes Administer Dobutamine &/or Fluids ReduceHalo1->Inotropes Antiarrhythmics Check Ventilation Administer MgSO4 ReduceHalo2->Antiarrhythmics Reassess Reassess Vitals Inotropes->Reassess Antiarrhythmics->Reassess Reassess->Check

Caption: Troubleshooting workflow for managing cardiovascular instability under this compound.

References

Technical Support Center: Mitigating Halothane-Induced Stress in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Halothane-induced stress in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced stress and why is it a concern?

A1: this compound, a general inhalation anesthetic, can induce significant physiological stress in laboratory animals, which can confound experimental results and impact animal welfare.[1] Concerns include hepatotoxicity (liver damage), irregular heartbeat, respiratory depression, and oxidative stress.[2][3] In rare cases, repeated exposure in adult animals can lead to severe liver injury, known as this compound hepatitis, with a high mortality rate.[2][1]

Q2: What are the common physiological and behavioral signs of this compound-induced stress?

A2: Physiological signs include increased heart rate, altered blood pressure, and respiratory depression.[3][4][5] At a cellular level, this compound can induce oxidative stress and activate the NF-kappaB signaling pathway in the liver.[6] Behavioral indicators of stress during induction can include rearing, face wiping, and jumping.[7][8]

Q3: Are there safer alternatives to this compound for anesthesia in rodents?

A3: Yes, newer inhalant anesthetics like isoflurane and sevoflurane are now more commonly used in developed countries and are considered to have a better safety profile.[2][9][10] Injectable anesthetic combinations, such as ketamine combined with an alpha-2 agonist like xylazine or dexmedetomidine, are also widely used and can provide stable surgical anesthesia.[9][10][11]

Q4: How can I reduce stress in laboratory animals before and during anesthesia?

A4: Implementing proper acclimatization, gentle handling techniques, and environmental enrichment can significantly reduce baseline stress levels in laboratory animals, making them less susceptible to the additional stress of anesthesia.[12][13][14][15][16][17]

Q5: What is an appropriate acclimatization period for newly received animals?

A5: A period of physiologic, behavioral, and nutritional acclimation is crucial for newly arrived animals.[12][18][19] For rodents, a minimum of 3 days (72 hours) is recommended before use in survival surgery or long-term experiments.[18][19] For non-rodent species like rabbits, a minimum of 7 days is suggested.[18]

Q6: How does gentle handling reduce stress?

A6: Aversive handling techniques, such as picking mice up by the tail, can induce anxiety and stress.[13][14] Using non-aversive methods like cupping the animal in hands or using a tunnel for transfer can reduce stress responses and improve the reliability of experimental data.[14][20][21]

Q7: What is environmental enrichment and how does it help?

A7: Environmental enrichment involves providing animals with sensory and motor stimulation through structures and resources that encourage species-typical behaviors.[15][22] This can include providing nesting materials, shelters, and opportunities for social interaction.[15][22][23] Enrichment has been shown to decrease stress hormone levels, such as corticosterone, and improve overall animal welfare.[15][16][17]

Troubleshooting Guides

Problem: High variability in physiological measurements post-anesthesia.

Possible Cause Troubleshooting Step
Inconsistent anesthetic depth Ensure the use of a precision vaporizer for accurate and stable delivery of the anesthetic agent.[11] Monitor physiological parameters such as respiratory rate and response to stimuli to maintain a consistent plane of anesthesia.[5]
Underlying stress in animals Implement a standardized acclimatization protocol for all new animals.[12][18][19] Ensure all personnel use consistent, gentle handling techniques.[13][14] Provide environmental enrichment to reduce baseline stress levels.[15][16][17]
This compound-specific effects Consider switching to an alternative anesthetic with a more stable cardiovascular profile, such as isoflurane or sevoflurane.[2][9]

Problem: Animals exhibit signs of distress (e.g., vocalization, agitation) during induction.

Possible Cause Troubleshooting Step
Aversive induction environment While a study on red-tinted induction chambers did not show a reduction in physiological stress and in some cases increased stress-related behaviors, minimizing other environmental stressors is important.[7][8] Ensure a quiet environment during induction.
Pungent smell of the anesthetic While difficult to avoid with inhalants, a smooth and rapid induction can minimize the duration of exposure to the smell. Ensure the vaporizer is functioning correctly and the induction chamber is appropriately sized for the animal.
Pre-existing anxiety Acclimatize animals to the handling and restraint procedures before the actual experiment.[24][25]

Quantitative Data Summary

Table 1: Effect of Propofol on this compound-Induced Liver Stress Markers in Rats

Marker This compound Group This compound + Propofol Group
TBARS (Thiobarbituric acid reactive substances) +62%Increase abolished
Hydroperoxide-initiated chemiluminescence +40%Increase abolished
NF-kappaB activation +180%+30%
Nonphosphorylated IkappaBalpha -53%-26%
Phosphorylated IkappaBalpha +146%+56%
iNOS protein level +59%+22%
(Data sourced from a study on the protective effect of propofol on this compound-induced oxidative stress in rat liver)[6]

Table 2: Cardiorespiratory Effects of this compound and Sevoflurane in Rats

Anesthetic Dose (MAC) Mean Arterial Pressure (mmHg) PaCO2 (mmHg) Respiratory Rate (breaths/min)
This compound 0.899 ± 6.259.1 ± 2.188.5 ± 4.5
1.569.8 ± 4.575.9 ± 5.258.5 ± 2.7
Sevoflurane 1.0103.1 ± 5.358.8 ± 3.142.3 ± 1.8
1.7567.9 ± 4.692.2 ± 9.230.5 ± 4.5
(Data represents mean ± SEM)[5]

Experimental Protocols

Protocol 1: Acclimatization of Rodents to a New Environment

  • Arrival: Upon arrival, visually inspect animals for any signs of distress or injury.

  • Housing: House animals in a clean, quiet, and well-ventilated room with a controlled temperature, humidity, and light-dark cycle (e.g., 12:12).[18]

  • Group Housing: House social species in stable groups to minimize stress, unless single housing is scientifically justified.[26]

  • Enrichment: Provide appropriate environmental enrichment such as nesting material and shelters.[15][22]

  • Acclimatization Period: Allow a minimum of 72 hours for rodents to acclimatize to the new environment before any experimental procedures.[18][19] During this time, handling should be minimal and consistent.

  • Monitoring: Observe animals daily for health and behavior.

Protocol 2: Gentle Handling of Mice Using the Tunnel Method

  • Introduce Tunnel: Place an appropriate-sized, transparent tunnel into the home cage.

  • Voluntary Entry: Allow the mouse to voluntarily enter the tunnel. Do not force the mouse.

  • Transfer: Once the mouse is inside, gently lift the tunnel to move the mouse to the desired location (e.g., a scale for weighing or a different cage).

  • Release: Gently tilt the tunnel to allow the mouse to walk out into the new area.

  • Consistency: Use this method for all routine handling to build trust and reduce anxiety.[14][20]

Visualizations

Halothane_Stress_Pathway This compound This compound Exposure OxidativeStress Oxidative Stress This compound->OxidativeStress IkappaB_alpha_p Phosphorylation of IκBα OxidativeStress->IkappaB_alpha_p NF_kappaB_Activation NF-κB Activation IkappaB_alpha_p->NF_kappaB_Activation iNOS_Expression iNOS Expression NF_kappaB_Activation->iNOS_Expression Hepatotoxicity Hepatotoxicity iNOS_Expression->Hepatotoxicity Propofol Propofol Propofol->OxidativeStress Inhibits Propofol->NF_kappaB_Activation Inhibits

Caption: this compound-induced oxidative stress and NF-κB signaling pathway in the liver.

Stress_Reduction_Workflow Start Start: New Animal Arrival Acclimatization Acclimatization (min. 72h) - Stable environment - Group housing Start->Acclimatization Enrichment Environmental Enrichment - Nesting material - Shelters Acclimatization->Enrichment Handling Gentle Handling - Tunnel or cupping method - Avoid tail handling Enrichment->Handling Anesthesia Anesthesia Protocol - Use safer alternatives (e.g., Isoflurane) - Precision vaporizer Handling->Anesthesia ReducedStress Reduced Stress & Improved Welfare Anesthesia->ReducedStress ReliableData More Reliable Experimental Data ReducedStress->ReliableData

Caption: Workflow for minimizing stress in laboratory animals undergoing anesthesia.

References

Validation & Comparative

A Comparative Guide to the Effects of Halothane and Isoflurane on Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two commonly used volatile anesthetics, halothane and isoflurane, on neuronal activity. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their distinct mechanisms of action at the cellular and systems levels.

I. Impact on Ion Channels

Both this compound and isoflurane exert significant effects on a variety of ion channels, which are fundamental to neuronal excitability and synaptic transmission. Their actions on ligand-gated and voltage-gated ion channels contribute significantly to their anesthetic properties.

Quantitative Comparison of Ion Channel Modulation
Ion ChannelAnestheticEffectQuantitative DataAnimal Model/PreparationReference
Nicotinic Acetylcholine Receptor (nAChR) This compoundShortened channel open time50% decrease in the slower time constant of channel open-time at 0.30% (0.15 mM)BC3H1 mouse tumor cells[1]
IsofluraneShortened channel open time50% decrease in the slower time constant of channel open-time at 0.25% (0.12 mM)BC3H1 mouse tumor cells[1]
This compoundDecreased miniature end-plate current (MEPC) decay time constant (τ)Dose-dependent decreaseFrog sartorius muscle[2]
IsofluraneDecreased MEPC decay time constant (τ)Dose-dependent decreaseFrog sartorius muscle[2]
Voltage-gated Na+ Channels (hH1a) This compoundSuppressed current in a dose- and voltage-dependent mannerStudied at 0.47 and 1.1 mMHuman embryonic kidney (HEK293) cells expressing hH1a channels[3]
IsofluraneSuppressed current in a dose- and voltage-dependent mannerStudied at 0.54 and 1.13 mMHuman embryonic kidney (HEK293) cells expressing hH1a channels[3]
L-type Ca2+ Channels This compoundDepressed currents31.9% reduction at 1 MACHuman atrial cardiomyocytes[4]
IsofluraneDepressed currents21.7% reduction at 1 MACHuman atrial cardiomyocytes[4]
Voltage-gated K+ Channels (transient outward) This compoundInhibited currents19.4% reduction at 1 MACHuman atrial cardiomyocytes[4]
IsofluraneInhibited currents25.8% reduction at 1 MACHuman atrial cardiomyocytes[4]
TASK K+ Channels This compoundIncreased channel activity226% increase in open probability with 4% this compoundNeonatal rat glomus cells[5]
IsofluraneIncreased channel activityLess pronounced effect than this compoundNeonatal rat glomus cells[5]

II. Modulation of Neurotransmitter Systems

This compound and isoflurane differentially modulate major excitatory and inhibitory neurotransmitter systems in the central nervous system, profoundly impacting synaptic communication.

Quantitative Comparison of Neurotransmitter System Effects
Neurotransmitter SystemAnestheticEffectQuantitative DataAnimal Model/PreparationReference
GABAergic (GABAA Receptors) This compoundPotentiation of GABAA receptor functionProlongs GABA-mediated inhibitory postsynaptic currents (IPSCs)Recombinant GABAA receptors (α1β2γ2s) in HEK 293 cells[6][7]
IsofluranePotentiation of GABAA receptor functionSignificantly enhances GABA-elicited responsesRecombinant α5β3γ2L GABAA receptors[8]
Glutamatergic (NMDA Receptors) This compoundInhibition of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs)IC50 of 0.69% (0.57 mM)Adult mouse hippocampal slices[9]
IsofluraneInhibition of NMDA receptor-mediated calcium fluxes~60% reduction at 1.16 MACRat cortical brain slices[10]
Glutamatergic (Non-NMDA Receptors) This compoundInhibition of non-NMDA receptor-mediated EPSCsIC50 of 0.87% (0.66 mM)Adult mouse hippocampal slices[9]
Dopaminergic This compoundDecreased nicotine-evoked dopamine releaseSignificant decreaseRat striatal synaptosomes[11]
IsofluraneDecreased nicotine-evoked dopamine releaseSignificant decreaseRat striatal synaptosomes[11]

III. Effects on Neuronal Firing and Cortical Activity

The modulation of ion channels and neurotransmitter systems by this compound and isoflurane culminates in significant alterations in neuronal firing patterns and overall brain activity, as measured by electroencephalography (EEG).

Quantitative Comparison of Neuronal Firing and EEG
ParameterAnestheticEffectQuantitative DataAnimal Model/PreparationReference
Neuronal Firing (Visual Cortex) This compoundDepression of visual response amplitudeLess depression than isoflurane at equipotent concentrationsAdult cats[12]
IsofluraneGreater depression of visual response amplitudeStronger depressive effects than this compoundAdult cats[12]
Neuronal Firing (Spinal Cord - Ventral Horn) This compoundDepression of responses to noxious stimulation45% depression when increased from 0.8 to 1.2 MACRats[13]
IsofluraneDepression of responses to noxious stimulation60% depression when increased from 0.8 to 1.2 MACRats[13]
Neuronal Firing (Serotonin Neurons) IsofluraneAbolished spontaneous firingFiring frequency decreased from 0.43 Hz to 0.00 Hz with 1% isofluraneRat medullary raphe cultures[14]
EEG (Cortical Activity) This compoundLess EEG depressionNo burst suppression observed at 1.25, 1.5, or 1.75 MACSprague-Dawley rats[15]
IsofluraneMore pronounced EEG depressionBurst suppression present at all tested concentrations (1.25, 1.5, and 1.75 MAC)Sprague-Dawley rats[15]

IV. Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

GABAA_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABAA_R GABAA Receptor Cl_channel Cl- Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel->Hyperpolarization Cl- Influx GABA->GABAA_R Binds This compound This compound This compound->GABAA_R Potentiates Isoflurane Isoflurane Isoflurane->GABAA_R Potentiates Glutamate_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Ca_channel Ca2+ Channel NMDA_R->Ca_channel Opens Depolarization Depolarization (Neuronal Excitation) Ca_channel->Depolarization Ca2+ Influx Glutamate->NMDA_R Binds This compound This compound This compound->NMDA_R Inhibits Isoflurane Isoflurane Isoflurane->NMDA_R Inhibits Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Rat, Mouse, Cat) Anesthesia Anesthesia Induction (this compound or Isoflurane) Animal_Model->Anesthesia Surgical_Prep Surgical Preparation (e.g., Craniotomy) Anesthesia->Surgical_Prep Electrode Electrode Placement (e.g., Cortex, Hippocampus, Spinal Cord) Surgical_Prep->Electrode Recording_Type Electrophysiological Recording (e.g., Single-unit, LFP, EEG) Electrode->Recording_Type Spike_Sorting Spike Sorting and Analysis Recording_Type->Spike_Sorting LFP_Analysis LFP/EEG Power Spectrum Analysis Recording_Type->LFP_Analysis Stimulation Sensory or Electrical Stimulation (Optional) Stimulation->Recording_Type Firing_Rate Firing Rate Calculation Spike_Sorting->Firing_Rate Comparison Statistical Comparison (this compound vs. Isoflurane) Firing_Rate->Comparison LFP_Analysis->Comparison

References

A Comparative Analysis of Halothane and Sevoflurane on Cardiac Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiac effects of two commonly used volatile anesthetics, halothane and sevoflurane. The information presented is based on experimental data from various preclinical studies, offering insights into their distinct mechanisms of action on cardiac performance.

Myocardial Contractility and Hemodynamics

Both this compound and sevoflurane exert dose-dependent negative inotropic effects, leading to a reduction in myocardial contractility. However, the extent and underlying mechanisms of this depression differ between the two agents. This compound generally produces a more pronounced depression of cardiac function compared to sevoflurane.[1][2]

Studies in children with congenital heart disease have shown that this compound significantly decreases mean arterial pressure, ejection fraction, and cardiac index.[2] In contrast, sevoflurane maintains cardiac index and heart rate with less pronounced hypotensive and negative inotropic effects.[2] In dogs, the suppression of left cardiac function by sevoflurane was found to be less than that of this compound.[1] Furthermore, in cultured neonatal rat ventricular myocytes, the potency for suppressing contractile amplitude was in the order of this compound > isoflurane > sevoflurane.[3]

ParameterThis compound EffectSevoflurane EffectKey Findings
Myocardial Contractility Significant dose-dependent depression.[2][3]Mild to moderate dose-dependent depression.[2][4]This compound has a more potent negative inotropic effect than sevoflurane.[1][3]
Cardiac Output Decreased.[2][5][6]Generally preserved or slightly decreased.[1][2][4]Sevoflurane has a more favorable profile in maintaining cardiac output.[2][4]
Heart Rate Variable; can be decreased or unchanged.[2][5][7]Generally stable; not associated with increases in adults.[4][8][9]Sevoflurane offers a more stable heart rate profile.[8]
Mean Arterial Pressure Decreased.[2][7]Decreased in a dose-dependent manner.[4][9]Both agents cause a decrease in blood pressure.
Systemic Vascular Resistance Decreased.[7]Decreased in a dose-dependent manner.[4]Both agents lead to vasodilation.

Cellular Mechanisms: The Role of Calcium

The differential effects of this compound and sevoflurane on cardiac contractility are closely linked to their distinct actions on intracellular calcium (Ca2+) handling within cardiomyocytes.

This compound is known to sensitize the sarcoplasmic reticulum (SR) to Ca2+, leading to an initial increase in Ca2+ release, which may contribute to a transient positive inotropic effect before the predominant negative inotropic effect takes over.[10][11] Conversely, sevoflurane appears to initially inhibit the frequency of spontaneous Ca2+ release from the SR.[10] Studies in rat ventricular myocytes have shown that this compound decreases the amplitude of spontaneous Ca2+ transients, while sevoflurane's removal induces a burst of spontaneous Ca2+ release.[10]

Furthermore, this compound has been shown to depress myofilament Ca2+ sensitivity, contributing to its negative inotropic effect, whereas sevoflurane does not appear to affect myofilament Ca2+ sensitivity.[12] The reduction in the Ca2+ transient is a contributing factor to the negative inotropic effects of both anesthetics.[12] For this compound, this is primarily due to a decrease in SR Ca2+ content, while for sevoflurane, it is mainly a result of a decrease in the fractional release of Ca2+ from the SR.[12]

cluster_this compound This compound cluster_sevoflurane Sevoflurane This compound This compound SR_Ca_Sensitization_H Sensitizes SR to Ca2+ This compound->SR_Ca_Sensitization_H Myofilament_Ca_Sensitivity_H Decreased Myofilament Ca2+ Sensitivity This compound->Myofilament_Ca_Sensitivity_H SR_Ca_Content_H Decreased SR Ca2+ Content This compound->SR_Ca_Content_H Initial_Ca_Release_H Initial Increase in Spontaneous Ca2+ Release SR_Ca_Sensitization_H->Initial_Ca_Release_H Negative_Inotropy_H Negative Inotropy Myofilament_Ca_Sensitivity_H->Negative_Inotropy_H SR_Ca_Content_H->Negative_Inotropy_H Sevoflurane Sevoflurane SR_Ca_Inhibition_S Inhibits Spontaneous Ca2+ Release Frequency Sevoflurane->SR_Ca_Inhibition_S Fractional_Ca_Release_S Decreased Fractional Ca2+ Release from SR Sevoflurane->Fractional_Ca_Release_S Negative_Inotropy_S Negative Inotropy Fractional_Ca_Release_S->Negative_Inotropy_S Myofilament_Ca_Sensitivity_S No significant effect on Myofilament Ca2+ Sensitivity

Signaling pathways of this compound and Sevoflurane on intracellular calcium.

Arrhythmogenic Potential

A significant clinical difference between this compound and sevoflurane lies in their propensity to induce cardiac arrhythmias, particularly in the presence of catecholamines.

This compound is well-known to sensitize the myocardium to the arrhythmogenic effects of epinephrine and other sympathomimetic agents.[13][14][15] This sensitization is thought to be mediated primarily through postsynaptic myocardial alpha-1 adrenergic receptors.[14] The arrhythmogenic mechanism is complex and may involve altered impulse propagation leading to reentry phenomena.[13][16]

In contrast, sevoflurane does not appear to potentiate epinephrine-induced cardiac arrhythmias.[8][9][17] This characteristic contributes to its favorable safety profile, especially in procedures where catecholamine levels may be elevated. While sevoflurane can prolong the QT interval, its overall arrhythmogenic potential is considered to be significantly lower than that of this compound.[18]

FeatureThis compoundSevoflurane
Sensitization to Catecholamines High.[13][14][15]Low to negligible.[8][9][17]
Arrhythmogenic Mechanism Sensitizes myocardium via alpha-1 adrenergic receptors, potential for reentry.[13][14][16]Does not significantly potentiate catecholamine-induced arrhythmias.[8]
Effect on QT Interval Can prolong QT interval.Can prolong QT interval.[18]

Experimental Protocols

The findings presented in this guide are derived from a variety of experimental models, each with specific methodologies to assess cardiac function.

In Vitro Studies:

  • Isolated Cardiomyocytes: A common model involves the isolation of ventricular myocytes from rats.[10][11][12] These cells are often loaded with a fluorescent Ca2+ indicator, such as fura-2, to optically measure intracellular Ca2+ transients and spontaneous Ca2+ release.[10][11][12] Electrical stimulation is used to elicit contractions, and changes in cell shortening (contraction) and Ca2+ transients are recorded in the presence and absence of the anesthetic agents.[12]

  • Isolated Heart Preparations (Langendorff): This ex vivo model allows for the study of the direct effects of anesthetics on the heart without the influence of systemic factors. Hearts are perfused with a physiological salt solution, and various parameters such as heart rate, contractility, and coronary flow can be measured.

In Vivo Studies:

  • Anesthetized Animal Models: Studies are frequently conducted in dogs, horses, and pigs under anesthesia.[1][6] Hemodynamic parameters such as arterial blood pressure, central venous pressure, cardiac output, and left ventricular pressure rise (LV dp/dt) are monitored.[1] In some studies, transesophageal echocardiography is used to assess myocardial contractility and hemodynamics.[2]

  • Electrophysiological Studies: To investigate arrhythmogenic potential, His-bundle electrocardiography can be used in anesthetized animals to measure atrioventricular conduction times.[19] The arrhythmogenic dose of epinephrine (the dose required to induce arrhythmias) is a key parameter measured in studies assessing sensitization to catecholamines.[14]

cluster_workflow General Experimental Workflow Animal_Model Select Animal Model (e.g., Rat, Dog, Pig) Anesthesia_Induction Anesthesia Induction (Control or Test Agent) Animal_Model->Anesthesia_Induction Instrumentation Surgical Instrumentation (e.g., Catheters, ECG leads) Anesthesia_Induction->Instrumentation Baseline_Measurement Baseline Hemodynamic and Cardiac Function Measurement Instrumentation->Baseline_Measurement Anesthetic_Administration Administer this compound or Sevoflurane (Varying Concentrations) Baseline_Measurement->Anesthetic_Administration Data_Acquisition Continuous Data Acquisition (e.g., ECG, Blood Pressure, Cardiac Output) Anesthetic_Administration->Data_Acquisition Arrhythmia_Challenge Arrhythmia Challenge (Optional) (e.g., Epinephrine Infusion) Data_Acquisition->Arrhythmia_Challenge Data_Analysis Data Analysis and Comparison Data_Acquisition->Data_Analysis Arrhythmia_Challenge->Data_Analysis

A generalized experimental workflow for in vivo cardiac function assessment.

Conclusion

This compound and sevoflurane both impact cardiac function, but with distinct profiles. This compound exerts a more potent negative inotropic effect and carries a significant risk of sensitizing the myocardium to catecholamine-induced arrhythmias. Sevoflurane, while also causing dose-dependent myocardial depression, generally offers greater hemodynamic stability, particularly in maintaining cardiac output and heart rate, and has a much lower arrhythmogenic potential. These differences are rooted in their varied effects on intracellular calcium handling and myofilament sensitivity. For researchers and drug development professionals, understanding these nuances is critical for selecting the appropriate anesthetic in preclinical studies and for interpreting experimental outcomes related to cardiac function.

References

A Comparative Guide to Halothane's Anesthetic Properties in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

For decades, halothane has been a staple inhalant anesthetic in both clinical and research settings, including studies involving non-human primates. Its well-characterized properties have made it a benchmark against which newer anesthetics are often compared. This guide provides an objective comparison of this compound's anesthetic performance with that of other commonly used volatile anesthetics, namely isoflurane and sevoflurane, in non-human primates. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their study protocols.

Comparative Analysis of Anesthetic Properties

The selection of an appropriate anesthetic agent is critical for the welfare of the animal subjects and the integrity of the research data. The following tables summarize key quantitative data comparing this compound with isoflurane and sevoflurane in non-human primates.

Table 1: Anesthetic Potency and Physicochemical Properties
Anesthetic AgentMinimum Alveolar Concentration (MAC) in Rhesus Macaques (%)Blood:Gas Partition CoefficientOil:Gas Partition Coefficient
This compound 0.8 - 1.12.4224
Isoflurane 1.2 - 1.31.498
Sevoflurane 2.1 - 2.50.6947

MAC values can vary based on factors such as age, physiological status, and co-administered drugs. The blood:gas partition coefficient is an indicator of the speed of induction and recovery (a lower value indicates faster induction and recovery). The oil:gas partition coefficient is an indicator of anesthetic potency (a higher value indicates greater potency).

Table 2: Induction and Recovery Characteristics in Rhesus Macaques
Anesthetic AgentTime to Loss of Eyelash Reflex (Induction)Time to Extubation (Recovery)Time to Sitting Unaided (Recovery)
This compound Slower than Sevoflurane[1]Slower than SevofluraneSlower than Sevoflurane and Isoflurane[2]
Isoflurane Slower than Sevoflurane7.0 ± 1.8 min[3]15.7 ± 8.2 min[3]
Sevoflurane Faster than this compound[1]3.6 ± 1.5 min[3]7.1 ± 1.7 min[3]

Data for isoflurane and sevoflurane are from a comparative study in rhesus macaques undergoing neurosurgery[3]. While direct comparative data for this compound in the same study is unavailable, other studies consistently show slower induction and recovery for this compound compared to sevoflurane[1][4].

Table 3: Cardiovascular Effects in Non-Human Primates
Anesthetic AgentHeart RateMean Arterial PressureCardiac Output
This compound DecreaseDose-dependent decreaseDose-dependent decrease[5]
Isoflurane Generally maintained or slight increaseDose-dependent decreaseMaintained or slight decrease
Sevoflurane Generally maintained or slight increaseDose-dependent decreaseMaintained or slight decrease[5]

This compound is known to be a more potent myocardial depressant compared to isoflurane and sevoflurane, leading to more significant reductions in cardiac output and blood pressure at equivalent MAC multiples[5].

Table 4: Respiratory Effects in Non-Human Primates
Anesthetic AgentRespiratory RateTidal VolumePaCO2
This compound IncreasedDecreasedIncreased
Isoflurane Decreased or unchangedDecreasedIncreased[2]
Sevoflurane DecreasedDecreasedIncreased[2]

All volatile anesthetics cause a dose-dependent depression of respiration, leading to an increase in arterial carbon dioxide tension (PaCO2). Compared to isoflurane and sevoflurane, this compound tends to produce a more rapid, shallow breathing pattern[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in non-human primates.

Protocol 1: Anesthetic Induction and Maintenance for Neurosurgery in Rhesus Macaques

This protocol is based on a study comparing isoflurane and sevoflurane in rhesus macaques undergoing experimental neurosurgery[3].

  • Animal Subjects: Twelve adult rhesus macaques (7 males, 5 females).

  • Pre-anesthetic Sedation: Ketamine (10 mg/kg, intramuscularly).

  • Anesthetic Induction: Propofol (typically 8 mg/kg, intravenously).

  • Anesthetic Maintenance:

    • Isoflurane Group: 1.2 ± 0.2% isoflurane.

    • Sevoflurane Group: 2.2 ± 0.4% sevoflurane.

    • Both groups also received a continuous intravenous infusion of alfentanil (0.2–0.5 µg/kg/min).

  • Ventilation: Animals were mechanically ventilated.

  • Physiological Monitoring: Standard monitoring of cardiovascular and respiratory parameters was performed throughout the procedure.

  • Data Collection for Recovery:

    • Time to extubation: Time from cessation of anesthetic administration to removal of the endotracheal tube.

    • Time to sitting unaided: Time from cessation of anesthetic administration to the animal being able to sit up without assistance.

Protocol 2: General Anesthesia Guidelines for Non-Human Primates

The following are general guidelines for the administration of inhalant anesthetics to non-human primates[6].

  • Induction:

    • Isoflurane: 3-5% for induction.

    • Sevoflurane: 4-8% for induction.

  • Maintenance:

    • Isoflurane: 0.5-3% for maintenance.

    • Sevoflurane: 1.25-4% for maintenance.

  • Airway Management: Endotracheal intubation is recommended for procedures lasting more than a few minutes.

  • Monitoring: Continuous monitoring of heart rate, respiratory rate, blood pressure, oxygen saturation (SpO2), end-tidal CO2 (EtCO2), and body temperature is essential.

  • Supportive Care: Intravenous fluids should be administered for procedures longer than 30 minutes, and supplemental heat should be provided to prevent hypothermia.

Signaling Pathways and Experimental Workflow

Molecular Signaling Pathway: GABA-A Receptor Modulation

A primary molecular target for volatile anesthetics, including this compound, is the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. These anesthetics potentiate the effect of GABA, the main inhibitory neurotransmitter in the brain.[7][8] This enhancement of inhibitory neurotransmission is a key mechanism underlying the anesthetic state.

GABAA_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Binds to Cl_Channel Chloride (Cl-) Channel GABAA_Receptor->Cl_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Increased Cl- Influx Volatile_Anesthetics This compound & Other Volatile Anesthetics Volatile_Anesthetics->GABAA_Receptor Potentiates Effect of GABA

GABA-A Receptor Modulation by Volatile Anesthetics.

Experimental Workflow: Comparative Anesthetic Study

The following diagram outlines a typical workflow for a study comparing the properties of different inhalant anesthetics in a non-human primate model.

Anesthetic_Comparison_Workflow cluster_pre_anesthesia Pre-Anesthetic Phase cluster_anesthesia Anesthetic Phase cluster_post_anesthesia Post-Anesthetic Phase Animal_Selection Animal Selection & Acclimatization Baseline_Data Baseline Physiological Data Collection Animal_Selection->Baseline_Data Anesthetic_Induction Anesthetic Induction Baseline_Data->Anesthetic_Induction Intraoperative_Monitoring Intraoperative Physiological Monitoring Anesthetic_Induction->Intraoperative_Monitoring Recovery_Monitoring Recovery Monitoring (e.g., Extubation, Ambulation) Intraoperative_Monitoring->Recovery_Monitoring Data_Analysis Data Analysis & Statistical Comparison Recovery_Monitoring->Data_Analysis

Experimental Workflow for Anesthetic Comparison.

References

A Comparative Analysis of Halothane and Desflurane Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of two volatile anesthetics, Halothane and Desflurane. The information presented is supported by experimental data to assist researchers and professionals in understanding the metabolic fates and potential toxicities of these agents.

Executive Summary

This compound, a halogenated alkane, undergoes extensive metabolism in the body, a characteristic linked to a significant risk of hepatotoxicity. In contrast, Desflurane, a highly fluorinated methyl ethyl ether, is minimally metabolized, contributing to its enhanced safety profile regarding liver injury. This guide details the metabolic pathways, enzymatic processes, and resultant metabolites of both compounds, supported by quantitative data and experimental methodologies.

Data Presentation: Quantitative Comparison of Metabolism

The following tables summarize key quantitative parameters related to the metabolism of this compound and Desflurane.

ParameterThis compoundDesfluraneReference
Extent of Metabolism 20-50%0.02-0.2%[1][2]
Primary Metabolite Trifluoroacetic acid (TFA)Trifluoroacetic acid (TFA)[2][3]
Urinary Recovery of Metabolites 10-25% of absorbed doseNot significantly different from preanesthetic levels[4][5]
Peak Serum TFA Concentration Significantly elevated, varying with exposure0.38 ± 0.17 µM (after 7.35 MAC-hours)[5][6]
Peak Serum Inorganic Fluoride No significant increaseNo significant increase from baseline[7][8]
Recovery of Unchanged Anesthetic ~64%~105%[9]

Metabolic Pathways and Enzymology

The biotransformation of this compound and Desflurane is primarily hepatic, mediated by the Cytochrome P450 (CYP) enzyme system.

This compound is metabolized via two main pathways:

  • Oxidative Pathway (Normoxic Conditions): This is the major pathway, accounting for the metabolism of the majority of the drug.[1] It is primarily catalyzed by CYP2E1, with contributions from CYP2A6.[1] This pathway leads to the formation of trifluoroacetic acid (TFA), which can subsequently form trifluoroacetylated protein adducts. These adducts are implicated in the immune-mediated hepatotoxicity known as "this compound hepatitis".[10][11]

  • Reductive Pathway (Hypoxic Conditions): A minor pathway that becomes more significant under low oxygen conditions.[1] This pathway is catalyzed by CYP2A6 and CYP3A4 and leads to the formation of reactive intermediates that can also contribute to liver injury.[12]

Desflurane undergoes minimal metabolism:

  • Oxidative Pathway: A very small fraction of Desflurane is metabolized by CYP2E1 to produce trifluoroacetic acid (TFA).[13] The amount of TFA produced is significantly lower than that from this compound, and the incidence of immune-mediated hepatitis is extremely rare.[5]

Signaling Pathway Diagrams

Halothane_Metabolism cluster_oxidative Oxidative Pathway (Normoxic) cluster_reductive Reductive Pathway (Hypoxic) This compound This compound Oxidative_Metabolism Oxidative Metabolism This compound->Oxidative_Metabolism Reductive_Metabolism Reductive Metabolism This compound->Reductive_Metabolism TFA_Chloride Trifluoroacetyl Chloride Oxidative_Metabolism->TFA_Chloride via CYP2E1 CYP2E1 CYP2E1->Oxidative_Metabolism CYP2A6_ox CYP2A6 CYP2A6_ox->Oxidative_Metabolism TFA Trifluoroacetic Acid (TFA) TFA_Chloride->TFA Hydrolysis Protein_Adducts TFA-Protein Adducts TFA_Chloride->Protein_Adducts Covalent Binding Hepatotoxicity_immune Immune-Mediated Hepatotoxicity Protein_Adducts->Hepatotoxicity_immune leads to Reactive_Intermediates Reactive Intermediates Reductive_Metabolism->Reactive_Intermediates via CYP2A6_red CYP2A6 CYP2A6_red->Reductive_Metabolism CYP3A4 CYP3A4 CYP3A4->Reductive_Metabolism Hepatotoxicity_direct Direct Hepatotoxicity Reactive_Intermediates->Hepatotoxicity_direct leads to

Caption: Metabolic Pathways of this compound.

Desflurane_Metabolism Desflurane Desflurane Minimal_Metabolism Minimal Oxidative Metabolism (0.02-0.2%) Desflurane->Minimal_Metabolism TFA Trifluoroacetic Acid (TFA) Minimal_Metabolism->TFA No_Toxicity No Significant Hepatotoxicity Minimal_Metabolism->No_Toxicity CYP2E1 CYP2E1 CYP2E1->Minimal_Metabolism Excretion Renal Excretion TFA->Excretion

Caption: Metabolic Pathway of Desflurane.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate assessment of anesthetic metabolism. Below are summaries of key experimental protocols.

In Vitro Metabolism Studies using Human Liver Microsomes

Objective: To determine the kinetic parameters of this compound and Desflurane metabolism by specific CYP450 enzymes.

Methodology:

  • Microsome Preparation: Human liver microsomes are prepared from donor tissue by differential centrifugation.[14]

  • Incubation: Microsomes are incubated with varying concentrations of the anesthetic (this compound or Desflurane) in the presence of an NADPH-generating system at 37°C.[12]

  • Metabolite Analysis: The formation of metabolites, such as trifluoroacetic acid (TFA), is quantified using gas chromatography-mass spectrometry (GC-MS).[12] For reductive metabolism studies, incubations are carried out under anaerobic conditions.[12]

  • Enzyme Inhibition: To identify the specific CYP isoforms involved, selective chemical inhibitors or antibodies for enzymes like CYP2E1, CYP2A6, and CYP3A4 are included in the incubations.[12]

In Vivo Metabolism Studies in Human Volunteers

Objective: To quantify the extent of metabolism and the excretion of metabolites of this compound and Desflurane in humans.

Methodology:

  • Subject Recruitment: Healthy adult volunteers are recruited after obtaining informed consent. Baseline blood and urine samples are collected.[15]

  • Anesthetic Administration: Subjects are administered a fixed concentration of this compound or Desflurane for a defined period. The end-tidal anesthetic concentration is continuously monitored.[9]

  • Sample Collection: Serial blood and urine samples are collected at predetermined time points during and after anesthetic exposure.[15]

  • Metabolite Quantification: Urine and serum samples are analyzed for TFA and inorganic fluoride concentrations using methods like gas chromatography, mass spectrometry, or ion-specific electrodes.[6][16]

  • Pharmacokinetic Analysis: The data is used to determine the percentage of the administered anesthetic that is metabolized and the kinetics of metabolite elimination.[9]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Metabolism Study cluster_invivo In Vivo Metabolism Study microsomes Prepare Human Liver Microsomes incubation Incubate with Anesthetic and NADPH microsomes->incubation analysis_invitro GC-MS Analysis of Metabolites incubation->analysis_invitro kinetics Determine Kinetic Parameters (Km, Vmax) analysis_invitro->kinetics recruitment Recruit Human Volunteers administration Administer Anesthetic recruitment->administration sampling Collect Blood and Urine Samples administration->sampling analysis_invivo Quantify Metabolites (TFA, Fluoride) sampling->analysis_invivo pk_analysis Pharmacokinetic Analysis analysis_invivo->pk_analysis

Caption: In Vitro and In Vivo Experimental Workflow.

Conclusion

The metabolic profiles of this compound and Desflurane differ significantly, with profound implications for their clinical use and safety. This compound's extensive biotransformation, particularly through the oxidative pathway leading to the formation of immunogenic protein adducts, is a key factor in its association with hepatotoxicity. In stark contrast, Desflurane's resistance to metabolism translates to a much lower risk of liver injury. This comparative analysis, supported by the presented quantitative data and experimental frameworks, provides a clear rationale for the preferential use of minimally metabolized anesthetics like Desflurane in modern clinical practice. For researchers, these findings underscore the importance of metabolic stability in the design and development of safer anesthetic agents.

References

Halothane's effect on mitochondrial respiration compared to other anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

An informed understanding of how various anesthetic agents impact cellular bioenergetics is critical for both clinical practice and preclinical research. Mitochondria, as the primary sites of cellular respiration and energy production, are significant targets for many anesthetic drugs. This guide provides a comparative analysis of halothane's effects on mitochondrial respiration versus other commonly used anesthetics, supported by experimental data and detailed methodologies.

Comparative Effects of Anesthetics on Mitochondrial Respiration

Volatile anesthetics and intravenous agents can modulate mitochondrial function, primarily by interacting with the electron transport chain (ETC). The degree and site of inhibition vary significantly among agents, influencing their overall impact on cellular energy production.

This compound: This volatile anesthetic is a potent inhibitor of the mitochondrial respiratory chain. Experimental evidence consistently shows that this compound inhibits NADH:ubiquinone oxidoreductase (Complex I) and, to a lesser extent, succinate dehydrogenase (Complex II).[1][2] This dual inhibition disrupts the flow of electrons from both major entry points into the ETC. Furthermore, this compound has been observed to increase the release of cytochrome c, a key event in the intrinsic pathway of apoptosis, suggesting a potential for mitochondrial damage.[1] Some studies also indicate that this compound can act as a mitochondrial uncoupler, dissipating the proton gradient necessary for ATP synthesis without inhibiting electron transport itself.[3]

Isoflurane and Sevoflurane: Like this compound, both isoflurane and sevoflurane are recognized inhibitors of Complex I.[1][2][4] However, they are considered more selective for Complex I, with minimal to no direct inhibitory effect on Complex II.[2] This selective inhibition can lead to an increase in NADH levels and a more oxidized state within the mitochondria.[5] While both can attenuate mitochondrial respiration, some evidence suggests sevoflurane may have a less pronounced inhibitory effect than isoflurane at clinically equivalent doses.[1][2] Sevoflurane-induced attenuation of Complex I has been linked to the generation of reactive oxygen species (ROS), which may, in turn, contribute to a feedback amplification of this inhibition.[6]

Desflurane: Compared to isoflurane, desflurane appears to have a more favorable profile regarding mitochondrial function. Studies suggest that desflurane does not induce the opening of the mitochondrial permeability transition pore (mPTP) or significantly increase ROS levels, in contrast to isoflurane.[7][8][9]

Propofol: This intravenous anesthetic exhibits a broader inhibitory profile. Research indicates that propofol inhibits Complex I and II, and to a lesser extent, Complex III of the respiratory chain.[1][10][11] This widespread inhibition can significantly impair mitochondrial respiration and ATP production, which is thought to be a contributing factor to the rare but serious propofol infusion syndrome (PRIS).[11][12] Propofol has also been shown to reduce mitochondrial membrane potential.[11]

Ketamine: Among the anesthetics compared, ketamine appears to have the least direct impact on the mitochondrial electron transport chain and respiration.[1][13]

Quantitative Data Summary

The following tables summarize the comparative effects of different anesthetics on key parameters of mitochondrial respiration based on available experimental data.

Table 1: Effect of Anesthetics on Mitochondrial Electron Transport Chain Complexes

AnestheticComplex I InhibitionComplex II InhibitionOther Complex InhibitionReference
This compound StrongModerate-[1][2]
Isoflurane StrongNone/Minimal-[1][2][14]
Sevoflurane Moderate to StrongMinimal (attenuates respiration from Complex II substrates)-[1][2][6]
Desflurane MinimalMinimal-[7][8]
Propofol StrongModerateYes (Complex III)[1][10][11]
Ketamine None/MinimalNone/Minimal-[1][13]

Table 2: Overall Effects on Mitochondrial Function

AnestheticATP SynthesisMitochondrial UncouplingROS ProductionReference
This compound ReducedYesIncreased[1][3]
Isoflurane ReducedPartialIncreased[5][7][8]
Sevoflurane ReducedPossibleIncreased[6][15][16]
Desflurane Not significantly affectedNoNot significantly affected[7][8]
Propofol ReducedYes (at high concentrations)Increased[12][17]
Ketamine Not significantly affectedNoNot significantly affected[1][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for assessing anesthetic effects on mitochondrial respiration.

Protocol 1: Isolation of Mitochondria from Cardiac Tissue

This protocol is adapted from methodologies used to study the effects of volatile anesthetics on cardiac mitochondria.[6][18]

  • Tissue Homogenization: Freshly excised hearts (e.g., from Sprague-Dawley rats or guinea pigs) are minced in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

  • Proteolytic Digestion: The minced tissue is subjected to brief digestion with a protease (e.g., trypsin or nagarse) to dissociate cells. The reaction is stopped by adding a protease inhibitor or a buffer containing bovine serum albumin (BSA).

  • Differential Centrifugation:

    • The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.

    • The resulting supernatant is transferred to a new tube and centrifuged at a higher speed (e.g., 8,000 x g for 10 minutes at 4°C) to pellet the mitochondria.

  • Washing: The mitochondrial pellet is washed by resuspension in isolation buffer (without protease) and re-centrifugation to remove contaminants.

  • Final Resuspension: The final mitochondrial pellet is resuspended in a minimal volume of a suitable buffer (e.g., mitochondrial respiration medium) and protein concentration is determined using a standard assay (e.g., Bradford or BCA).

Protocol 2: Measurement of Mitochondrial Oxygen Consumption

This protocol describes the use of polarography with a Clark-type oxygen electrode to measure respiration rates.[19]

  • Chamber Setup: The water-jacketed, sealed respiration chamber of the polarography system is filled with air-saturated respiration buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 2 mM KH₂PO₄, pH 7.2) and maintained at a constant temperature (e.g., 28-30°C).

  • Mitochondrial Addition: A known amount of isolated mitochondria (e.g., 0.5 mg/ml) is added to the chamber.

  • Substrate Addition (State 2 & 4 Respiration):

    • To measure Complex I-linked respiration, substrates like pyruvate (5 mM) and malate (2.5 mM) are added.

    • To measure Complex II-linked respiration, succinate (5 mM) is added, typically along with rotenone (a Complex I inhibitor) to prevent reverse electron flow.

    • The basal rate of oxygen consumption in the presence of substrate is recorded as State 4 respiration.

  • Anesthetic Exposure: The anesthetic agent, dissolved in a suitable solvent like DMSO, is injected into the chamber to achieve the desired concentration.

  • ADP Addition (State 3 Respiration): A bolus of ADP (e.g., 150-250 µM) is added to stimulate ATP synthesis, resulting in a rapid increase in oxygen consumption. This maximal rate is recorded as State 3 respiration.

  • Data Analysis: The Respiratory Control Ratio (RCR) is calculated as the ratio of State 3 to State 4 respiration rate (RCR = State 3 / State 4). RCR is a key indicator of the coupling integrity of the mitochondria.

Mechanisms and Signaling Pathways

The interaction of anesthetics with the mitochondrial ETC disrupts the normal flow of electrons. This can lead to several downstream consequences, including reduced ATP production, increased formation of ROS, and potential opening of the mitochondrial permeability transition pore (mPTP), which can trigger cell death pathways.

Anesthetic_Mitochondrial_Effects cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Anesthetics Anesthetics cluster_Consequences Downstream Consequences Pyruvate Pyruvate/ Malate Complex_I Complex I Pyruvate->Complex_I Succinate Succinate Complex_II Complex II Succinate->Complex_II CoQ CoQ Complex_I->CoQ ROS ↑ Reactive Oxygen Species (ROS) Complex_I->ROS e- leak Membrane_Potential ↓ ΔΨm Complex_I->Membrane_Potential Reduced H+ pumping Complex_II->CoQ Complex_II->Membrane_Potential Reduced H+ pumping Complex_III Complex III CoQ->Complex_III CoQ->ROS e- leak CytC Cyt c Complex_III->CytC Complex_III->Membrane_Potential Reduced H+ pumping Complex_IV Complex IV CytC->Complex_IV ATP_Synthase Complex V (ATP Synthase) Complex_IV->ATP_Synthase H+ Gradient This compound This compound This compound->Complex_I Inhibits This compound->Complex_II Inhibits Iso_Sevo Isoflurane Sevoflurane Iso_Sevo->Complex_I Inhibits Propofol Propofol Propofol->Complex_I Inhibits Propofol->Complex_II Inhibits Propofol->Complex_III Inhibits ATP ↓ ATP Synthesis Membrane_Potential->ATP_Synthase Reduced Driving Force ATP_Synthase->ATP

Caption: Anesthetic inhibition of the Electron Transport Chain.

Experimental_Workflow cluster_Isolation Mitochondrial Isolation cluster_Measurement Oxygen Consumption Measurement Tissue 1. Harvest Tissue (e.g., Heart, Brain) Homogenize 2. Mince & Homogenize in Isolation Buffer Tissue->Homogenize Centrifuge1 3. Low-Speed Centrifugation (Pellet Debris) Homogenize->Centrifuge1 Supernatant1 4. Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 5. High-Speed Centrifugation (Pellet Mitochondria) Supernatant1->Centrifuge2 Wash 6. Wash & Resuspend Pellet Centrifuge2->Wash Setup 1. Calibrate O2 Electrode in Respiration Buffer Wash->Setup Proceed to Measurement AddMito 2. Add Isolated Mitochondria Setup->AddMito AddSubstrate 3. Add Substrate (e.g., Pyruvate/Malate) (Measure State 4) AddMito->AddSubstrate AddAnesthetic 4. Add Anesthetic AddSubstrate->AddAnesthetic AddADP 5. Add ADP (Measure State 3) AddAnesthetic->AddADP Analyze 6. Calculate RCR (State 3 / State 4) AddADP->Analyze

Caption: Workflow for assessing anesthetic effects on mitochondria.

References

Isoflurane: A Safer Neurophysiological Anesthetic Alternative to Halothane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of neurophysiological research, the choice of anesthetic is paramount to the integrity and reproducibility of experimental data. For decades, halothane was a standard inhalational anesthetic. However, compelling evidence now positions isoflurane as a superior and safer alternative, offering a more stable physiological environment with less interference on neuronal activity. This guide provides a comprehensive comparison of isoflurane and this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of the most appropriate anesthetic for neurophysiological studies.

Executive Summary: Key Neurophysiological Differences

Isoflurane demonstrates a more favorable profile for neurophysiological research primarily due to its comparatively minimal effects on cerebral blood flow and metabolism, alongside a more predictable and less disruptive influence on neuronal excitability and synaptic transmission.

Comparative Data on Neurophysiological Parameters

The following table summarizes the key quantitative differences between isoflurane and this compound across several critical neurophysiological parameters.

ParameterIsofluraneThis compoundKey Findings and Implications
Cerebral Blood Flow (CBF) Minimal to no significant change at clinically relevant concentrations.[1][2]Significant, dose-dependent increase.[1][2][3]Isoflurane provides a more stable cerebrovascular environment, crucial for studies where blood flow dynamics are a confounding variable.
Cerebral Metabolic Rate of Oxygen (CMRO2) Dose-dependent decrease.[1]Less pronounced decrease, and in some cases, an increase has been observed.[1]Isoflurane's consistent reduction in CMRO2 offers a more controlled metabolic state for neurophysiological recordings.
Cerebrovascular Resistance (CVR) Significantly higher than with this compound at 1.3 MAC.[4]Lower CVR, indicating greater vasodilation.[2]The higher CVR with isoflurane contributes to its attenuated effect on CBF.
Neuronal Excitability (EEG) Induces burst suppression at higher concentrations.[5][6]Less depression of cortical activity; does not typically induce burst suppression.[5][6]Isoflurane's ability to induce burst suppression can be a tool for studying specific neurological states, but also a factor to consider for experiments requiring continuous cortical activity.
Synaptic Transmission (Excitatory) Preferentially depresses NMDA receptor-mediated responses.[7]Depresses both NMDA and non-NMDA receptor-mediated responses to a similar degree.[7]Isoflurane offers more specific modulation of glutamatergic transmission, which can be advantageous in targeted studies.
Synaptic Transmission (Inhibitory) Potentiates GABA-A receptor function.Potentiates GABA-A receptor function, but may also reduce presynaptic inhibitory input.Both anesthetics enhance GABAergic inhibition, a primary mechanism of their anesthetic effect.
Induction Time Significantly faster induction of anesthesia.[8]Slower induction compared to isoflurane.[8]The rapid onset of isoflurane allows for quicker experimental setup and stabilization of the animal.

Delving into the Mechanisms: Signaling Pathways

The differential effects of isoflurane and this compound on neurophysiology stem from their distinct interactions with various molecular targets in the central nervous system. The following diagrams illustrate the primary signaling pathways affected by each anesthetic.

Isoflurane_Signaling_Pathways cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ISO_pre Isoflurane Na_channel_pre Voltage-gated Na+ Channels ISO_pre->Na_channel_pre Inhibition Ca_channel_pre Voltage-gated Ca2+ Channels ISO_pre->Ca_channel_pre Inhibition Na_channel_pre->Ca_channel_pre Depolarization Vesicle_release Neurotransmitter Release Ca_channel_pre->Vesicle_release Triggers ISO_post Isoflurane GABA_A_R GABA-A Receptor ISO_post->GABA_A_R Potentiation NMDA_R NMDA Receptor ISO_post->NMDA_R Inhibition K_channel K+ Leak Channels ISO_post->K_channel Activation Cl_influx Cl- Influx GABA_A_R->Cl_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Cl_influx->Hyperpolarization

Caption: Isoflurane's primary molecular targets and downstream effects.

Halothane_Signaling_Pathways cluster_presynaptic_halo Presynaptic Terminal cluster_postsynaptic_halo Postsynaptic Neuron HALO_pre This compound Na_channel_pre_halo Voltage-gated Na+ Channels HALO_pre->Na_channel_pre_halo Inhibition Ca_channel_pre_halo Voltage-gated Ca2+ Channels HALO_pre->Ca_channel_pre_halo Inhibition Na_channel_pre_halo->Ca_channel_pre_halo Depolarization Vesicle_release_halo Neurotransmitter Release Ca_channel_pre_halo->Vesicle_release_halo Triggers HALO_post This compound GABA_A_R_halo GABA-A Receptor HALO_post->GABA_A_R_halo Potentiation NMDA_R_halo NMDA Receptor HALO_post->NMDA_R_halo Antagonism Glycine_R_halo Glycine Receptor HALO_post->Glycine_R_halo Activation K_channel_halo K+ Channels HALO_post->K_channel_halo Activation Cl_influx_halo Cl- Influx GABA_A_R_halo->Cl_influx_halo Glycine_R_halo->Cl_influx_halo Hyperpolarization_halo Hyperpolarization K_channel_halo->Hyperpolarization_halo Cl_influx_halo->Hyperpolarization_halo

Caption: this compound's diverse molecular targets leading to neuronal inhibition.

Experimental Protocols: A Methodological Overview

To ensure the reproducibility of the findings presented, this section details the experimental methodologies from key comparative studies.

Cerebral Blood Flow and Metabolism Measurement in Humans
  • Objective: To compare the effects of isoflurane and this compound on cerebral blood flow (CBF) and cerebral metabolic rate of oxygen (CMRO2).

  • Subjects: 13 patients undergoing fentanyl/nitrous oxide anesthesia.[1]

  • Protocol:

    • Baseline measurements of CBF and CMRO2 were taken during fentanyl/nitrous oxide (65%) anesthesia with moderate hyperventilation.[1]

    • CBF was measured using the intravenous 133-Xenon administration technique.[1][3]

    • CMRO2 was calculated from the arterial-venous oxygen content difference, with blood drawn from an artery and the jugular venous bulb.[1]

    • Patients were then administered either 0.65 MAC of isoflurane (n=6) or this compound (n=7).[1]

    • CBF and CMRO2 measurements were repeated after the addition of the volatile anesthetic.[1]

  • Key Findings: Isoflurane did not significantly change CBF, while this compound increased it by 36%. Isoflurane decreased CMRO2 by 12%, whereas this compound was associated with a 20% increase.[1]

Electroencephalogram (EEG) Response to Anesthetics in Rats
  • Objective: To compare the effects of isoflurane and this compound on cortical electrical activity.

  • Subjects: 40 male Sprague-Dawley rats.[5]

  • Protocol:

    • Rats were assigned to four groups and anesthetized with this compound, isoflurane, sevoflurane, or desflurane.[5]

    • EEG was recorded from the left and right somatosensory cortices at three different multiples of the minimum alveolar concentration (MAC): 1.25, 1.5, and 1.75.[5]

    • The presence and ratio of burst suppression (BS) in the EEG recordings were analyzed.[5]

  • Key Findings: No burst suppression was observed with this compound at any concentration. In contrast, isoflurane induced almost complete burst suppression at all tested concentrations.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the effects of two volatile anesthetics on a neurophysiological parameter.

Experimental_Workflow cluster_setup Experimental Setup cluster_data_acq Data Acquisition cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., cannulation, electrode implantation) Anesthesia_Induction Anesthesia Induction (e.g., chamber) Animal_Prep->Anesthesia_Induction Stabilization Stabilization Period Anesthesia_Induction->Stabilization Baseline Baseline Recording (Control Condition) Stabilization->Baseline Anesthetic_Admin_1 Administer Anesthetic 1 (e.g., Isoflurane at target MAC) Baseline->Anesthetic_Admin_1 Recording_1 Record Neurophysiological Data Anesthetic_Admin_1->Recording_1 Washout_1 Washout Period Recording_1->Washout_1 Data_Processing Data Processing (e.g., filtering, artifact removal) Recording_1->Data_Processing Anesthetic_Admin_2 Administer Anesthetic 2 (e.g., this compound at equipotent MAC) Washout_1->Anesthetic_Admin_2 Recording_2 Record Neurophysiological Data Anesthetic_Admin_2->Recording_2 Recording_2->Data_Processing Quantification Quantification of Parameters (e.g., CBF, EEG power) Data_Processing->Quantification Stats Statistical Comparison Quantification->Stats

Caption: A generalized workflow for comparative anesthetic studies.

Conclusion: Why Isoflurane is the Preferred Choice

The evidence strongly supports the use of isoflurane over this compound in neurophysiological research. Its minimal impact on cerebral blood flow and consistent depression of cerebral metabolism provide a more stable and controlled experimental environment. Furthermore, its well-characterized effects on specific neurotransmitter systems allow for more precise interpretation of experimental results. While this compound has historical significance, the superior safety and neurophysiological profile of isoflurane make it the modern standard for researchers seeking to minimize anesthetic-induced artifacts and obtain high-quality, reproducible data.

References

A Comparative Analysis of Halothane, Isoflurane, and Sevoflurane on Atrioventricular Conduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of anesthesiology and cardiology, understanding the nuanced effects of volatile anesthetics on cardiac electrophysiology is paramount. This guide provides an objective comparison of three commonly used anesthetics—Halothane, Isoflurane, and Sevoflurane—with a specific focus on their impact on atrioventricular (AV) conduction. The information presented is supported by experimental data to aid in informed decision-making during preclinical and clinical research.

Quantitative Comparison of Electrophysiological Effects

The following table summarizes the key quantitative effects of this compound, Isoflurane, and Sevoflurane on atrioventricular conduction parameters as reported in comparative studies.

ParameterThis compoundIsofluraneSevofluraneSpecies/ModelCitation
AV Nodal Conduction Time (A-H interval) Prolonged at 2 MACNo significant changeNo significant changePentobarbital-anesthetized dogs[1]
His-Purkinje Conduction Time (H-V interval) No significant changeNo significant changeNo significant changePentobarbital-anesthetized dogs[1]
AV Nodal Effective Refractory Period (AVNERP) Significant prolongationLess prolongation than this compoundLess prolongation than this compoundGuinea pig isolated perfused heart[2]
Atrial Effective Refractory Period (AERP) No significant effectProlonged at 2 MACShortened at 2 MAC (in one study with desflurane)Guinea pig isolated perfused heart[2]
AV Nodal Conduction Time Potent depressionLess potent than this compoundLess potent than this compoundGuinea pig isolated perfused heart[2]
Atrioventricular Conduction Time Significantly greater prolongation in infant hearts compared to adultsLess potent depressant than this compoundNot directly compared in this studyIsolated rabbit hearts[3]

Note: MAC (Minimum Alveolar Concentration) is a standard measure of anesthetic potency. The effects of these agents can be dose-dependent.

Experimental Protocols

The data presented above are derived from rigorous experimental studies. A generalized experimental protocol to assess the effects of these volatile anesthetics on AV conduction is outlined below.

In Vivo Electrophysiological Study in an Animal Model (e.g., Pentobarbital-anesthetized Dogs)[1]
  • Animal Preparation: Adult mongrel dogs are anesthetized with an intravenous agent like pentobarbital. The animals are intubated and mechanically ventilated. Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug/fluid administration, respectively.

  • Electrophysiological Recording: A hexapolar electrode catheter is inserted via the femoral vein and positioned across the tricuspid valve to record a His-bundle electrogram. This allows for the measurement of various conduction intervals:

    • P-A interval: Intra-atrial conduction time.

    • A-H interval: Atrioventricular nodal conduction time.

    • H-V interval: His-Purkinje conduction time.

  • Anesthetic Administration: this compound, Isoflurane, or Sevoflurane is administered via a calibrated vaporizer. The end-tidal concentration of the anesthetic is monitored and maintained at desired levels (e.g., 1 and 2 MAC).

  • Data Collection: Electrophysiological parameters and hemodynamic data (heart rate, arterial pressure) are recorded at baseline (before anesthetic administration) and then at each MAC level of the different anesthetics.

  • Pacing Protocols: In some studies, right atrial pacing is performed at a rate slightly higher than the sinus rhythm to assess AV conduction under controlled heart rates.[1]

  • Data Analysis: The collected data are analyzed to compare the effects of each anesthetic on the measured parameters. Statistical analysis is performed to determine the significance of any observed changes.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential underlying mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Animal Preparation cluster_ep Electrophysiological Study cluster_anesth Anesthetic Administration cluster_data Data Acquisition & Analysis prep1 Anesthesia Induction (e.g., Pentobarbital) prep2 Intubation & Ventilation prep1->prep2 prep3 Catheter Placement (Arterial & Venous) prep2->prep3 ep1 His-Bundle Electrogram Catheter Placement prep3->ep1 ep2 Baseline Recordings (A-H, H-V intervals) ep1->ep2 anesth1 Administer Volatile Anesthetic (this compound, Isoflurane, or Sevoflurane) ep2->anesth1 anesth2 Monitor End-Tidal Concentration (1 MAC, 2 MAC) anesth1->anesth2 data1 Record EP & Hemodynamic Data anesth2->data1 data2 Statistical Comparison data1->data2

Caption: Experimental workflow for assessing anesthetic effects on AV conduction.

signaling_pathway cluster_agents Volatile Anesthetics cluster_channel Cellular Target cluster_effect Cellular Effect cluster_conduction Physiological Outcome This compound This compound L_type_Ca_channel L-type Ca2+ Channel This compound->L_type_Ca_channel Strong Inhibition Isoflurane Isoflurane Isoflurane->L_type_Ca_channel Weaker Inhibition Sevoflurane Sevoflurane Sevoflurane->L_type_Ca_channel Weaker Inhibition Ca_influx Decreased Ca2+ Influx L_type_Ca_channel->Ca_influx AV_conduction Prolonged AV Conduction Ca_influx->AV_conduction

Caption: Simplified signaling pathway of anesthetic effects on AV conduction.

Discussion of Comparative Effects

The experimental evidence consistently demonstrates that this compound has a more pronounced depressant effect on AV nodal conduction compared to Isoflurane and Sevoflurane.[1][2][3] Specifically, this compound has been shown to prolong the A-H interval, an indicator of conduction time through the AV node, especially at higher concentrations (2 MAC).[1] In contrast, Isoflurane and Sevoflurane appear to have minimal to no effect on the A-H and H-V intervals at clinically relevant concentrations.[1]

The rank order of potency for prolonging AV nodal conduction time and the AV nodal effective refractory period is generally considered to be this compound > Isoflurane ≈ Sevoflurane.[2] This suggests that this compound is more likely to induce or exacerbate AV block, a critical consideration in patients with pre-existing conduction abnormalities.

The underlying mechanism for these differences is believed to be related to the differential effects of these agents on ion channels, particularly the L-type calcium channels.[4] this compound is a more potent inhibitor of these channels, leading to a greater reduction in calcium influx into the cells of the AV node, which in turn slows conduction.[4][5] While Isoflurane and Sevoflurane also interact with these channels, their inhibitory effect is less pronounced.[4]

Conclusion

References

A comparative study of recovery times from Halothane and Sevoflurane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data indicates a significantly faster recovery profile for patients administered Sevoflurane compared to Halothane. This guide synthesizes key findings from multiple comparative studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to inform researchers, scientists, and drug development professionals.

The rapidity of emergence from general anesthesia is a critical factor in postoperative care, influencing patient comfort, length of hospital stay, and overall healthcare costs. The choice of inhalational anesthetic plays a pivotal role in determining the recovery trajectory. This guide provides a detailed comparison of two such agents: this compound, a once-common but now less-utilized anesthetic, and Sevoflurane, a more modern agent known for its favorable recovery characteristics.

Quantitative Comparison of Recovery Parameters

Clinical studies consistently demonstrate that patients anesthetized with Sevoflurane experience a more rapid emergence from anesthesia than those who receive this compound. This difference is evident across several key recovery milestones. The following table summarizes the quantitative data from various comparative studies.

Recovery ParameterSevoflurane (minutes)This compound (minutes)Patient Population
Time to Eye Opening 7.3 ± 2.3[1]10.6 ± 1.77[1]Adults
7.9 ± 5.815.8 ± 9.0Children (6 months - 6 years)
Response to Verbal Command 8.5 ± 2.8[1]12.3 ± 2.2[1]Adults
Time to Extubation 6.7 ± 2.3[1]9.1 ± 1.6[1]Adults
9.9 ± 2.9[2]12.5 ± 4.7[2]Children (9 months - 16 years)
Time to Orientation 10.4 ± 3.2[1]14.8 ± 2.7[1]Adults
PACU Discharge 21.1 ± 4.7[1]27.4 ± 6.5[1]Adults

Data are presented as mean ± standard deviation.

Experimental Protocols

The data presented in this guide are derived from randomized controlled trials comparing the recovery profiles of this compound and Sevoflurane. While specific protocols may vary slightly between studies, a generalized methodology is outlined below.

Patient Selection:

  • Participants were typically American Society of Anesthesiologists (ASA) physical status I or II patients.[1][2]

  • Age ranges varied depending on the study, with separate trials conducted for adult and pediatric populations.[1][3]

  • Patients were scheduled for elective surgical procedures of comparable duration and type.

Anesthesia Induction and Maintenance:

  • Anesthesia was induced via inhalation of the assigned anesthetic agent (this compound or Sevoflurane) in a mixture of nitrous oxide and oxygen.[2][4]

  • The concentration of the anesthetic was gradually increased until the desired depth of anesthesia was achieved, often confirmed by the loss of the eyelash reflex.[2][4]

  • Following induction, anesthesia was maintained with a stable end-tidal concentration of the respective agent.

Recovery Assessment:

  • Trained observers, often blinded to the anesthetic agent used, recorded the time to key recovery events. These events included the first instance of spontaneous eye-opening, the time to a correct response to a verbal command, the time of tracheal extubation, and the time until the patient was deemed fit for discharge from the Post-Anesthesia Care Unit (PACU) based on standardized scoring systems.[1]

Mechanism of Action and Recovery Kinetics

The primary reason for the faster recovery from Sevoflurane compared to this compound lies in their differing physicochemical properties, specifically their blood/gas partition coefficients. A lower blood/gas partition coefficient allows for more rapid changes in the alveolar and, consequently, the brain concentration of the anesthetic, leading to faster induction and emergence. The blood/gas partition coefficient for Sevoflurane is 0.69, whereas for this compound it is significantly higher at 2.54.[1]

Both this compound and Sevoflurane exert their anesthetic effects primarily by modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA on this receptor, these agents increase chloride ion influx, leading to hyperpolarization of the neuron and reduced neuronal excitability.

Below is a diagram illustrating the general mechanism of action of these volatile anesthetics at the synaptic level.

General Mechanism of Volatile Anesthetics at the GABA-A Receptor cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Action Potential Action Potential Vesicle GABA Action Potential->Vesicle triggers Release Vesicle->Release release GABA_A_Receptor GABA-A Receptor Release->GABA_A_Receptor GABA binds Cl_Channel Chloride Channel (Open) GABA_A_Receptor->Cl_Channel activates Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization leads to Anesthetic Volatile Anesthetic (this compound or Sevoflurane) Anesthetic->GABA_A_Receptor potentiates Synaptic_Cleft Synaptic Cleft

Caption: Mechanism of action of volatile anesthetics at the GABA-A receptor.

The following diagram illustrates the experimental workflow for comparing the recovery times of this compound and Sevoflurane.

Experimental Workflow for Comparative Recovery Study Patient_Recruitment Patient Recruitment (ASA I-II, Elective Surgery) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: This compound Anesthesia Randomization->Group_A Group_B Group B: Sevoflurane Anesthesia Randomization->Group_B Anesthesia_Admin Anesthesia Induction and Maintenance Group_A->Anesthesia_Admin Group_B->Anesthesia_Admin Surgery Surgical Procedure Anesthesia_Admin->Surgery Anesthesia_Cessation Discontinuation of Anesthetic Agent Surgery->Anesthesia_Cessation Recovery_Monitoring Post-Anesthesia Recovery Monitoring Anesthesia_Cessation->Recovery_Monitoring Data_Collection Data Collection: - Time to Eye Opening - Response to Commands - Time to Extubation - PACU Discharge Time Recovery_Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Comparative Results of Recovery Times Data_Analysis->Results

Caption: Experimental workflow for a comparative study of anesthetic recovery.

References

Halothane vs. Isoflurane: A Comparative Guide on Hepatic Microcirculation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of anesthetic agents on hepatic microcirculation is paramount. This guide provides an objective comparison of two commonly studied volatile anesthetics, Halothane and Isoflurane, detailing their influence on liver blood flow and cellular structure, supported by experimental data.

Executive Summary

Experimental evidence consistently demonstrates divergent effects of this compound and Isoflurane on hepatic microcirculation. This compound generally induces vasoconstriction, leading to a significant reduction in total hepatic blood flow by decreasing both hepatic arterial and portal venous inflow.[1] In contrast, Isoflurane is characterized as a vasodilator, better preserving or even enhancing hepatic blood flow, primarily by maintaining or increasing hepatic artery flow through the hepatic arterial buffer response.[1][2][3] These differences have significant implications for hepatic oxygenation and the potential for liver injury.

Hemodynamic Effects on Hepatic Blood Flow

Multiple studies in both human patients and animal models have quantified the distinct vascular responses to this compound and Isoflurane.

Table 1: Comparative Effects on Total Hepatic Blood Flow (THBF), Portal Vein Blood Flow (PVBF), and Hepatic Artery Blood Flow (HABF)

AnestheticSpecies/ModelTHBF ChangePVBF ChangeHABF ChangeMeasurement TechniqueReference
This compound Human Patients↓ 36%↓ 44%↓ 20%Pulsed Doppler[1]
Isoflurane Human PatientsMaintained↑ 25%MaintainedPulsed Doppler[1]
This compound Human Patients↓ to 58% of control--Indocyanine Green Clearance[4]
Isoflurane Human PatientsUnchanged--Indocyanine Green Clearance[4]
This compound Greyhound Dogs-[5]
Isoflurane Greyhound DogsMaintained-[2]
This compound Hypoxic RatsMicrospheres[6]
Isoflurane Hypoxic RatsLess ↓ than this compoundLess ↓ than this compoundMicrospheres[6]

Microcirculatory Dynamics: A Deeper Look

In vivo microscopy has provided direct evidence of the contrasting effects of these anesthetics at the sinusoidal level.

Table 2: Effects on Hepatic Sinusoidal Microcirculation

AnestheticParameterObservationMeasurement TechniqueReference
This compound Volumetric Blood FlowSignificant DecreaseEpifluorescence Videomicroscopy[7]
Sinusoidal DiameterDecreaseEpifluorescence Videomicroscopy[7]
Red Blood Cell VelocityUnchangedEpifluorescence Videomicroscopy[7]
Isoflurane Volumetric Blood FlowMaintainedEpifluorescence Videomicroscopy[7]
Sinusoidal DiameterDecreaseEpifluorescence Videomicroscopy[7]
Red Blood Cell VelocityIncreaseEpifluorescence Videomicroscopy[7]

Cellular and Biochemical Impact

The differential effects on blood flow have direct consequences for liver function and cellular integrity. Studies have shown that this compound is associated with a greater degree of hepatocellular injury compared to Isoflurane.

Table 3: Markers of Hepatic Injury and Function

AnestheticMarkerFindingMeasurement TechniqueReference
This compound Glutathione S-transferaseSignificantly IncreasedPlasma Analysis[8]
Indocyanine Green ClearanceSlower Disappearance RatePlasma Analysis[8]
Hepatocyte LysosomesSignificantly MoreElectron Microscopy[9]
Isoflurane Glutathione S-transferaseLower than this compoundPlasma Analysis[8]
Indocyanine Green ClearanceFaster Disappearance RatePlasma Analysis[8]
Hepatocyte LysosomesFewer than this compoundElectron Microscopy[9]

Experimental Protocols

Human Study with Pulsed Doppler
  • Objective: To assess the effect of this compound and Isoflurane on hepatic artery and portal vein blood flow in surgical patients.

  • Subjects: Six ASA status I and II patients undergoing elective open cholecystectomy.

  • Anesthesia Protocol: Anesthesia was induced with flunitrazepam. Postoperatively, patients received either 1% this compound or 1.5% Isoflurane (end-tidal concentrations).

  • Measurement: Implanted pulsed Doppler probes were used to measure hepatic artery blood flow (HABF) and portal vein blood flow (PVBF). Total hepatic blood flow (THBF) was calculated as the sum of HABF and PVBF.

  • Data Analysis: THBF and its components were compared between the two anesthetic groups against a baseline established under flunitrazepam anesthesia.[1]

G cluster_0 Patient Recruitment & Baseline cluster_1 Anesthetic Intervention cluster_2 Data Collection & Analysis P 6 Surgical Patients (ASA I-II) B Baseline Anesthesia (Flunitrazepam) P->B M1 Measure Baseline THBF, PVBF, HABF (Pulsed Doppler) B->M1 H Administer 1% this compound I Administer 1.5% Isoflurane M2 Measure Post-Intervention THBF, PVBF, HABF H->M2 I->M2 C Compare Anesthetic Effects to Baseline M2->C

Experimental Workflow for Human Pulsed Doppler Study.
In Vivo Videomicroscopy in Rats

  • Objective: To directly visualize and quantify the effects of this compound and Isoflurane on the hepatic microcirculation.

  • Animal Model: Male rats.

  • Anesthesia Protocol: Animals were initially anesthetized with pentobarbitone (50 mg/kg i.p.). They were then randomly assigned to receive either a supplementary dose of pentobarbitone (control) or 0.75 MAC of this compound, Enflurane, or Isoflurane.

  • Measurement: Epifluorescence videomicroscopy was used to observe and measure sinusoidal diameter, red blood cell velocity, and calculate volumetric blood flow in the liver sinusoids.

  • Data Analysis: The measured parameters were compared between the different anesthetic groups and the control group.[7]

G cluster_0 Animal Preparation cluster_1 Randomized Anesthetic Groups (0.75 MAC) cluster_2 Microscopy & Measurement cluster_3 Analysis A Male Rats B Initial Anesthesia (Pentobarbitone 50 mg/kg) A->B C Control (Pentobarbitone) B->C H This compound B->H I Isoflurane B->I E Enflurane B->E M Epifluorescence Videomicroscopy of Liver C->M H->M I->M E->M D Measure: - Sinusoidal Diameter - RBC Velocity - Volumetric Blood Flow M->D An Compare Microcirculatory Parameters Between Groups D->An

Workflow for In Vivo Videomicroscopy Study in Rats.

Mechanisms of Action and Hepatotoxicity

The divergent effects of this compound and Isoflurane on hepatic microcirculation are thought to be a key factor in their differing potentials for hepatotoxicity. This compound's vasoconstrictive properties can lead to reduced oxygen supply to the liver.[10][11] This hypoxic environment favors the reductive metabolism of this compound by cytochrome P450 enzymes, producing reactive metabolites that can form adducts with liver proteins.[12][13] These adducts can trigger an immune response, leading to the rare but severe condition of this compound hepatitis.[12][14]

Isoflurane, by better preserving hepatic blood flow and oxygenation, is less likely to create the hypoxic conditions that promote the formation of toxic metabolites.[2][15]

G cluster_this compound This compound Pathway cluster_isoflurane Isoflurane Pathway H This compound Administration V Vasoconstriction (↓ THBF, PVBF, HABF) H->V Hy Hepatic Hypoxia V->Hy RM Reductive Metabolism (Cytochrome P450) Hy->RM TA Trifluoroacetylated Protein Adducts RM->TA IR Immune Response TA->IR HH This compound Hepatitis (Hepatocellular Injury) IR->HH I Isoflurane Administration M Maintained/Increased Hepatic Blood Flow I->M O Preserved Hepatic Oxygenation M->O P Preserved Liver Function O->P

Contrasting Pathways of this compound and Isoflurane on the Liver.

Conclusion

The available experimental data strongly indicates that Isoflurane offers a more favorable profile for maintaining hepatic microcirculation and oxygenation compared to this compound. This compound consistently demonstrates a vasoconstrictive effect, reducing blood flow to the liver at both the macroscopic and microscopic levels, which is a contributing factor to its potential for hepatotoxicity. In contrast, Isoflurane's vasodilatory or flow-preserving properties help to safeguard hepatic perfusion. For research and clinical applications where hepatic function is a critical consideration, Isoflurane presents a safer alternative to this compound.

References

A Comparative Analysis of the Electroencephalographic Effects of Halothane and Newer Anesthetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electroencephalographic (EEG) effects of the legacy anesthetic agent, halothane, with those of newer volatile anesthetics such as isoflurane, sevoflurane, and desflurane, as well as the intravenous agent propofol. The information presented is collated from peer-reviewed experimental data to assist researchers and drug development professionals in understanding the distinct neurophysiological signatures of these agents.

Quantitative EEG Parameter Comparison

The following tables summarize key quantitative EEG parameters observed during the administration of this compound and newer anesthetic agents at various concentrations, typically expressed as multiples of the Minimum Alveolar Concentration (MAC).

Table 1: Burst Suppression Ratio (BSR) in Rats [1]

Anesthetic1.25 MAC1.5 MAC1.75 MAC
This compound 0%0%0%
Isoflurane Near 100%Near 100%Near 100%
Sevoflurane PresentIncreased from 1.25 MACIncreased from 1.5 MAC
Desflurane PresentIncreased from 1.25 MACIncreased from 1.5 MAC

Burst suppression, a pattern of alternating high-amplitude activity and electrical silence, was not observed with this compound at any tested concentration, in stark contrast to the newer agents.[1]

Table 2: Median Frequency (MEF) and 95% Spectral Edge Frequency (SEF) in Rats

AnestheticConcentrationMEF (Hz) - BaselineMEF (Hz) - StimulatedSEF (Hz) - BaselineSEF (Hz) - Stimulated
This compound 0.8 MAC~6.0~8.5~25.5~27.0
Propofol 0.8 ED₅₀~8.0~10-10.5No significant changeNo significant change
Propofol 1.2 ED₅₀No response to stimuliNo response to stimuli~23.0~21.5 (paradoxical decrease)

Under this compound anesthesia, noxious stimuli elicited a clear EEG activation response, characterized by an increase in both MEF and SEF. In contrast, propofol demonstrated a more significant blunting of EEG responses to noxious stimulation.

Table 3: Response Entropy (RE) and State Entropy (SE) in Humans

Anesthetic1.0 MAC1.5 MAC
RE SE
This compound Significantly HigherSignificantly Higher
Isoflurane Lower than this compoundLower than this compound
Sevoflurane Lower than this compoundLower than this compound

Entropy values (both RE and SE) were consistently and significantly higher during this compound anesthesia compared to isoflurane and sevoflurane at equivalent MAC values, suggesting a lesser degree of hypnotic effect for this compound at concentrations that prevent movement.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental protocols, key aspects of which are detailed below.

Animal Studies (Rats)
  • Subjects: Male Sprague-Dawley or Wistar rats were commonly used.

  • Anesthesia Administration: Anesthetics were delivered via calibrated vaporizers, with concentrations maintained at specific multiples of MAC (e.g., 0.8, 1.2, 1.25, 1.5, 1.75 MAC). For intravenous agents like propofol, administration was based on the median effective dose (ED₅₀) required to prevent movement in response to a tail clamp.

  • EEG Recording: Subdermal needle electrodes or epidural screw electrodes were placed over the somatosensory or frontal cortices. EEG signals were amplified, filtered, and digitized for analysis. Parameters such as MEF, SEF, and BSR were calculated from the recorded data.

  • Noxious Stimulation: In some protocols, a standardized noxious stimulus, such as a tail clamp or electrical stimulation, was applied to assess the anesthetic's ability to suppress EEG activation.

Human Studies
  • Subjects: Adult patients (ASA physical status I or II) undergoing elective surgery were recruited.

  • Anesthesia Administration: Anesthetics were administered via inhalation through a face mask or endotracheal tube. The end-tidal concentration of the anesthetic agent was monitored and maintained at target MAC levels (e.g., 1.0 and 1.5 MAC).

  • EEG Recording: EEG data was typically acquired using frontal electrode montages, similar to those used in commercially available depth of anesthesia monitors. Entropy values (RE and SE) were calculated in real-time.

  • Data Collection: A steady-state period was allowed at each MAC level before data recording to ensure equilibration between the anesthetic concentration in the lungs and the brain.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and newer anesthetics on the EEG are rooted in their distinct molecular mechanisms of action. While the precise pathways are still under investigation, key differences have been identified.

G cluster_this compound This compound cluster_newer Newer Volatile Anesthetics (Isoflurane, Sevoflurane, etc.) This compound This compound H_GABA GABA-A Receptor (Slows Agonist Unbinding) This compound->H_GABA Potentiates H_NMDA NMDA Receptor (Potent Inhibition) This compound->H_NMDA Inhibits H_K2P 2-Pore-Domain K+ Channels This compound->H_K2P Activates H_Neuron Neuronal Hyperpolarization (Inhibition) H_GABA->H_Neuron H_NMDA->H_Neuron H_K2P->H_Neuron Newer Newer N_GABA GABA-A Receptor (Potentiation) Newer->N_GABA Strongly Potentiates N_NMDA NMDA Receptor (Weaker Inhibition) Newer->N_NMDA Inhibits N_Glycine Glycine Receptors Newer->N_Glycine Potentiates N_Neuron Neuronal Hyperpolarization (Inhibition) N_GABA->N_Neuron N_NMDA->N_Neuron N_Glycine->N_Neuron G cluster_setup Experimental Setup cluster_protocol Anesthetic Protocol cluster_analysis Data Analysis Subject Subject Selection (Animal or Human) EEG_Setup EEG Electrode Placement Subject->EEG_Setup Baseline Baseline EEG Recording (Awake State) EEG_Setup->Baseline Anesthesia Anesthetic Administration (Target MAC/Concentration) Baseline->Anesthesia Stimulation Noxious Stimulation (Optional) Anesthesia->Stimulation Recording Continuous EEG Recording Anesthesia->Recording Stimulation->Recording Processing Signal Processing (e.g., Spectral Analysis, Entropy) Recording->Processing Comparison Quantitative Comparison of EEG Parameters Processing->Comparison

References

Safety Operating Guide

Proper Disposal of Halothane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of halothane is a critical component of laboratory safety and chemical hygiene. Adherence to established procedures is essential for minimizing occupational exposure and ensuring regulatory compliance. This guide provides detailed, step-by-step instructions for the proper disposal of this compound in research and drug development settings.

Regulatory Context

According to the U.S. Environmental Protection Agency (EPA), this compound is not classified as a hazardous waste as it does not contain chloroform or other regulated byproducts[1]. However, institutional policies and local regulations may mandate that expired or unwanted liquid this compound be managed as hazardous or chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Minimizing Exposure to Waste Anesthetic Gases (WAGs)

A primary concern when handling this compound is the management of Waste Anesthetic Gases (WAGs). To mitigate exposure, the following practices are recommended:

  • Engineering Controls : The use of an effective anesthetic gas scavenging system is the primary method for controlling WAGs. These systems capture excess gases at the source and vent them safely outside[2]. Regular maintenance of anesthesia machines and ventilation systems is crucial to prevent leaks[3].

  • Work Practices : Adhering to proper work practices can significantly reduce exposure. This includes ensuring a proper fit of anesthetic masks, using the lowest possible gas flow rates, and flushing the system with oxygen at the end of a procedure[4][5].

  • Ventilation : All procedures involving this compound should be conducted in a well-ventilated area, with a recommended minimum of six air changes per hour[6].

Disposal Procedures for Liquid this compound

For expired or unwanted liquid this compound, the following steps should be taken:

  • Consult Institutional Policy : Before proceeding, consult your institution's EHS department for their specific protocols for chemical waste disposal.

  • Labeling : Clearly label the container as "Expired this compound" or "Waste this compound" and include any other information required by your institution's hazardous waste program[5].

  • Secure Storage : Store the container in a designated, secure area for hazardous waste pickup.

  • Waste Pickup : Arrange for the disposal of the waste through your institution's EHS-approved hazardous waste vendor.

Disposal of Empty this compound Bottles

Empty this compound bottles are generally not considered regulated waste[2]. The recommended disposal procedure is as follows:

  • Ensure Bottle is Empty : Confirm that the bottle is completely empty of any liquid this compound.

  • Deface the Label : To prevent misuse, completely deface or remove the label from the bottle[4][5].

  • Dispose : Dispose of the empty, defaced bottle in a broken glass box or as directed by your facility's waste management plan[4][5].

Management of Charcoal Canisters

For facilities utilizing passive scavenging systems with charcoal canisters, proper management and disposal are crucial:

  • Record Keeping : Maintain a log for each canister, recording the initial weight and the weight before each use[4].

  • Weight Monitoring : Regularly weigh the canister to ensure it does not exceed the manufacturer's specified weight limit for saturation[7].

  • Disposal : Once the weight limit is reached, the canister must be disposed of as hazardous or chemical waste through your institution's EHS department[4][5][6]. Seal the used canister in a bag and label it appropriately for pickup[7].

Quantitative Data Summary

ParameterGuideline/ValueSource
Occupational Exposure Limit (Halogenated Agents) No worker should be exposed to concentrations >2 ppm over a one-hour sampling period.[1][5]
ACGIH TLV-TWA (this compound) 50 ppm for a normal 8-hour workday.[2]
Charcoal Canister Disposal (F/Air) Dispose after a total accumulated weight gain of 30 grams.[8]
Charcoal Canister Disposal (Enviro-Pure) Dispose after a total accumulated weight gain of 100 grams.[8]

ACGIH TLV-TWA: American Conference of Governmental Industrial Hygienists Threshold Limit Value-Time-Weighted Average

Experimental Protocols

The provided information focuses on disposal procedures rather than experimental protocols involving this compound. For detailed experimental methodologies, it is recommended to consult peer-reviewed scientific literature specific to the research being conducted.

Logical Workflow for this compound Disposal

Halothane_Disposal_Workflow cluster_liquid Liquid this compound (Expired/Unwanted) cluster_empty Empty this compound Bottles cluster_canister Used Charcoal Canisters liquid_start Identify Expired/ Unwanted this compound consult_ehs_liquid Consult Institutional EHS Policy liquid_start->consult_ehs_liquid label_waste Label as Hazardous Waste consult_ehs_liquid->label_waste store_waste Store in Designated Secure Area label_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup empty_start Confirm Bottle is Empty deface_label Deface or Remove Label empty_start->deface_label dispose_glass Dispose in Broken Glass Box deface_label->dispose_glass canister_start Monitor Canister Weight check_limit Weight Limit Reached? canister_start->check_limit continue_use Continue Use check_limit->continue_use No dispose_canister Dispose as Hazardous Waste check_limit->dispose_canister Yes seal_bag Seal in Bag and Label for Pickup dispose_canister->seal_bag

Caption: Logical workflow for the proper disposal of liquid this compound, empty bottles, and used charcoal canisters.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Halothane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Halothane, a volatile anesthetic. Adherence to these procedural steps is critical for minimizing exposure and ensuring operational safety.

Occupational Exposure Limits for this compound

Understanding and respecting established occupational exposure limits is a cornerstone of laboratory safety. These limits, set by various regulatory bodies, are designed to protect personnel from the potential health risks associated with this compound exposure.

Regulatory BodyExposure LimitValueNotes
NIOSH (National Institute for Occupational Safety and Health)REL (Recommended Exposure Limit)C 2 ppm (16.2 mg/m³)60-minute ceiling concentration for waste anesthetic gas.[1][2]
ACGIH (American Conference of Governmental Industrial Hygienists)TLV (Threshold Limit Value)50 ppmTime-Weighted Average (TWA) over 8 hours.[3][4]
Dutch Expert Committee on Occupational Standards HBR-OEL (Health-Based Recommended Occupational Exposure Limit)0.05 ppm (0.41 mg/m³)8-hour time-weighted average concentration.[5][6]

Note: Exposure to this compound can occur through inhalation, skin absorption, ingestion, and eye contact.[1][2] Symptoms of overexposure may include irritation to the eyes, skin, and respiratory system, as well as dizziness, drowsiness, and potential damage to the liver and kidneys.[1]

Operational Plan: Step-by-Step Guide for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. This section outlines the procedural steps for the safe use of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[7][8] The primary engineering control should be a certified chemical fume hood or a hard-ducted Class II Type B2 biosafety cabinet.[9] Anesthetic gas scavenging systems are essential for collecting and removing waste gases.[10]

  • Equipment Check: Before use, perform a leak test on all anesthesia equipment to prevent the release of fugitive gases.[9]

  • Personal Protective Equipment (PPE): Assemble all necessary PPE before handling this compound.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent direct contact and inhalation:

  • Eye and Face Protection: Wear chemical safety goggles.[11] If there is a splash risk, a face shield should be worn in addition to goggles.[8]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves.[4][8] Given that this compound can be absorbed through the skin, it is crucial to select gloves appropriate for handling halogenated compounds. Double gloving is recommended.[12]

    • Protective Clothing: A lab coat or a chemical-resistant gown should be worn to protect against skin exposure.[8][13]

  • Respiratory Protection:

    • If engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below the occupational limits, a NIOSH-approved respirator with appropriate chemical cartridges is required.[12]

    • Surgical masks do not offer protection against chemical vapors and should not be used.[12]

Handling Procedure
  • Transporting: When moving this compound, ensure the container is tightly sealed and transported in a secondary container to prevent spills.

  • Dispensing: Conduct all dispensing of liquid this compound inside a functioning chemical fume hood.

  • Administration: Do not turn on the vaporizer until the anesthetic circuit is securely connected to the subject.[14] Use the lowest possible flow rate of oxygen and concentration of this compound to achieve the desired anesthetic effect.[14]

  • End of Procedure: Turn off the vaporizer before discontinuing the procedure.[14] If using an induction chamber, purge it with oxygen for 5-15 seconds before opening.[14]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[7]

  • Spill: For small spills (less than 1 ounce), absorb the liquid with an inert material and dispose of it as hazardous waste. For larger spills, evacuate the area and contact the designated emergency response team.[14]

Disposal Plan for this compound and Associated Waste

Proper disposal of this compound and contaminated materials is a critical final step to ensure safety and environmental compliance.

  • Unused/Expired this compound: Unused or expired this compound must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[15] Do not pour this compound down the drain.

  • Empty Bottles: Empty this compound bottles are not typically considered regulated waste and may be discarded with ordinary trash or recycled, depending on institutional policies.[10]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and tubing, should be collected in a designated, sealed waste container and disposed of as hazardous chemical waste.[9]

  • Charcoal Canisters: Used charcoal canisters from passive scavenging systems should be weighed before and after use to ensure they are within the manufacturer's specified limits.[14] Once saturated, they should be sealed, labeled, and disposed of as chemical waste.[9][14]

Workflow for Safe this compound Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Halothane_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Response A Verify Fume Hood Certification B Perform Anesthesia Equipment Leak Test A->B C Don Appropriate PPE (Gloves, Goggles, Gown) B->C D Dispense this compound C->D E Connect Circuit & Start Vaporizer D->E L Spill, Exposure, or Adverse Event D->L F Monitor Subject & Anesthesia Levels E->F E->L G Turn Off Vaporizer & Purge System F->G F->L H Segregate Contaminated Waste G->H G->L I Dispose of Waste per Institutional Protocol H->I J Doff PPE I->J K Wash Hands Thoroughly J->K M Follow Emergency Procedures L->M

Caption: A workflow diagram outlining the key procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Halothane
Reactant of Route 2
Reactant of Route 2
Halothane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.